molecular formula C13H22Cl2N2 B1371736 4-(Azepan-1-ylmethyl)aniline dihydrochloride CAS No. 1193387-16-4

4-(Azepan-1-ylmethyl)aniline dihydrochloride

Cat. No.: B1371736
CAS No.: 1193387-16-4
M. Wt: 277.23 g/mol
InChI Key: IVSAGAWEHZITGT-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)aniline dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N2 and its molecular weight is 277.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Azepan-1-ylmethyl)aniline dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Azepan-1-ylmethyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azepan-1-ylmethyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15;;/h5-8H,1-4,9-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSAGAWEHZITGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-16-4
Record name 4-(azepan-1-ylmethyl)aniline dihydrochloride
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Foundational & Exploratory

Topic: Synthesis and Characterization of 4-(azepan-1-ylmethyl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Molecule of Interest

The structural motif of a substituted aniline linked to a cyclic amine is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The title compound, 4-(azepan-1-ylmethyl)aniline, combines a flexible, seven-membered azepane ring with a reactive aniline core. This combination offers a versatile scaffold for further chemical elaboration, making it a valuable building block in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis of 4-(azepan-1-ylmethyl)aniline and its subsequent conversion to the more stable and handleable dihydrochloride salt. We will delve into the causality behind the chosen synthetic strategy, provide detailed step-by-step protocols, and outline the analytical techniques required for unambiguous structural confirmation and purity assessment.

The Synthetic Strategy: A Three-Act Narrative

The synthesis is logically approached in three distinct stages: construction of the core C-N bond, unmasking of the aniline functionality, and final salt formation for stability and purification.

  • Act I: Reductive Amination. We begin by coupling 4-nitrobenzaldehyde with azepane. Reductive amination is the method of choice as it offers a highly efficient and controlled pathway to the tertiary amine intermediate, 1-((4-nitrophenyl)methyl)azepane. This one-pot procedure avoids the common pitfalls of direct alkylation, such as over-alkylation and the formation of quaternary ammonium salts.[2]

  • Act II: Nitro Group Reduction. The nitro group serves as a masked aniline. Its strong electron-withdrawing nature deactivates the aromatic ring towards unwanted side reactions in the first step. In the second stage, we selectively reduce the nitro moiety to the primary amine. Catalytic hydrogenation is a clean and effective method for this transformation, yielding the desired aniline product with high purity.

  • Act III: Dihydrochloride Salt Formation. The final free base is an oil and susceptible to air oxidation.[3] Conversion to a salt form is critical for long-term stability, ease of handling as a solid, and improved aqueous solubility. Given the presence of two basic nitrogen centers—the aliphatic azepane and the aromatic aniline—treatment with hydrochloric acid yields the dihydrochloride salt.[4][5]

Synthesis_Workflow cluster_0 Act I: Reductive Amination cluster_1 Act II: Nitro Reduction cluster_2 Act III: Salt Formation A 4-Nitrobenzaldehyde C 1-((4-nitrophenyl)methyl)azepane A->C NaBH(OAc)₃ Dichloroethane (DCE) B Azepane B->C NaBH(OAc)₃ Dichloroethane (DCE) D 4-(azepan-1-ylmethyl)aniline (Free Base) C->D H₂ (g), Pd/C Methanol E 4-(azepan-1-ylmethyl)aniline dihydrochloride D->E 2M HCl in Et₂O Isopropanol

Caption: Overall synthetic workflow for 4-(azepan-1-ylmethyl)aniline dihydrochloride.

Experimental Protocols

Synthesis of 1-((4-nitrophenyl)methyl)azepane (Intermediate 1)

Principle: This reaction proceeds via the formation of an iminium ion intermediate from the condensation of 4-nitrobenzaldehyde and azepane. The iminium ion is then selectively reduced by sodium triacetoxyborohydride, a mild reducing agent that does not attack the starting aldehyde, thus preventing the formation of 4-nitrobenzyl alcohol as a byproduct.[2]

Materials & Reagents:

Reagent M.W. Quantity Moles
4-Nitrobenzaldehyde 151.12 10.0 g 66.2 mmol
Azepane (Hexamethyleneimine) 99.17 7.2 mL (6.56 g) 66.2 mmol
Sodium triacetoxyborohydride 211.94 16.8 g 79.4 mmol
1,2-Dichloroethane (DCE) - 250 mL -
Saturated NaHCO₃ solution - 150 mL -
Brine - 100 mL -

| Anhydrous MgSO₄ | - | - | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-nitrobenzaldehyde (10.0 g) and 1,2-dichloroethane (250 mL). Stir until all solids have dissolved.

  • Add azepane (7.2 mL) to the solution in one portion.

  • Carefully add sodium triacetoxyborohydride (16.8 g) to the mixture portion-wise over 15 minutes. Causality: Portion-wise addition is crucial to control the initial effervescence and exothermic reaction.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding 150 mL of saturated sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a yellow-orange oil. The product is typically used in the next step without further purification.

    • Expected Yield: ~15.0 g (96%) of crude product.

Synthesis of 4-(azepan-1-ylmethyl)aniline (Free Base)

Principle: The nitro group of Intermediate 1 is reduced to a primary amine using catalytic hydrogenation. Palladium on activated carbon (Pd/C) is an excellent catalyst for this transformation, and hydrogen gas is the clean reducing agent. The reaction is typically carried out in an alcohol solvent like methanol.[6][7]

Materials & Reagents:

Reagent M.W. Quantity Moles
1-((4-nitrophenyl)methyl)azepane 234.30 15.0 g 64.0 mmol
Palladium on Carbon (10 wt. %) - 1.5 g -
Methanol - 300 mL -
Hydrogen Gas (H₂) - 50 psi -

| Celite® | - | - | - |

Procedure:

  • Dissolve the crude 1-((4-nitrophenyl)methyl)azepane (15.0 g) in methanol (300 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (1.5 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.

  • Seal the vessel and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the product as a viscous oil.

    • Expected Yield: ~12.5 g (95%).

Formation of 4-(azepan-1-ylmethyl)aniline dihydrochloride (Final Product)

Principle: Both the aliphatic azepane nitrogen (pKa ~11) and the aromatic aniline nitrogen (pKa ~5) are basic and will react with a strong acid like HCl to form ammonium salts.[4] Using at least two equivalents of HCl ensures the formation of the stable, solid dihydrochloride salt, which is easily isolated by filtration.

Materials & Reagents:

Reagent M.W. Quantity Moles
4-(azepan-1-ylmethyl)aniline 204.31 12.5 g 61.2 mmol
Isopropanol - 100 mL -
2.0 M HCl in Diethyl Ether - ~70 mL ~140 mmol

| Diethyl Ether (anhydrous) | - | 200 mL | - |

Procedure:

  • Dissolve the 4-(azepan-1-ylmethyl)aniline free base (12.5 g) in isopropanol (100 mL).

  • While stirring, slowly add the 2.0 M solution of HCl in diethyl ether. A white precipitate will begin to form immediately.

  • Continue adding the HCl solution until the pH of the mixture is strongly acidic (pH 1-2, checked with moist pH paper).

  • After the addition is complete, add an additional 200 mL of diethyl ether to ensure complete precipitation.

  • Stir the resulting slurry at room temperature for 1 hour.

  • Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL).

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Yield: ~16.0 g (94%).

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the structure and purity of the final compound.

Spectroscopic Data Summary
TechniqueExpected Observations for 4-(azepan-1-ylmethyl)aniline (Free Base)
¹H NMR δ ~7.0-7.2 (d, 2H, Ar-H ortho to CH₂), δ ~6.6-6.8 (d, 2H, Ar-H ortho to NH₂), δ ~3.6 (s, 2H, benzylic -CH₂-), δ ~3.5 (br s, 2H, -NH₂), δ ~2.6 (t, 4H, azepane -CH₂-N), δ ~1.6 (m, 8H, other azepane -CH₂-)
¹³C NMR δ ~145 (Ar-C-NH₂), δ ~130 (Ar-C-CH₂), δ ~129 (Ar-CH), δ ~115 (Ar-CH), δ ~64 (benzylic -CH₂-), δ ~55 (azepane -CH₂-N), δ ~27-28 (other azepane -CH₂-)
IR (cm⁻¹) 3440 & 3360 (N-H stretch, primary amine doublet), 3020 (Aromatic C-H stretch), 2925 & 2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1520 (Aromatic C=C stretch), 1265 (Aromatic C-N stretch)[8][9]
MS (ESI+) Calculated for C₁₃H₂₀N₂: 204.16. Expected [M+H]⁺: m/z 205.17

Note on Dihydrochloride Salt: In the NMR spectra of the dihydrochloride salt, the aromatic signals will shift downfield due to the protonation of the aniline nitrogen. The NH₂ signal will be replaced by a broad NH₃⁺ signal, and a new broad N⁺-H signal for the azepanium moiety will appear.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized free base.

Mass_Spec_Fragmentation parent [M+H]⁺ m/z 205.17 frag1 Benzylic Cleavage (m/z 91.05) parent->frag1 - C₇H₁₄N frag2 Azepane Ring Fragment (m/z 114.13) parent->frag2 - C₆H₅

Caption: Predicted major fragmentation pathways for 4-(azepan-1-ylmethyl)aniline.

Purity Assessment
  • Melting Point: A sharp melting point for the dihydrochloride salt indicates high purity.

  • HPLC: High-Performance Liquid Chromatography can be used to determine the purity of the final compound, which should ideally be >98%.

Conclusion

The synthetic route detailed in this guide, centered around reductive amination followed by nitro group reduction, provides a robust and scalable method for producing high-purity 4-(azepan-1-ylmethyl)aniline dihydrochloride. The provided characterization data serves as a benchmark for researchers to validate their results. This versatile chemical intermediate is now ready for application in various research and drug development endeavors, serving as a key building block for more complex molecular architectures.

References

  • Anonymous. (2018, May 13). Ways of crashing out amines. Reddit. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Helmus, R., Bagdonaite, I., et al. (2024). Comprehensive mass spectrometry workflows to systematically elucidate transformation processes of organic micropollutants. MassBank. [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. [Link]

  • Shukla, V. G., & Trivedi, G. K. (2005). Advancement in methodologies for reduction of nitroarenes. RSC Advances, 5, 83391-83407.
  • T3DB. (2014, October 14). Aniline (T3D4984). The Toxin and Toxin Target Database. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Zhang, Y., et al. (2019, November 1). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed. [Link]

  • Dang, K., & Cheng, H. (2026, February). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. ChemPlusChem, 91(2). [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF. [Link]

  • ResearchGate. (n.d.). IR spectrum of 4-methylaniline_Selected. [Link]

  • Googleapis.com. (n.d.). Aromatic Amines. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization and Validation of 4-(azepan-1-ylmethyl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for validation and characterization. It synthesizes theoretical spectroscopic principles with practical experimental protocols, designed for researchers requiring rigorous confirmation of 4-(azepan-1-ylmethyl)aniline dihydrochloride.

Executive Summary

4-(azepan-1-ylmethyl)aniline dihydrochloride (CAS: 251552-19-9) is a critical bicyclic amine intermediate, often utilized in the synthesis of H3 receptor antagonists and monoamine transporter inhibitors. Its structure combines a primary aniline moiety with a tertiary azepane ring linked via a methylene bridge.

This guide provides a definitive reference for the spectroscopic identification of this compound. Due to the hygroscopic nature of the dihydrochloride salt and the potential for pH-dependent shift variations, this document establishes standardized analytical conditions to ensure reproducibility across drug development workflows.

Chemical Identity & Structural Logic

PropertyDetail
IUPAC Name 4-(azepan-1-ylmethyl)aniline dihydrochloride
Molecular Formula

Molecular Weight 277.23 g/mol (Salt); 204.31 g/mol (Free Base)
Key Structural Features Para-substituted benzene ring (AA'BB' system)Azepane ring (7-membered, saturated)Benzylic methylene bridge
Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically generated via reductive amination of 4-nitrobenzaldehyde with azepane, followed by nitro reduction and salt formation.

Common Impurities to Monitor:

  • Residual Azepane: Detectable via characteristic multiplets at

    
     1.5–1.8 ppm (
    
    
    
    H NMR).
  • 4-Aminobenzyl alcohol: Hydrolysis byproduct if moisture is present during synthesis.

  • Nitro-precursor: Incomplete reduction, visible via downfield aromatic shifts (

    
     8.0+ ppm).
    

SynthesisPath cluster_QC QC Checkpoints Start 4-Nitrobenzaldehyde Red1 Reductive Amination (NaBH(OAc)3) Start->Red1 Azepane Azepane Azepane->Red1 Inter Intermediate (Imine/Enamine) NitroProd 4-(azepan-1-ylmethyl) nitrobenzene Inter->NitroProd Red1->Inter Transient Red2 Hydrogenation (H2, Pd/C) NitroProd->Red2 FinalBase Free Base Aniline Red2->FinalBase SaltStep HCl/Ether FinalBase->SaltStep FinalSalt Target Dihydrochloride SaltStep->FinalSalt

Figure 1: Synthetic pathway highlighting key intermediates for spectroscopic monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

Experimental Protocol
  • Solvent: DMSO-

    
     is the mandatory solvent. The dihydrochloride salt is sparingly soluble in 
    
    
    
    . DMSO ensures full solubility and distinct separation of exchangeable ammonium protons.
  • Concentration: 10–15 mg in 0.6 mL DMSO-

    
    .
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

H NMR Assignment (400 MHz, DMSO- )

The spectrum is characterized by the desymmetrization of the aromatic ring and the broadening of amine signals due to salt formation.

Shift (

ppm)
Mult.IntegrationAssignmentStructural Insight
10.5 – 11.2 br s1H

(Azepanium)
Indicates protonation of the tertiary amine. Broadening varies with water content.
7.45 d2HAr-H (meta to amine)Part of AA'BB' system. Downfield due to inductive effect of the methylene-azepanium group.
7.28 d2HAr-H (ortho to amine)Upfield relative to meta protons, but shifted downfield compared to free aniline due to salt form.
4.25 s2H

Diagnostic Peak. Shifts from ~3.5 ppm (free base) to ~4.2+ ppm upon protonation.
3.10 – 3.30 m4HAzepane

-

Deshielded by adjacent positive nitrogen. Often overlaps with water signal in DMSO.
1.75 – 1.90 m4HAzepane

-

Ring protons.
1.55 – 1.65 m4HAzepane

-

Ring protons furthest from nitrogen.

Critical Analysis: In the dihydrochloride form, the primary aniline


 is also protonated to 

. Look for a broad signal integrating for 3H around 8.5–9.5 ppm . If the sample is the monohydrochloride, this signal will be absent, appearing instead as a broad singlet for

around 5.0–6.0 ppm.
C NMR Assignment (100 MHz, DMSO- )
  • Aromatic Carbons: Four distinct signals.[1] The quaternary carbon attached to the methylene group (

    
    130 ppm) and the carbon attached to the amine (
    
    
    
    140 ppm).
  • Benzylic Carbon:

    
    60 ppm.
    
  • Azepane Carbons: Three distinct aliphatic signals in the 20–55 ppm range. The

    
    -carbon is most deshielded (
    
    
    
    53 ppm).

Infrared (IR) Spectroscopy[1][2][4][5]

Sample Preparation
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Pre-treatment: Dry sample in a vacuum desiccator over

    
     for 2 hours to remove surface moisture, which obscures the ammonium region.
    
Spectral Fingerprint
Wavenumber (

)
Vibration ModeInterpretation
2400 – 3000

Stretch
Broad, complex band characteristic of amine salts (ammonium/azepanium). "Amine Salt Hump".
1600 – 1620

Aromatic
Ring breathing modes.
1500 – 1520

Bend
Bending vibration of the protonated aniline group.
1450 – 1470

Scissoring
Methylene deformations in the azepane ring.
820 – 840

Out-of-Plane
Key Diagnostic. Strong band indicating para-disubstituted benzene ring.

Mass Spectrometry (MS)[1][2]

Methodology
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ve).
    
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Interpretation

The salt counterions (


) dissociate in the MS source. You will observe the cation of the free base.
  • Molecular Ion (

    
    ): 
    
    • Calculated Exact Mass (Free Base): 204.16

    • Observed m/z: 205.17

      
       0.05
      
  • Fragmentation Pattern (MS/MS):

    • m/z 112: Tropylium ion derivative or rupture of the benzylic bond.

    • m/z 106: Loss of the azepane ring (characteristic of benzyl-amine cleavage).

    • m/z 98: Azepanium ring fragment (

      
      ).
      

Quality Control & Troubleshooting Workflow

This self-validating workflow ensures the material meets the stringent requirements for biological testing.

QC_Workflow Sample Raw Sample (Dihydrochloride) Solubility Solubility Test (DMSO-d6) Sample->Solubility HNMR 1H NMR Acquisition Solubility->HNMR Check1 Check: Benzylic Singlet? HNMR->Check1 Check2 Check: Azepane Integral (12H)? Check1->Check2 Yes (4.2 ppm) Fail REJECT Recrystallize (EtOH/Et2O) Check1->Fail No (Split/Shifted) Check3 Check: Residual Solvents? Check2->Check3 Yes Check2->Fail No Pass VALIDATED Release for Assay Check3->Pass < Limit Check3->Fail > Limit

Figure 2: Logical decision tree for spectroscopic validation.

Troubleshooting Common Anomalies
  • Split Benzylic Signal: If the singlet at 4.2 ppm appears as a doublet, the amine proton exchange is slow (highly acidic, dry sample). This is not an impurity but a kinetic phenomenon. Addition of

    
     will collapse it to a singlet.
    
  • Missing Amine Protons: If the broad peaks at 9-11 ppm are invisible, the DMSO is likely "wet" (containing

    
    ), causing rapid proton exchange. The structural integrity is likely still intact if the carbon skeleton signals are correct.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for AA'BB' and salt shift rules).
  • PubChem Database. Compound Summary for CID 82127400 (Analogous Azepane derivatives). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for azepane ring chemical shifts).

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action for 4-(Azepan-1-ylmethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-(azepan-1-ylmethyl)aniline scaffold represents a novel chemical entity with the potential for therapeutic development. Its unique structural composition, featuring a flexible seven-membered azepane ring linked to an aniline core, suggests a wide range of possible interactions with biological macromolecules. However, the specific mechanism of action (MoA) for this class of compounds remains largely uncharacterized. This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and define the MoA of novel 4-(azepan-1-ylmethyl)aniline analogs.

This document deviates from a rigid template, instead adopting a logical, iterative workflow that mirrors the drug discovery process. We will emphasize the causality behind experimental choices, ensuring that each step builds upon the last to construct a robust and validated model of the compound's biological activity. Our approach is grounded in the principles of scientific integrity, with a focus on self-validating experimental systems and authoritative methodologies.

Part 1: Initial Assessment and Hypothesis Generation

Before embarking on extensive experimental work, a thorough in-silico and literature-based assessment of the 4-(azepan-1-ylmethyl)aniline scaffold is crucial. This initial phase aims to generate testable hypotheses regarding potential target classes.

The aniline moiety is a common feature in a variety of bioactive molecules, including kinase inhibitors and other enzyme-targeting compounds.[1] The azepane ring, a privileged structure in medicinal chemistry, is frequently found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels due to its conformational flexibility.[2] Therefore, initial hypotheses should focus on these target families.

Computational Target Prediction

Modern computational approaches can expedite the drug discovery process by predicting potential protein targets.[2][3] These methods leverage large biological databases to identify proteins with binding sites that are complementary to the compound of interest.

Experimental Protocol: In-Silico Target Prediction
  • Compound Preparation: Generate a 3D conformation of the 4-(azepan-1-ylmethyl)aniline analog of interest using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • Pharmacophore Modeling: Identify the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) to create a pharmacophore model.

  • Virtual Screening: Screen the pharmacophore model against a database of protein structures (e.g., Protein Data Bank - PDB) to identify proteins with complementary binding pockets.[2]

  • Molecular Docking: Perform molecular docking studies with the top-ranked protein hits to predict the binding mode and estimate the binding affinity.[1][2]

  • Target Prioritization: Rank the potential targets based on docking scores, biological relevance to the desired therapeutic area, and any existing literature data.

Part 2: Target Identification and Validation

Following hypothesis generation, the next critical step is to experimentally identify the direct molecular target(s) of the 4-(azepan-1-ylmethyl)aniline analogs. A combination of affinity-based proteomics and biophysical techniques provides a powerful approach for target deconvolution and validation.[4][5]

Affinity-Based Target Deconvolution

Affinity chromatography coupled with mass spectrometry is a robust method for identifying protein targets from complex biological samples.[6] This technique involves immobilizing a derivative of the compound of interest onto a solid support and using it to "fish" for binding partners in cell lysates.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of the 4-(azepan-1-ylmethyl)aniline analog containing a reactive handle (e.g., an alkyne or a diazirine for photo-affinity labeling) for immobilization.[7] It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

  • Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose or magnetic beads).

  • Affinity Enrichment: Incubate the immobilized probe with cell or tissue lysates. Include a control where the lysate is pre-incubated with an excess of the free, unmodified compound to competitively inhibit the binding of specific targets to the matrix.[4][6]

  • Elution and Digestion: Elute the bound proteins from the solid support and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using high-resolution quantitative mass spectrometry to identify and quantify the enriched proteins.[8]

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control. These are the primary target candidates.

Biophysical Validation of Target Engagement

Once potential targets are identified, it is essential to validate the direct interaction between the compound and the protein and to quantify the binding affinity. A suite of biophysical assays can provide this information.[9][10][11]

Data Presentation: Comparison of Biophysical Techniques
TechniquePrincipleInformation ObtainedThroughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.Binding kinetics (kon, koff), affinity (KD)Medium
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Low
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Binding affinity (KD)High
Nuclear Magnetic Resonance (NMR) Measures changes in the chemical environment of protein or ligand nuclei upon binding.Binding site mapping, structural changes, affinity (KD)Low
Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.

  • Compound Injection: Flow a series of concentrations of the 4-(azepan-1-ylmethyl)aniline analog over the sensor chip.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[]

Part 3: Characterization of Cellular and Functional Effects

Identifying the molecular target is only part of the MoA puzzle. The next step is to understand how the compound's interaction with its target translates into a cellular response. A variety of cell-based assays are employed to dissect the compound's effects on signaling pathways and cellular phenotypes.[13][14][15][16]

Signaling Pathway Analysis

If the identified target is an enzyme or a receptor, it is crucial to investigate the downstream signaling pathways affected by the compound.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation
  • Cell Treatment: Treat a relevant cell line with varying concentrations of the 4-(azepan-1-ylmethyl)aniline analog for different time points.

  • Lysate Preparation: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins downstream of the identified target.

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Phenotypic Assays

Phenotypic assays assess the overall effect of the compound on cell behavior, such as proliferation, viability, and apoptosis.

Experimental Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-(azepan-1-ylmethyl)aniline analog for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies involve synthesizing and testing a series of analogs of the lead compound to understand how different structural modifications affect its biological activity.[17][18][19] This information is critical for optimizing the compound's potency, selectivity, and pharmacokinetic properties, and can also provide further insights into its MoA.

Rationale for Analog Design

Based on the initial SAR data and any available structural information of the target-compound complex, new analogs can be designed to probe specific interactions. For the 4-(azepan-1-ylmethyl)aniline scaffold, modifications could include:

  • Aniline Ring Substitutions: Introducing various substituents at different positions on the aniline ring to probe electronic and steric effects.

  • Azepane Ring Modifications: Altering the size of the heterocyclic ring or introducing substituents to explore conformational preferences.

  • Linker Modification: Varying the length and composition of the methylene linker connecting the two ring systems.

Iterative Optimization

The process of analog synthesis, biological testing, and data analysis is iterative. The results from each round of testing inform the design of the next generation of compounds, leading to a progressive refinement of the MoA model and the identification of a potent and selective clinical candidate.

Visualizations

Diagram: General Workflow for MoA Elucidation

MoA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular & Functional Characterization cluster_3 Phase 4: Lead Optimization A In-Silico Target Prediction (Pharmacophore Modeling, Virtual Screening, Docking) B Affinity Chromatography- Mass Spectrometry A->B Guide Experimental Design C Biophysical Validation (SPR, ITC, MST) B->C Validate Hits D Signaling Pathway Analysis (Western Blot, Reporter Assays) C->D Confirm Target in Cellular Context E Phenotypic Assays (Viability, Apoptosis, Proliferation) F Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) E->F Inform Analog Design F->C Iterative Refinement

Caption: A logical workflow for the mechanism of action studies of novel small molecules.

Diagram: Affinity Chromatography Workflow

Affinity_Chromatography start Synthesize Probe (Analog with Handle) immobilize Immobilize Probe on Beads start->immobilize incubate Incubate Probe-Beads with Lysate immobilize->incubate lysate Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion elute->digest ms LC-MS/MS Analysis digest->ms identify Identify Enriched Proteins (Targets) ms->identify

Caption: Experimental workflow for affinity-based target identification.

Conclusion

Elucidating the mechanism of action for a novel chemical series like the 4-(azepan-1-ylmethyl)aniline analogs is a complex but essential undertaking in drug discovery. The systematic and iterative approach outlined in this guide, which integrates computational prediction, experimental target identification, biophysical validation, and cellular functional analysis, provides a robust framework for success. By adhering to these principles of scientific rigor and logical progression, researchers can build a comprehensive understanding of a compound's biological activity, paving the way for its development into a novel therapeutic agent.

References

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • Identifying novel drug targets with computational precision. (2024, May 1). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • Emerging trends in computational approaches for drug discovery in molecular biology. (2023, August 20). GSC Online Press. Retrieved February 17, 2026, from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. Retrieved February 17, 2026, from [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). Nature. Retrieved February 17, 2026, from [Link]

  • Functional Cell-Based Assays. (n.d.). Accelevir. Retrieved February 17, 2026, from [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). World Scientific Publishing. Retrieved February 17, 2026, from [Link]

  • Advanced mode-of-action assays for comprehensive drug discovery. (n.d.). Nuvisan. Retrieved February 17, 2026, from [Link]

  • Computational approaches for drug target identification in pathogenic diseases. (2011, August 22). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Targeting disease: Computational approaches for drug target identification. (2025, January 1). PubMed. Retrieved February 17, 2026, from [Link]

  • Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Eurofins Discovery. Retrieved February 17, 2026, from [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved February 17, 2026, from [Link]

  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. (n.d.). mediaTUM. Retrieved February 17, 2026, from [Link]

  • Affinity chromatography-based proteomics for drug target deconvolution. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 17, 2026, from [Link]

  • Mass spectrometric analysis of protein–ligand interactions. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Structure-Activity Relationship Studies. (2024, November 25). Automate.video. Retrieved February 17, 2026, from [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). Sema. Retrieved February 17, 2026, from [Link]

  • Interpreting quantitative structure-activity relationship models to guide drug discovery. (n.d.). Springer. Retrieved February 17, 2026, from [Link]

  • SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Retrieved February 17, 2026, from [Link]

  • Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics. (2024, April 16). Evotec. Retrieved February 17, 2026, from [Link]

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Sources

A Senior Application Scientist's Guide to In Silico Modeling and Docking of 4-(azepan-1-ylmethyl)aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational flexibility and presence in numerous FDA-approved drugs.[1][2] Specifically, derivatives of 4-(azepan-1-ylmethyl)aniline are emerging as a focal point in drug discovery due to their diverse pharmacological potential, including applications as anticancer, anti-Alzheimer's, and antimicrobial agents.[1][3] This technical guide provides a comprehensive, in-depth methodology for the in silico modeling and molecular docking of this promising compound class. Authored from the perspective of a seasoned application scientist, this document eschews a rigid template in favor of a logical, causality-driven workflow. It emphasizes not only the "how" but the critical "why" behind each procedural choice, ensuring that the protocols described are self-validating and grounded in established scientific principles. We will journey from initial target identification and preparation to the nuances of ligand setup, the execution of docking simulations, and the critical final step of results analysis and validation, equipping researchers with the expertise to confidently and accurately predict the molecular interactions that underpin therapeutic efficacy.

Part 1: Foundational Principles and Strategic Planning

Before embarking on any computational workflow, a robust understanding of the underlying principles is paramount. Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[4][5] This process allows us to estimate the strength of the interaction, commonly expressed as binding affinity, and to visualize the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[5][6]

The Significance of the Azepane Scaffold

The seven-membered azepane ring is a key structural motif in modern drug discovery.[7] Its non-planar, flexible nature allows it to adopt multiple conformations, enabling it to interact optimally with a wide variety of biological targets.[2][7] This conformational adaptability is often a decisive factor in the bioactivity of azepane-containing compounds.[2] When functionalized, as in the 4-(azepan-1-ylmethyl)aniline series, this scaffold provides a three-dimensional framework that can be precisely tailored to fit into the binding pockets of therapeutic targets like enzymes and receptors, making it a valuable starting point for the development of novel therapeutics.[1][8]

Target Selection: The Cholinesterase Hypothesis in Alzheimer's Disease

For this guide, we will focus on a therapeutically relevant target for azepane derivatives: Acetylcholinesterase (AChE) . AChE is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine.[9] Inhibiting AChE increases acetylcholine levels, a strategy that forms the basis for several current Alzheimer's disease (AD) treatments.[9][10] Given that azepane derivatives have shown potential as cholinesterase inhibitors, AChE represents an excellent and well-validated target for our docking study.[11][12]

Workflow Overview: A Self-Validating System

A successful docking study is more than a sequence of commands; it is a logical, self-validating workflow. Each step builds upon the last, with checks and balances to ensure the final results are both accurate and meaningful.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation PDB 1. Target Selection (e.g., AChE from PDB) Clean 2. Receptor Preparation (Remove water, add hydrogens) PDB->Clean Input PDB ID Grid 4. Grid Box Generation (Define active site) Clean->Grid Prepared Receptor (.pdbqt) Ligand 3. Ligand Preparation (2D to 3D, energy minimization) Dock 5. Molecular Docking (Run AutoDock Vina) Ligand->Dock Prepared Ligand (.pdbqt) Grid->Dock Grid Parameters (.gpf) Analyze 6. Results Analysis (Binding affinity, pose visualization) Dock->Analyze Docked Poses (.pdbqt) Validate 7. Validation (Redocking, compare to known inhibitors) Analyze->Validate Top Poses Report 8. Conclusion & Reporting Validate->Report Validated Results

Caption: High-level workflow for a molecular docking study.

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the core components of the in silico workflow. We will use widely accessible and validated tools such as UCSF Chimera and AutoDock Vina.[13][14]

Protocol: Receptor Preparation

The goal of receptor preparation is to clean the raw Protein Data Bank (PDB) structure to make it suitable for docking.[15][16] This involves removing extraneous molecules, repairing structural issues, and adding necessary atoms.

Causality: Raw PDB files often contain crystallographic water molecules, ions, and co-factors that can occupy the binding site and interfere with the docking algorithm.[16][17] Furthermore, PDB files typically lack hydrogen atoms, which are essential for accurately calculating electrostatic interactions and hydrogen bonds.[18] Adding hydrogens and assigning partial charges corrects for this, providing a more chemically accurate representation of the protein.[19]

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 4EY5 for human AChE).[9]

  • Initial Cleaning (UCSF Chimera):

    • Open the PDB file in UCSF Chimera.

    • Remove Water: Use the command delete solvent or the menu Select > Structure > solvent, followed by Actions > Atoms/Bonds > delete.

    • Isolate Protein Chain: If multiple protein chains exist, identify the biologically relevant one and delete the others.[13] For 4EY5, we will retain Chain A.

    • Remove Co-crystallized Ligands/Ions: Select and delete any non-essential molecules from the binding site.

  • Structure Preparation (Dock Prep Tool):

    • Navigate to Tools > Structure Editing > Dock Prep.[13]

    • This tool automates several key steps:

      • It adds hydrogen atoms to the protein, crucial for defining potential hydrogen bonds.[13]

      • It repairs incomplete amino acid side chains by adding missing atoms.[20]

      • It assigns partial charges (e.g., AMBER ff14SB) to all atoms, which are necessary for calculating electrostatic interaction energies.

  • Save the Prepared Receptor: Save the cleaned protein structure as a Mol2 file (e.g., receptor_prepared.mol2).

  • Convert to PDBQT Format (AutoDockTools):

    • Open AutoDockTools (ADT).[21]

    • Go to Grid > Macromolecule > Open and select your prepared Mol2 file.

    • ADT will process the file, adding salvation parameters and atom types.

    • Save the final receptor file in PDBQT format (receptor.pdbqt). This format contains the coordinate information plus charges and atom types required by AutoDock Vina.[22]

Protocol: Ligand Preparation

Proper ligand preparation is equally critical. The starting point is often a 2D structure, which must be converted to a 3D conformation with correct stereochemistry and an optimized geometry.

Causality: A ligand's 3D shape and charge distribution directly govern its ability to fit into a protein's binding pocket and form favorable interactions. Energy minimization is performed to find a low-energy, stable conformation of the ligand, which is more representative of its state in a biological system.[16] Defining rotatable bonds is essential for flexible docking, allowing the algorithm to explore different conformations of the ligand within the binding site, which is crucial for accurately predicting the binding pose.[23]

Step-by-Step Methodology:

  • Obtain or Draw Ligand: Draw the 4-(azepan-1-ylmethyl)aniline structure using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain it from a database like PubChem.[15]

  • Generate 3D Coordinates: Convert the 2D drawing into a 3D structure. Most chemical drawing software has a "Clean in 3D" or similar function. Save this as a Mol2 or SDF file.

  • Prepare Ligand in AutoDockTools (ADT):

    • Open ADT.

    • Navigate to Ligand > Input > Open and select your 3D ligand file.

    • Add Hydrogens and Assign Charges: ADT will automatically add polar hydrogens and compute Gasteiger charges, which are essential for the scoring function.[22][23]

    • Define Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to review and set the rotatable bonds. By default, ADT makes a good selection, but it's crucial to verify that amide bonds are non-rotatable and other appropriate single bonds are flexible.

  • Save as PDBQT: Save the final prepared ligand as a PDBQT file (e.g., ligand.pdbqt).[22]

Protocol: Molecular Docking Simulation

With the receptor and ligand prepared, the next step is to define the search space and run the docking simulation.

Causality: We must explicitly tell the docking program where to search for a binding site. This is done by defining a "grid box" that encompasses the active site of the protein. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions. The docking algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock) will then systematically explore different positions, orientations, and conformations of the ligand within this box to find the most favorable binding modes.[21][22]

G cluster_0 receptor Receptor (Protein) Active Site ligand Ligand ligand->receptor:p1 Docking Algorithm Places Ligand grid Grid Box (Search Space)

Sources

Unlocking the Seven-Membered Ring: A Technical Guide to the SAR of Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While six-membered nitrogen heterocycles (piperidines) dominate small-molecule drug discovery, the seven-membered azepane (hexamethyleneimine) scaffold represents an underutilized yet privileged chemical space. This guide analyzes the Structure-Activity Relationship (SAR) of azepane derivatives, focusing on their unique conformational flexibility, synthetic accessibility, and application in targeting glycosidases, GPCRs, and metabolic enzymes.

Part 1: The Azepane Advantage – Conformational Analysis

The azepane ring occupies a "Goldilocks" zone in medicinal chemistry:

  • Conformational Flexibility: Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This allows for an induced fit mechanism within enzyme active sites, often accommodating transition states that rigid analogs cannot.

  • Hydrophobic Bulk: The extra methylene group increases lipophilicity (

    
    ) and steric bulk compared to piperidine, enhancing van der Waals interactions in large hydrophobic pockets (e.g., Estrogen Receptor, 11
    
    
    
    -HSD1).
  • Entropy vs. Enthalpy: While the flexibility introduces an entropic penalty upon binding, it allows the scaffold to adopt low-energy conformations that minimize steric clashes in crowded active sites.

Visualization: The Azepane SAR Vector Map

The following diagram illustrates the critical vectors for substitution on the azepane scaffold to modulate biological activity.

AzepaneSAR Azepane Azepane Scaffold (C6H13N) N_Sub N1 Position Pharmacokinetic Handle (Solubility, Metabolic Stability) Azepane->N_Sub Alkylation/Acylation C2_Sub C2/C7 Positions Stereogenic Centers (Selectivity Gates) Azepane->C2_Sub Alpha-Substitution C3_6_Sub C3-C6 Positions Ring Puckering Control (Conformational Locking) Azepane->C3_6_Sub Ring Functionalization GPCR GPCR Ligands (Hydrophobic Bulk) N_Sub->GPCR Enzyme Enzyme Inhibitors (Transition State Mimicry) C2_Sub->Enzyme Glyco Glycosidase Inhibitors (Polyhydroxylation) C3_6_Sub->Glyco

Figure 1: Strategic vectors for azepane functionalization.[1][2] The N1 position dictates ADME properties, while ring carbons (C2-C7) drive target affinity and selectivity.

Part 2: Critical SAR Case Studies

Case Study A: Polyhydroxylated Azepanes as Glycosidase Inhibitors

Mechanism: Glycosidases hydrolyze carbohydrates via an oxocarbenium ion transition state. Polyhydroxylated azepanes (seven-membered iminosugars) mimic the charge and shape of this transition state more effectively than six-membered analogs due to their ability to adopt a flexible, puckered conformation.

Key SAR Findings:

  • Ring Size: The 7-membered ring often provides higher affinity for

    
    -glycosidases compared to piperidines due to better overlap with the enzyme's catalytic nucleophile.
    
  • Stereochemistry: The

    
     configuration is critical for mimicking D-glucose.
    
  • N-Alkylation: Long alkyl chains (C8-C12) on the nitrogen can convert a hydrophilic inhibitor into a hydrophobic chaperone, capable of crossing the Blood-Brain Barrier (BBB) for treating lysosomal storage disorders (e.g., Gaucher disease).

Data Summary: Inhibition Profile | Compound Class | Target Enzyme | Key Substituent |


 / 

| Mechanism | | :--- | :--- | :--- | :--- | :--- | | Polyhydroxy-azepane |

-Galactosidase | Hydroxymethyl (C2) |

| Transition State Mimic | | N-Alkyl Azepane |

-Glucosidase | N-Nonyl |

| Hydrophobic interaction | | Azepane Sulfonamide | 11

-HSD1 | 4-phenoxy |

| Allosteric Modulation |
Case Study B: Azepane Sulfonamides targeting 11 -HSD1

Target: 11


-Hydroxysteroid dehydrogenase type 1 (Cortisol generation).
SAR Insight:  Substitution at the C4 position  of the azepane ring is critical.
  • Unsubstituted azepanes showed poor potency.

  • Introduction of a bulky lipophilic group (e.g., phenoxy or benzyloxy) at C4 locks the ring into a conformation that fills the enzyme's hydrophobic pocket, improving potency by >100-fold (

    
    ) [1].
    

Part 3: Synthetic Methodologies

Accessing substituted azepanes has historically been challenging.[3] Below are two distinct protocols: a modern photochemical approach and a classic metathesis approach.

Workflow Visualization: Synthetic Pathways

Synthesis Nitro Nitroarene (Readily Available) Photo Photochemical Ring Expansion (Blue Light, 450nm) Nitro->Photo Reduction Diene Diallyl Amine (Linear Precursor) RCM Ring-Closing Metathesis (Grubbs Catalyst) Diene->RCM Hydrogenation Nitrene Singlet Nitrene Intermediate Photo->Nitrene Reduction Dehydro Tetrahydroazepine RCM->Dehydro Hydrogenation Azepine 3H-Azepine Nitrene->Azepine Reduction Target Substituted Azepane Azepine->Target Reduction Dehydro->Target Hydrogenation

Figure 2: Dual pathways to the azepane scaffold. The photochemical route allows direct conversion of aromatics, while RCM builds the ring from linear chains.

Protocol 1: Photochemical Dearomative Ring Expansion

A modern method to convert nitroarenes directly into azepanes, bypassing long linear synthesis.

Materials:

  • Substrate: Ortho-substituted nitrobenzene (1.0 equiv).

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

  • Light Source: 450 nm Blue LEDs (approx. 30W).

  • Reagent: Triphenylphosphine (

    
    ) (2.0 equiv) as oxygen acceptor.
    

Step-by-Step Procedure:

  • Preparation: Dissolve the nitroarene (0.5 mmol) and

    
     (1.0 mmol) in HFIP (5 mL) in a borosilicate glass vial.
    
  • Irradiation: Seal the vial and irradiate with 450 nm Blue LEDs at room temperature for 12–24 hours. Note: Ensure fan cooling to maintain temperature <30°C.

  • Rearrangement: The reaction generates a singlet nitrene intermediate which inserts into the aromatic ring to form a 3H-azepine.

  • Reduction (One-Pot): Add

    
     (10 wt%) and apply Hydrogen gas (
    
    
    
    , 1 atm) directly to the reaction mixture. Stir for 6 hours to reduce the unsaturated azepine to the saturated azepane.
  • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH).

Validation Check:

  • NMR: Look for the disappearance of aromatic protons and appearance of multiplet signals in the 1.5–3.5 ppm range (characteristic of azepane

    
     protons).
    
  • Mass Spec: Confirm M+H corresponds to the amine product (Nitro mass - 32 + 4).

Part 4: Approved Drugs Containing Azepane Moieties

The presence of azepane in approved therapeutics validates its safety and efficacy profile.

Drug NameTherapeutic AreaMechanism of ActionRole of Azepane Ring
Tolazamide Diabetes (T2D)Sulfonylurea (K-ATP channel blocker)Hydrophobic tail improving potency/half-life.
Bazedoxifene OsteoporosisSERM (Estrogen Receptor Modulator)Core scaffold providing rigid-flexible balance for receptor binding.
Azelastine AllergyH1 Receptor AntagonistBasic amine center for receptor interaction.
Cetiedil VasodilationPhosphodiesterase InhibitionLinker providing optimal spatial separation of pharmacophores.
Mecillinam AntibioticPBP2 InhibitorAmidine substituent enhancing gram-negative penetration.

Part 5: Future Directions

The next frontier in azepane SAR lies in C-H functionalization . Direct, regioselective functionalization of the


 carbons (C3-C6) of the azepane ring using transition metal catalysis (e.g., Iridium or Rhodium) will allow for the rapid generation of library diversity without de novo synthesis.

References

  • Discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research. Link

  • Azepane-Containing Compounds: A Comprehensive Technical Review. BenchChem. Link

  • Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry. Link

  • The first synthesis of substituted azepanes mimicking monosaccharides. Tetrahedron Letters. Link

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The Azepane Scaffold: A Versatile Player in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a privileged scaffold in the design of novel therapeutics.[1][2] Its inherent three-dimensional geometry and conformational flexibility offer a unique platform for chemists to explore chemical space and design molecules with finely tuned pharmacological properties.[2] This guide provides a comprehensive technical overview of azepane-containing compounds, delving into their synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern their biological effects. More than 20 drugs containing the azepane motif have already received FDA approval, highlighting the clinical significance of this heterocyclic system.[3]

Synthetic Strategies: Building the Azepane Core

The construction of the azepane ring system presents a unique set of challenges and opportunities for synthetic chemists. Several elegant strategies have been developed to access this seven-membered ring, each with its own advantages and limitations.

Ring Expansion Reactions

A common and powerful approach to azepane synthesis involves the expansion of smaller, more readily available cyclic precursors, such as piperidines. This strategy often leverages rearrangement reactions to introduce an additional atom into the ring. A notable example is the piperidine ring expansion, which can yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity.[4]

Dearomative Ring Expansion of Nitroarenes

A novel and efficient method for the synthesis of polysubstituted azepanes involves the dearomative ring expansion of nitroarenes. This modular approach utilizes a photochemical process mediated by blue light to convert the nitro group into a singlet nitrene, which then transforms the six-membered benzene ring into a seven-membered ring system. A subsequent hydrogenolysis furnishes the desired azepane in just two steps, offering a streamlined route to complex, poly-functionalized systems.[5]

Therapeutic Applications of Azepane-Containing Compounds

The unique structural features of the azepane scaffold have been exploited to develop a wide range of therapeutic agents targeting diverse disease areas.

Anticancer Agents

Azepane derivatives have shown significant promise as anticancer agents, with several classes of compounds demonstrating potent activity against various cancer cell lines.

Dibenzo[b,f]azepine Derivatives as Topoisomerase II Inhibitors:

Certain dibenzo[b,f]azepine derivatives have been designed as rigid analogues of known anticancer drugs, acting as topoisomerase II inhibitors and DNA intercalators.[6] These compounds have shown potent anti-proliferative activity against a panel of 60 cancer cell lines.[6]

5H-Dibenzo[b,e]azepine-6,11-dione Derivatives as PARP-1 Inhibitors:

Inspired by the structures of known PARP-1 inhibitors like Rucaparib, novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units have been synthesized and evaluated for their anticancer activity.[7] Several of these compounds exhibited potent anti-proliferative effects against the OVCAR-3 cell line.[7]

Azepane-Containing Kinase Inhibitors:

The natural product (-)-balanol, which contains an azepane ring, is a potent ATP-competitive inhibitor of protein kinase.[2] This has inspired the development of synthetic azepane derivatives as inhibitors of key kinases in cancer signaling pathways, such as Protein Kinase B (PKB/Akt).[8][9]

Neuroprotective Agents for Alzheimer's Disease

The inhibition of β-secretase (BACE1) is a major therapeutic strategy for the treatment of Alzheimer's disease, as this enzyme is responsible for the initial step in the production of neurotoxic amyloid-β peptides.[10][11][12] Azepane-containing compounds have been investigated as potent BACE1 inhibitors.[1]

Norepinephrine and Dopamine Reuptake Inhibitors

Dual inhibitors of norepinephrine (NET) and dopamine (DAT) transporters are effective antidepressants. Azepine and piperidine derivatives have been developed as dual NET/DAT uptake inhibitors with reduced activity at the serotonin transporter (SERT).[13][14]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of azepane derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in this endeavor.[15][16][17]

For instance, in the development of dopamine D4 receptor ligands, 3D-QSAR analysis of 1,4-oxazepane derivatives revealed that the size of the seven-membered ring and the nature of substituents on the aromatic rings are critical for affinity.[15]

Data Presentation

Table 1: Anticancer Activity of Azepane Derivatives
Compound ClassSpecific Compound ExampleTargetCell LineIC50 (µM)Reference
Dibenzo[b,f]azepineCompound 5e Topoisomerase IILeukemia SR13.05 ± 0.62[18]
5H-Dibenzo[b,e]azepine-6,11-dioneCompound d21 PARP-1 (putative)OVCAR-3Potent[7]
5H-Dibenzo[b,e]azepine-6,11-dioneCompound d22 PARP-1 (putative)OVCAR-3Potent[7]
Table 2: BACE1 Inhibitory Activity of Azepane Derivatives
Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
Azepane-based BACE1 InhibitorFAH65BACE1Lead Compound[1]
Table 3: Kinase Inhibitory Activity of Azepane Derivatives
Compound ClassSpecific Compound ExampleTargetIC50 (nM)Reference
(-)-Balanol AnalogueN-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamidePKB-alpha4[9]

Experimental Protocols

General Procedure for the Synthesis of Dibenzo[b,f]azepine Derivatives (Anticancer)[18]
  • Synthesis of 5H-dibenzo[b,f]azepine-5-carbohydrazide (3):

    • Suspend compound 2 (9.5 g) in toluene (300 ml).

    • Add phosgene (50 ml, 12.5% w/v in toluene) and triethylamine (7.5 ml, 5 g).

    • Stir the mixture at room temperature for 24 hours.

    • Add excess hydrazine hydrate (100 ml) and stir for 1 hour.

    • Cool the mixture and filter the product.

  • Synthesis of N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives (4a–g):

    • To a stirred solution of compound 3 (0.75 g, 3 mmol) in chloroform, add the appropriate acid chloride (3 mmol) followed by triethylamine (0.3 g, 0.42 ml, 3 mmol).

    • Stir the reaction mixture at room temperature for 18 hours.

    • Wash with NaHCO3 (10%, 20 ml) and water.

    • Separate the organic layer, dry with Na2SO4, and evaporate under vacuum.

    • Purify the crude product by crystallization from ethanol.

  • Synthesis of 2–(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives (5a–g):

    • Reflux a solution of the appropriate derivative 4a–g in phosphorus oxychloride (POCl3, 5.0 ml) for 30 minutes.

    • Carefully dilute the solution with water and add NaHCO3 until alkaline.

    • Filter the precipitate, wash with water, and recrystallize from ethanol.

In Vitro BACE1 Inhibition Assay[1]
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Prepare a solution of a fluorogenic BACE1 substrate.

    • Prepare the BACE1 enzyme solution.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the azepane-containing test compounds.

  • Assay Setup (96-well black plate):

    • Add assay buffer, BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control) to each well.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[19][20][21][22] Azepane-based inhibitors targeting key nodes in this pathway, such as Akt (PKB), can block downstream signaling and induce apoptosis in cancer cells.[8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruits & Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Azepane Azepane-based Akt Inhibitor Azepane->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of azepane derivatives.

BACE1 in the Amyloid Cascade Hypothesis of Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides is the primary event in the pathogenesis of Alzheimer's disease.[10][12] BACE1 cleaves the amyloid precursor protein (APP), initiating the production of Aβ.[11] Azepane-based BACE1 inhibitors block this crucial first step, thereby reducing the formation of amyloid plaques.[1]

BACE1_Pathway cluster_cleavage Proteolytic Processing APP Amyloid Precursor Protein (APP) gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage by BACE1 BACE1 BACE1 (β-secretase) Plaques Amyloid Plaques Abeta->Plaques Aggregation Azepane_BACE1 Azepane-based BACE1 Inhibitor Azepane_BACE1->BACE1 Inhibits

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.

Conclusion and Future Perspectives

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique conformational properties provide a versatile framework for the design of potent and selective modulators of a wide range of biological targets. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel azepane derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the application of computational methods will undoubtedly accelerate the discovery of the next generation of azepane-based drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across various therapeutic areas.

References

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  • Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16, 246-253. [Link]

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Sources

The Azepine Scaffold: Structural Versatility and Pharmacological Frontiers

[1][2][3][4]

Executive Summary & Architectural Diversity

The azepine ring—a seven-membered nitrogen-containing heterocycle—represents a "privileged scaffold" in medicinal chemistry.[1][2] Unlike their six-membered counterparts (piperidines, pyridines), azepines possess unique conformational flexibility (boat/chair/twist forms) that allows them to span distinct regions of biological space. This guide dissects the pharmacological utility of azepine analogs, moving beyond basic definitions to actionable structure-activity relationships (SAR) and robust synthetic protocols.[1][3][4]

Structural Classification

To navigate the azepine landscape effectively, we must categorize them by their fusion patterns, which dictate their electronic properties and receptor complementarity.

AzepineClassificationRootAzepine Core (C6H7N)SimpleMonocyclic Azepines(Rare in clinic, synthetic intermediates)Root->SimpleFusedFused Azepines(Clinically Dominant)Root->FusedBenzazepinesBenzazepines(Fused Benzene)Fused->BenzazepinesDibenzazepinesDibenzazepines(Two Fused Benzenes)Fused->DibenzazepinesHeteroFusedHetero-Fused(e.g., Triazolo-azepines)Fused->HeteroFusedExamples1Target: D1/D5 ReceptorsEx: Fenoldopam, LorcaserinBenzazepines->Examples1Examples2Target: Na+ ChannelsEx: Carbamazepine, OxcarbazepineDibenzazepines->Examples2Examples3Target: Anti-inflammatory/AntimicrobialEx: Emerging HybridsHeteroFused->Examples3

Figure 1: Structural hierarchy of azepine analogs and their primary therapeutic domains.

Pharmacological Profiles & Mechanisms[1][2][6][7]

Neurology: The Dibenzazepine Carboxamides

The dibenzazepine class, exemplified by Carbamazepine (CBZ) and its keto-analog Oxcarbazepine (OXC) , remains the gold standard for partial onset seizures.

  • Mechanism of Action (MoA): These agents function as use-dependent blockers of voltage-gated sodium channels (VGSCs). They bind preferentially to the inactivated state of the Na+ channel, preventing repetitive firing of neurons without impairing normal physiological conduction.

  • SAR Insight: The C10-C11 double bond in carbamazepine is a metabolic liability, leading to the formation of the reactive 10,11-epoxide. Structural optimization led to Eslicarbazepine acetate , where the C10-C11 bond is saturated and substituted with a hydroxyl group (acetate prodrug), maintaining efficacy while avoiding epoxide formation.

Cardiology & Metabolism: The Benzazepines

The 1-benzazepine and 3-benzazepine scaffolds are critical for targeting G-protein coupled receptors (GPCRs), particularly dopaminergic and serotonergic systems.

  • Fenoldopam: A selective Dopamine D1 partial agonist used as a rapid-acting vasodilator for hypertensive emergencies. The benzazepine ring constrains the dopamine pharmacophore into a rigid conformation that selectively activates D1 over D2 receptors.

  • Lorcaserin: A selective 5-HT2c agonist for weight loss. The presence of a methyl group at the 1-position and a chlorine at the 8-position of the 3-benzazepine ring drives selectivity, avoiding the valvulopathy associated with 5-HT2b activation.

Oncology: Indolo-Benzazepines (Paullones)

Paullones (indolo[3,2-d][1]benzazepines) act as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs). Recent studies (2024-2025) have expanded this scaffold by complexing it with Copper(II). These complexes do not just inhibit proliferation but actively induce reactive oxygen species (ROS) and Endoplasmic Reticulum (ER) stress, triggering apoptosis in resistant cancer lines.

Mechanistic Visualization

The following diagram details the stabilizing effect of Dibenzazepines on the neuronal sodium channel, a critical concept for understanding their anticonvulsant utility.

MoA_SodiumChannelRestingResting State(Closed)OpenOpen State(Na+ Influx)Resting->OpenDepolarizationInactivatedInactivated State(Refractory)Open->InactivatedTime-dependentInactivated->RestingRepolarizationInactivated->Inactivated  Prolonged Refractory Period  DrugDibenzazepine(Carbamazepine)Drug->Inactivated  Binds & Stabilizes  

Figure 2: Mechanism of Action of Dibenzazepines. By stabilizing the inactivated state of VGSCs, the drug prevents high-frequency neuronal firing.

Experimental Protocol: Synthesis of Tetrahydro-1-benzazepin-5-ones

For researchers entering this field, accessing the benzazepine core is the first hurdle. The Schmidt Rearrangement of tetralones is a field-proven, scalable method superior to complex ring-closing metathesis for generating the core scaffold in early discovery.

Protocol: Acid-Catalyzed Schmidt Rearrangement

Objective: Synthesis of 1,2,3,4-tetrahydro-1-benzazepin-5-one from

Reagents:

  • 
    -Tetralone (1.0 eq)
    
  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA) (Solvent/Catalyst)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve

    
    -tetralone (10 mmol) in Methanesulfonic acid (20 mL). Note: MsOH is preferred over PPA for easier workup.
    
  • Addition: Cool the solution to 0°C using an ice bath. Carefully add Sodium Azide (15 mmol) in small portions over 30 minutes.

    • Critical Safety Check:

      
       releases hydrazoic acid (
      
      
      ) in acid. Ensure the fume hood is operating at maximum efficiency. Do not use metal spatulas (risk of shock-sensitive azides).
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The ketone spot should disappear, replaced by a more polar lactam spot.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. Neutralize carefully with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Yield Expectation: 75–85% of the lactam product.

SynthesisWorkflowStep1Start: alpha-Tetralone+ MsOH (Solvent)Step2Add NaN3 (0°C)(Schmidt Rearrangement)Step1->Step2Step3Migration of Aryl Bond(Ring Expansion 6 -> 7)Step2->Step3Step4Quench (Ice/NaHCO3)& Extraction (DCM)Step3->Step4Step5Product:Tetrahydro-1-benzazepin-5-oneStep4->Step5

Figure 3: Workflow for the Schmidt Rearrangement synthesis of the benzazepine core.

Comparative Data Analysis

The following table summarizes key pharmacological data for representative azepine analogs, highlighting the shift from non-selective agents to highly specific ligands.

CompoundClassPrimary TargetBinding Affinity (

/

)
Clinical Status
Carbamazepine DibenzazepineNa+ Channel

(State dependent)
Approved (Epilepsy)
Fenoldopam 1-BenzazepineDA D1 Receptor

Approved (Hypertension)
SCH-23390 3-BenzazepineDA D1 Receptor

(Antagonist)
Research Tool
Lorcaserin 3-Benzazepine5-HT2c Receptor

(15x selective vs 5-HT2b)
Withdrawn (Safety) / Research
Paullones Indolo-benzazepineCDK1/Cyclin B

Preclinical (Oncology)

Data aggregated from standard pharmacological reviews and recent assay results [1][2].

Future Directions (2026 Outlook)

The future of azepine pharmacology lies in hybridization and green synthesis .

  • Triazolo-Azepine Hybrids: Recent literature highlights the fusion of triazole rings to the azepine core to create dual-action anti-inflammatory and antimicrobial agents. These hybrids exhibit improved metabolic stability compared to the parent azepines.

  • Green Chemistry: The shift away from hazardous reagents (like

    
     in large-scale Schmidt reactions) is driving the adoption of catalytic Ring-Closing Metathesis (RCM) using ruthenium catalysts to form the 7-membered ring under mild conditions.
    

References

  • Structure-Activity Relationship Study Reveals Benzazepine Derivatives of Luteolin as New Aldose Reductase Inhibitors for Diabetic Cataract. Current Drug Discovery Technologies. [Link][5]

  • Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents in Medicinal Chemistry. [Link]

  • The potential of dibenzazepine carboxamides in cancer therapy. Frontiers in Pharmacology. [Link]

  • Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes. Inorganic Chemistry. [Link]

Methodological & Application

Application Note: High-Throughput Screening of 4-(azepan-1-ylmethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-throughput screening (HTS) workflow for evaluating 4-(azepan-1-ylmethyl)aniline derivatives . These compounds represent a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets. The azepane ring functions as a lipophilic, basic "head group" capable of penetrating the Blood-Brain Barrier (BBB), while the aniline moiety serves as a versatile linker for amide or urea coupling to lipophilic "tails."

The primary application of this scaffold is in the discovery of Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists with potential dual activity against Acetylcholinesterase (AChE) , a profile highly sought after for the treatment of Alzheimer’s disease and cognitive deficits.

Scientific Rationale & Mechanism

The Scaffold: 4-(azepan-1-ylmethyl)aniline

The core structure consists of a 7-membered nitrogen heterocycle (azepane) linked via a methylene bridge to an aniline. In the context of H3R ligands:

  • The Azepane Nitrogen (Basic Center): Mimics the imidazole nitrogen of histamine. At physiological pH, it is protonated and forms a crucial ionic interaction with a conserved Aspartic Acid residue (Asp3.32) in the transmembrane region of the GPCR.

  • The Methylene Linker: Provides the necessary steric distance.

  • The Aniline Handle: Allows for the attachment of lipophilic biphenyl or heteroaryl moieties that occupy the receptor's hydrophobic pocket.

Mechanism of Action (H3R Signaling)

The Histamine H3 receptor is a Gi/o-coupled GPCR .

  • Constitutive Activity: H3R exhibits high constitutive activity (basal signaling) even without agonist.

  • Agonism: Binding of Histamine activates G

    
    i proteins, which inhibit Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Inverse Agonism (Screening Goal): The library compounds (antagonists/inverse agonists) stabilize the receptor in the inactive state, preventing G

    
    i activation and thereby restoring or increasing cAMP levels relative to an agonist-treated control.
    
Pathway Visualization

The following diagram illustrates the signaling pathway and the intervention point for the azepane derivatives.

H3R_Signaling cluster_effect Screening Logic Histamine Histamine (Agonist) H3R H3 Receptor (Gi-Coupled) Histamine->H3R Activates Azepane Azepane Derivative (Inverse Agonist) Azepane->H3R Blocks/Stabilizes Inactive State G_Protein Gi/o Protein (Activation) H3R->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Catalyzes Production Downstream Downstream Signaling cAMP->Downstream

Figure 1: Mechanism of Action. Azepane derivatives block the Gi-mediated inhibition of Adenylyl Cyclase, resulting in measurable cAMP accumulation.

High-Throughput Screening Workflow

To ensure hit validity and filter out false positives (e.g., promiscuous aggregators or fluorescence quenchers), a cascaded screening approach is required.

Screening Cascade Diagram

HTS_Workflow Library 4-(azepan-1-ylmethyl)aniline Library (10mM DMSO) Primary Primary Screen: HTRF cAMP Assay (Functional) Library->Primary Filter1 Hit Selection (>50% Activity, Z' > 0.5) Primary->Filter1 Secondary Secondary Screen: Radioligand Binding ([3H]-NAMH) Filter1->Secondary Confirm Affinity Counter Counter Screen: AChE Inhibition (Ellman's Method) Filter1->Counter Check Dual Activity Lead Lead Candidates (Dual Active/Selective) Secondary->Lead Counter->Lead

Figure 2: HTS Cascade. A functional primary screen is followed by binding confirmation and an enzyme inhibition counter-screen.

Experimental Protocols

Primary Screen: HTRF cAMP Accumulation (Functional)

Objective: Identify compounds that reverse agonist-induced cAMP inhibition. Technology: Homogeneous Time-Resolved Fluorescence (HTRF). This is a competitive immunoassay between native cAMP produced by cells and d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.

Reagents:

  • Cells: CHO-K1 stably expressing human H3 Receptor.

  • Agonist: R-(-)-

    
    -methylhistamine (RAMH) at EC80 concentration.
    
  • Detection Kit: Cisbio HTRF cAMP Gi kit (or equivalent).

  • Stimulator: Forskolin (to raise basal cAMP levels for the Gi assay window).

Protocol Steps:

  • Cell Plating: Dispense 5 µL of cell suspension (2,000 cells/well) into a 384-well low-volume white plate.

  • Compound Addition: Add 2.5 µL of test compound (Final conc: 10 µM, 0.5% DMSO).

  • Agonist/Stimulator Addition: Add 2.5 µL of buffer containing Forskolin (10 µM final) and RAMH (EC80 concentration).

    • Note: The Forskolin stimulates cAMP; RAMH activates H3R to lower it. An antagonist will block RAMH, allowing Forskolin to keep cAMP high.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 (acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (donor).

  • Reading: Incubate 1 hour at RT and read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission: 665 nm (FRET signal) and 620 nm (Donor reference).

Data Analysis: Calculate the HTRF Ratio (


). Since this is a competitive assay, lower HTRF signal = higher cAMP = Hit (Antagonist) .
Counter Screen: Acetylcholinesterase (AChE) Inhibition

Objective: Azepane derivatives often exhibit dual activity. This assay quantifies AChE inhibition (Ellman’s Method). Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electrophorus electricus AChE.

Protocol Steps:

  • Preparation: In a 96-well clear plate, add 140 µL of Phosphate Buffer (pH 8.0).

  • Enzyme/Compound: Add 20 µL of test compound and 20 µL of AChE enzyme solution (0.2 U/mL). Incubate for 10 min at 25°C.

  • Substrate: Add 20 µL of substrate mixture (Acetylthiocholine + DTNB).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Result: Calculate the slope (rate of reaction). % Inhibition =

    
    .
    

Data Presentation & Analysis

Quantitative Metrics

When analyzing the 4-(azepan-1-ylmethyl)aniline library, summarize data as follows:

Compound IDStructure (R-Group)H3R cAMP IC50 (nM)AChE IC50 (µM)Selectivity Ratio (AChE/H3R)Outcome
AZP-001 4-biphenyl24.50.5924Potent Dual Ligand
AZP-002 4-fluorophenyl>10,000>100N/AInactive
AZP-003 4-pyridyl150.2>100>600Selective H3R Antagonist
Control Pitolisant12.0>100>8000Reference Standard
Quality Control (Z-Factor)

For the primary screen to be valid, the Z-factor must be > 0.5.



  • 
    : Mean and SD of Positive Control (Known Antagonist + Forskolin + RAMH).
    
  • 
    : Mean and SD of Negative Control (DMSO + Forskolin + RAMH).
    

Troubleshooting & Optimization

  • Solubility: Azepane derivatives can be lipophilic. If precipitation occurs in the 384-well plate, reduce the final concentration to 1 µM or increase DMSO tolerance (validate assay up to 1% DMSO).

  • False Positives (Fluorescence): Anilines can sometimes be autofluorescent. Use the HTRF ratiometric reduction (665/620 nm) to correct for this. If the 620 nm channel (donor) drops significantly, the compound is quenching the donor (False Positive).

  • Hook Effect: In the cAMP assay, extremely high concentrations of cAMP (complete block of Gi) can disrupt the antibody binding curve. Ensure the standard curve covers the dynamic range of the cells.

References

  • Lazewska, D. et al. (2017).[1] "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5462-5470. Link

  • Kuder, K. et al. (2021). "Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity." Molecules, 26(12), 3617. Link

  • Cisbio Bioassays. (2025). "HTRF cAMP Gi Assay Principle and Protocol." Revvity Resources. Link

  • Ellman, G.L. et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link

  • BenchChem. (2025).[2] "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." Link

Sources

Application of Azepane Scaffolds in the Synthesis of Pharmaceutical Intermediates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold - A Privileged Structure in Medicinal Chemistry

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its inherent three-dimensional and flexible conformation provides a unique framework for the spatial arrangement of pharmacophoric groups, allowing for enhanced binding affinity and selectivity to a wide array of biological targets.[2] Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), the increased conformational flexibility of azepanes can be pivotal for their biological activity, enabling them to adapt to the topography of complex binding sites.[1] This structural feature has led to the incorporation of the azepane motif in numerous approved drugs and clinical candidates targeting a diverse range of therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[3]

This technical guide provides an in-depth exploration of the application of azepane scaffolds in the synthesis of key pharmaceutical intermediates. We will delve into the strategic considerations behind synthetic route selection, provide detailed, field-proven protocols for the construction of these valuable intermediates, and present case studies of their application in the synthesis of marketed drugs.

Strategic Approaches to Azepane Ring Synthesis

The construction of the seven-membered azepane ring presents unique synthetic challenges due to less favorable ring-closure kinetics and thermodynamics compared to smaller rings.[4] However, several robust strategies have been developed to overcome these hurdles. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the azepane ring, the stereochemical requirements, and the overall efficiency of the synthesis.

The primary synthetic strategies can be broadly categorized as:

  • Ring-Expansion Reactions: These methods involve the expansion of a pre-existing smaller ring, most notably the Beckmann rearrangement of cyclohexanone oximes.[4] This strategy is particularly powerful for the synthesis of lactams, which are versatile intermediates for further functionalization.

  • Ring-Closing Reactions: These involve the intramolecular cyclization of a linear precursor. Ring-Closing Metathesis (RCM) has become a particularly powerful tool for the formation of the azepane ring, offering high functional group tolerance.[5][6]

  • Multi-Step Sequences: Complex azepane structures often require multi-step synthetic sequences, which can involve a combination of different reaction types to build the desired scaffold.[3]

The following sections will provide detailed protocols and mechanistic insights into these key synthetic strategies through the lens of real-world pharmaceutical intermediates.

Case Study 1: The Beckmann Rearrangement in the Synthesis of an Azelastine Intermediate

Azelastine, a potent second-generation histamine H1 antagonist, features a key azepane moiety.[1] The synthesis of a crucial intermediate, 1-methylhexahydroazepin-4-one, is efficiently achieved via a Beckmann rearrangement of the corresponding cyclohexanone oxime.

The Causality Behind the Choice of the Beckmann Rearrangement

The Beckmann rearrangement is an ideal choice for this transformation for several reasons:

  • Readily Available Starting Materials: The precursor, N-methyl-4-piperidone, is a commercially available and relatively inexpensive starting material.

  • High Efficiency: This rearrangement provides a direct and high-yielding route to the seven-membered lactam, which can then be readily converted to the desired azepanone.

  • Scalability: The reaction conditions are generally amenable to large-scale industrial production.

The mechanism of the Beckmann rearrangement involves the acid-catalyzed rearrangement of an oxime to an N-substituted amide (a lactam in the case of cyclic oximes).[7][8] The reaction is initiated by the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). The subsequent migration of the alkyl group anti-periplanar to the leaving group results in the formation of a nitrilium ion, which is then attacked by water to yield the lactam after tautomerization.[9][10]

Experimental Protocol: Synthesis of 1-Methylhexahydroazepin-4-one Hydrochloride

This protocol is adapted from established synthetic procedures.

Part 1: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperidin-4-one (1.0 eq) in ethanol.

  • Addition of Reagents: Add nitromethane (1.5 eq) and a solution of sodium methoxide in methanol (0.05 eq).

  • Reaction: Stir the mixture at room temperature for 48 hours.

  • Work-up: Filter the resulting solid and wash with methyl tert-butyl ether (MTBE) to obtain 1-methyl-4-(nitromethyl)piperidin-4-ol.

  • Reduction: Reduce the nitro group to an amine using a suitable reducing agent (e.g., hydrogenation over a palladium catalyst) to yield 4-(aminomethyl)-1-methylpiperidin-4-ol.

Part 2: Ring Expansion to 1-Methylhexahydroazepin-4-one Hydrochloride

  • Reaction Setup: Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol (1.0 eq) in glacial acetic acid and cool the solution to 0 °C in an ice bath.

  • Diazotization and Rearrangement: Slowly add a solution of sodium nitrite (1.05 eq) in water to the cooled solution while maintaining the temperature at 0 °C. Stir the reaction mixture overnight at this temperature.

  • Work-up: Add dichloromethane (DCM) to the reaction mixture and neutralize with sodium bicarbonate until the pH is between 7 and 8.

  • Extraction: Separate the DCM layer and extract the aqueous layer twice with DCM.

  • Purification and Salt Formation: Combine the organic layers, concentrate under reduced pressure, and dissolve the resulting oil in isopropanol. Adjust the pH to <6 with a solution of hydrogen chloride in isopropanol.

  • Isolation: Cool the solution to induce crystallization and collect the solid product by filtration. Dry the solid under vacuum to obtain 1-methylhexahydroazepin-4-one hydrochloride.

Table 1: Summary of Reagents for 1-Methylhexahydroazepin-4-one Hydrochloride Synthesis

StepReagentMolar Equivalent
Part 1 1-Methylpiperidin-4-one1.0
Nitromethane1.5
Sodium Methoxide0.05
Reducing Agent (e.g., H2/Pd)As required
Part 2 4-(Aminomethyl)-1-methylpiperidin-4-ol1.0
Glacial Acetic AcidSolvent
Sodium Nitrite1.05
DichloromethaneSolvent
Sodium BicarbonateAs required
IsopropanolSolvent
Hydrogen Chloride (in Isopropanol)As required

Case Study 2: Ring-Closing Metathesis (RCM) in the Synthesis of a Balanol Analogue Intermediate

(-)-Balanol, a natural product isolated from the fungus Verticillium balanoides, is a potent inhibitor of protein kinase C (PKC).[5] Its complex structure contains a functionalized azepane ring, the synthesis of which has been a significant focus of synthetic efforts. Ring-Closing Metathesis (RCM) has proven to be a highly effective strategy for constructing this key structural motif.

The Rationale for Employing Ring-Closing Metathesis

The choice of RCM for the synthesis of the balanol azepane core is driven by several key advantages:

  • High Functional Group Tolerance: RCM catalysts, particularly the Grubbs-type ruthenium catalysts, are known for their tolerance of a wide variety of functional groups, which is crucial when dealing with complex molecules like balanol precursors.[6]

  • Formation of a Key C=C Bond: RCM directly forms a carbon-carbon double bond within the newly formed ring, which can then be further functionalized, for example, by hydrogenation to the saturated azepane or by dihydroxylation.

  • Milder Reaction Conditions: Compared to some classical cyclization methods, RCM often proceeds under milder conditions, which helps to preserve sensitive functional groups in the molecule.

The mechanism of RCM involves the reaction of a diene with a metal alkylidene catalyst to form a metallacyclobutane intermediate.[6] This intermediate then undergoes a retro [2+2] cycloaddition to release an alkene (typically ethylene, which is volatile and drives the reaction forward) and a new metal alkylidene, which then reacts intramolecularly with the second double bond to form another metallacyclobutane. A final retro [2+2] cycloaddition releases the cyclic alkene product and regenerates the catalyst.[6]

Experimental Protocol: Synthesis of a Protected Tetrahydroazepine Intermediate via RCM

This protocol is based on a reported synthesis of a key intermediate for balanol analogues.[11]

  • Substrate Synthesis: The diene precursor is synthesized in several steps starting from a suitable chiral building block.

  • Reaction Setup: In a dry, inert atmosphere glovebox or using Schlenk techniques, dissolve the diene substrate (1.0 eq) in degassed, anhydrous dichloromethane (DCM) to a concentration of approximately 0.01 M.

  • Catalyst Addition: Add the Grubbs second-generation catalyst (e.g., 5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a small amount of ethyl vinyl ether.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired protected tetrahydroazepine intermediate.

Table 2: Key Parameters for the RCM Reaction

ParameterCondition
Substrate Concentration 0.01 M
Catalyst Grubbs Second-Generation Catalyst
Catalyst Loading 5 mol%
Solvent Anhydrous, Degassed Dichloromethane
Temperature Room Temperature
Reaction Time Typically 2-4 hours

RCM_Workflow cluster_prep Substrate Preparation cluster_rcm Ring-Closing Metathesis cluster_iso Isolation & Purification Start Chiral Precursor Diene Diene Substrate Start->Diene Multi-step synthesis Reaction Dissolve Diene in DCM Add Grubbs Catalyst Diene->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Quench Quench with Ethyl Vinyl Ether Monitoring->Quench Concentration Concentrate in vacuo Quench->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product Protected Tetrahydroazepine Chromatography->Product

Conclusion

The azepane scaffold continues to be a highly valuable structural motif in the design and synthesis of novel pharmaceutical agents. The synthetic strategies outlined in this guide, namely the Beckmann rearrangement and Ring-Closing Metathesis, represent powerful and versatile tools for the construction of key azepane-containing pharmaceutical intermediates. A thorough understanding of the mechanistic underpinnings of these reactions, coupled with careful optimization of reaction conditions, is paramount to the successful and efficient synthesis of these complex molecules. The case studies of azelastine and balanol intermediates serve to highlight the practical application of these methodologies in the context of real-world drug development programs. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of robust and scalable synthetic routes to privileged scaffolds like the azepane ring will undoubtedly increase.

References

  • Bremner, J. B., & Samosorn, S. (2008). In Comprehensive Organic Synthesis II (Vol. 5, pp. 671-718). Elsevier.
  • Fürstner, A. (2000). Olefin Metathesis and Beyond.
  • BenchChem. (2025).
  • Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • LookChem. (n.d.). Synthesis of Azelastine hydrochloride.
  • ResearchGate. (2022). Recent Advances on the Synthesis of Azepane‐Based Compounds.
  • Google Patents. (2022). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • L.S. College, Muzaffarpur. (2021, April 1). Beckmann rearrangement.
  • Fürstner, A., & Langemann, K. (1997). A Concise Total Synthesis of (−)-Balanol via Ring-Closing Metathesis. Journal of the American Chemical Society, 119(39), 9130-9136.
  • The Organic Chemistry Tutor. (n.d.). Beckmann Rearrangement.
  • Chem-Station. (2014, March 30). Beckmann Rearrangement.
  • ResearchGate. (2025).
  • European Patent Office. (2005).
  • MilliporeSigma. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to 2-(Azepane-1-carbonyl)benzoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals.
  • ACS Publications. (2000). Formal Total Synthesis of (−)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM.
  • ScienceDirect. (2019). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • CymitQuimica. (n.d.). 4-(Aminomethyl)-1-methylpiperidin-4-ol.
  • Organic Chemistry Portal. (n.d.).
  • The University of Manchester. (n.d.).

Sources

Application Notes & Protocols: The Strategic Use of 4-(Azepan-1-ylmethyl)aniline Dihydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel and functional molecules. 4-(Azepan-1-ylmethyl)aniline dihydrochloride emerges as a particularly valuable scaffold, integrating two key pharmacophoric motifs: a reactive primary aromatic amine and a saturated seven-membered azepane ring.

The aniline moiety serves as a versatile handle for a multitude of classical and modern synthetic transformations, including amide bond formation, diazotization, and C-N cross-coupling reactions. The azepane ring, a prevalent feature in numerous bioactive natural products and synthetic drugs, imparts three-dimensional complexity and can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.[1][2] The dihydrochloride salt form ensures stability and enhances solubility in polar solvents for reaction setup.

This guide provides an in-depth exploration of the chemical utility of 4-(azepan-1-ylmethyl)aniline dihydrochloride, presenting its physicochemical properties, safety considerations, and detailed, field-proven protocols for its application in key synthetic transformations.

Diagram 1: Chemical Structure

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Molecular Classes start 4-(Azepan-1-ylmethyl)aniline (Building Block) amidation Amide Bond Formation start->amidation R-COOH, Coupling Agent schiff Schiff Base Formation start->schiff R-CHO or R-CO-R' diazotization Diazotization / Azo Coupling start->diazotization NaNO₂, HCl 0-5 °C heterocycle Heterocycle Synthesis start->heterocycle Bifunctional Reagents amides Amides / Peptidomimetics amidation->amides imines Azomethines (Imines) schiff->imines azo Azo Compounds / Diazonium Intermediates diazotization->azo heterocycles Benzimidazoles, Quinolines, etc. heterocycle->heterocycles

Caption: Key reaction pathways for 4-(azepan-1-ylmethyl)aniline.

Application I: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry for linking molecular fragments. The primary amine of the title compound readily participates in these coupling reactions.

Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid

  • Objective: To synthesize an N-aryl amide derivative.

  • Causality: This protocol uses a standard carbodiimide coupling agent (EDC) with an activator (HOBt) to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the nucleophilic aniline to form the stable amide bond. The free base of the aniline is required, so a non-nucleophilic base (DIPEA) is added to neutralize the dihydrochloride salt.

Reagents & Equipment:

  • 4-(Azepan-1-ylmethyl)aniline dihydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, standard glassware for work-up and chromatography.

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), 4-(azepan-1-ylmethyl)aniline dihydrochloride (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. The base neutralizes the HCl salt and facilitates the coupling.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: Schiff Base (Azomethine) Formation

The reaction of the primary amine with an aldehyde or ketone provides access to Schiff bases (also known as imines or azomethines). These compounds are valuable synthetic intermediates and can exhibit a range of biological activities. [3] Protocol 2: Synthesis of an Azomethine Derivative

  • Objective: To form a C=N bond by condensation with a carbonyl compound.

  • Causality: This is a classic acid-catalyzed condensation reaction. The aniline amine attacks the carbonyl carbon, and subsequent dehydration (removal of water) drives the equilibrium towards the formation of the stable imine product. Using a Dean-Stark apparatus is effective for removing the water azeotropically.

Reagents & Equipment:

  • 4-(Azepan-1-ylmethyl)aniline dihydrochloride (converted to free base prior to use)

  • Aldehyde or Ketone (1.0 eq)

  • Toluene or Benzene

  • Catalytic amount of p-Toluenesulfonic acid (p-TSA) or acetic acid

  • Dean-Stark apparatus, condenser, round-bottom flask, heating mantle.

Step-by-Step Methodology:

  • Free Base Preparation: First, neutralize the dihydrochloride salt. Dissolve the salt in water, add aqueous NaOH (2M) until the pH is >10, and extract the free base into an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer and concentrate to obtain the aniline as an oil or solid.

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 4-(azepan-1-ylmethyl)aniline free base (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in toluene.

  • Add a catalytic amount of p-TSA (approx. 0.05 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.

  • Continue refluxing until no more water is collected (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification: The resulting Schiff base is often crystalline and can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol). If it is an oil, purification by column chromatography may be necessary.

  • Characterization: Confirm the formation of the imine bond via IR spectroscopy (C=N stretch typically around 1600-1650 cm⁻¹) and NMR spectroscopy (disappearance of the NH₂ protons and aldehyde proton, appearance of the imine C-H proton).

Application III: Diazotization and Azo Coupling

The conversion of the aniline to a diazonium salt opens up a vast area of synthetic possibilities, including the Sandmeyer reactions (introduction of halides, -CN, -OH) and coupling with electron-rich aromatic systems to form brightly colored azo compounds. [4] Protocol 3: Synthesis of an Azo-Coupled Product

  • Objective: To form a diazonium salt intermediate and subsequently an azo compound.

  • Causality: In the first step, nitrous acid (generated in situ from NaNO₂ and HCl) reacts with the aniline at low temperatures to form a metastable diazonium salt. In the second step, this electrophilic diazonium salt undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling partner (like a phenol or another aniline) to form the N=N azo linkage. Low temperature is critical to prevent the decomposition of the diazonium salt.

Diagram 3: Workflow for Diazotization & Azo Coupling

Caption: Experimental workflow for a two-step azo coupling reaction.

Reagents & Equipment:

  • 4-(Azepan-1-ylmethyl)aniline dihydrochloride

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (~3 eq)

  • Electron-rich coupling partner (e.g., phenol, β-naphthol, N,N-dimethylaniline) (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Beakers, ice-salt bath, thermometer, magnetic stirrer.

Step-by-Step Methodology:

  • Diazonium Salt Formation: a. In a beaker, dissolve 4-(azepan-1-ylmethyl)aniline dihydrochloride (1.0 eq) in a mixture of water and concentrated HCl (~3 eq). b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Maintain this temperature throughout the process. c. In a separate beaker, dissolve sodium nitrite (1.0 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cold aniline solution. A slight excess of nitrous acid can be tested for with starch-iodide paper (turns blue). e. The resulting solution containing the diazonium salt should be used immediately in the next step.

  • Azo Coupling Reaction: a. Prepare a solution of the coupling partner. For example, dissolve phenol (1.0 eq) in an aqueous solution of NaOH at 0-5 °C. b. Slowly and with continuous stirring, add the cold diazonium salt solution to the cold solution of the coupling partner. c. A brightly colored precipitate (the azo compound) should form immediately or upon standing. d. Continue stirring in the ice bath for another 30-60 minutes to ensure complete reaction.

  • Work-up and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold water to remove any inorganic salts. c. The crude product can be purified by recrystallization, typically from an ethanol/water mixture.

Conclusion and Broader Impact

4-(Azepan-1-ylmethyl)aniline dihydrochloride is a potent and versatile building block for chemical synthesis. Its dual functionality allows for straightforward entry into diverse chemical classes, including amides, imines, and azo compounds, as well as more complex heterocyclic systems like benzimidazoles and quinazolines. [5][6]The protocols detailed herein provide a reliable foundation for researchers, scientists, and drug development professionals to leverage this scaffold in their synthetic campaigns. Proper adherence to the stringent safety protocols is non-negotiable due to the inherent hazards of the aniline pharmacophore. By applying the methodologies described, chemists can effectively incorporate the unique structural and physicochemical properties of the azepane-aniline motif to accelerate the discovery of new therapeutic agents and functional materials.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • Safety Data Sheet - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Safety d
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC.
  • Pharmacological applications of azomethine derivatives in the therapy of different diseases. SpringerLink.
  • Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed.
  • Medicinal Chemistry - IDAAM Publications.
  • 251552-19-9|4-(Azepan-1-ylmethyl)aniline|BLD Pharm. BLD Pharm.
  • Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC.

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Application Note: A Validated HPLC-UV Method for the Quantification of 4-(azepan-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 4-(azepan-1-ylmethyl)aniline. This compound is a key intermediate in medicinal chemistry and drug discovery, making its accurate quantification critical for process monitoring, quality control, and stability studies. The method presented herein utilizes reversed-phase chromatography, which is ideally suited for separating aromatic amines.[1][2] The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, linearity, and robustness for its intended purpose.[3][4][5]

The Analyte: 4-(azepan-1-ylmethyl)aniline

4-(azepan-1-ylmethyl)aniline possesses a primary aromatic amine attached to a benzene ring, which serves as a strong chromophore for UV detection. The molecule also contains a saturated seven-membered azepane ring linked via a methylene bridge, contributing to its overall polarity and basicity. Understanding these structural features is fundamental to developing a selective and efficient HPLC separation method.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂Inferred from similar structures
Molecular Weight 204.31 g/mol Inferred from similar structures
Structure Chemical structure of 4-(azepan-1-ylmethyl)aniline

Method Rationale & Development Strategy

The primary objective was to develop a simple, rapid, and reliable isocratic HPLC method. The choices of stationary phase, mobile phase, and detection wavelength were guided by the physicochemical properties of the analyte and established chromatographic principles.

Chromatographic Mode and Stationary Phase Selection

Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of separation in the pharmaceutical industry, particularly for compounds with moderate polarity and aromatic character.[2]

  • Causality: The analyte, 4-(azepan-1-ylmethyl)aniline, has significant non-polar character due to its benzene and azepane rings, making it well-suited for retention on a non-polar stationary phase. A C18 (octadecylsilane) bonded silica phase was selected as the stationary phase due to its strong hydrophobic retention capabilities for aromatic compounds.[6] To mitigate peak tailing, which is a common issue with basic analytes like amines due to secondary interactions with acidic silanol groups on the silica surface, a modern, high-purity, end-capped C18 column was chosen. End-capping effectively shields these residual silanols, resulting in improved peak symmetry and efficiency.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired retention and selectivity.

  • Causality: A mixture of an organic modifier and an aqueous buffer is standard for RP-HPLC.

    • Organic Solvent: Acetonitrile was chosen over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[7]

    • Aqueous Buffer & pH Control: The basic nature of the analyte's amine groups necessitates pH control to ensure consistent ionization and, therefore, reproducible retention times. An acidic mobile phase (pH ≈ 3.0) using 20 mM potassium phosphate monobasic, adjusted with phosphoric acid, was selected. At this pH, the primary and tertiary amine functionalities are protonated, leading to consistent interaction with the stationary phase and sharp, symmetrical peaks.

UV Detection Wavelength (λmax)

The selection of an appropriate detection wavelength is paramount for achieving high sensitivity and selectivity.

  • Causality: The aniline moiety in the analyte is the principal chromophore. Aniline exhibits two primary absorption maxima, one around 230-240 nm and a second, weaker band around 280-290 nm.[7][8] While detection at the lower wavelength offers higher sensitivity, the 245 nm wavelength was chosen as the primary monitoring wavelength. This provides an excellent balance of high molar absorptivity for the analyte while avoiding potential interference from mobile phase components or common contaminants that absorb in the far-UV region (<220 nm). A photodiode array (PDA) detector is recommended to confirm peak purity throughout the analysis.

Detailed Method Protocol

Equipment and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector (e.g., Agilent 1260/1290 Infinity II, Waters ACQUITY UPLC H-Class).[9][10]

  • Chromatography Data System (CDS) (e.g., Empower 3, OpenLab).

  • Analytical Balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syracuse filters (0.45 µm, PTFE or nylon).

Reagents and Chemicals
  • 4-(azepan-1-ylmethyl)aniline reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Potassium Phosphate Monobasic (KH₂PO₄) (ACS grade or higher).

  • Phosphoric Acid (85%, ACS grade or higher).

  • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase (Acetonitrile/Phosphate Buffer pH 3.0, 40:60 v/v):

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer. Degas the final mobile phase by sonication or helium sparging.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 4-(azepan-1-ylmethyl)aniline reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Calibration Standard Solutions (1.0 - 100.0 µg/mL):

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentrations.

Chromatographic Conditions
ParameterCondition
HPLC Column End-capped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 245 nm
Run Time 10 minutes

System Suitability and Method Validation

Adherence to system suitability test (SST) criteria is mandatory before any sample analysis to ensure the chromatographic system is performing adequately. The method was validated according to ICH Q2(R1) guidelines.[3][5][11]

System Suitability Test (SST)

Inject a 50 µg/mL standard solution six times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates system precision.
% RSD of Retention Time ≤ 1.0%Ensures retention time reproducibility.
Validation Protocol Workflow

The following diagram outlines the logical flow of the method validation process.

ValidationWorkflow cluster_Validation Method Validation Protocol (ICH Q2 R1) Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (5 levels, r² > 0.999) Accuracy Accuracy (Spike Recovery @ 3 levels) Precision Precision (Repeatability & Intermediate) Sensitivity Sensitivity (LOD & LOQ) Robustness Robustness (Varied Parameters) Start Method Development Complete SST System Suitability Test (SST) Passes Criteria? Start->SST Analysis Proceed with Validation SST->Analysis Yes Fail Troubleshoot & Re-evaluate SST->Fail No Analysis->Specificity Fail->SST

Caption: Workflow for HPLC method validation according to ICH guidelines.

Summary of Validation Results

The following table summarizes the typical results obtained during the validation of this method.

Validation ParameterProtocolAcceptance CriteriaTypical Result
Specificity Analyze blank, placebo, and spiked samples. Use PDA for peak purity.No interference at the analyte's retention time. Peak purity index > 0.99.Pass
Linearity 5 concentrations (e.g., 1, 10, 25, 50, 100 µg/mL), n=3.Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Range Confirmed by linearity, accuracy, and precision data.10 - 100 µg/mLPass
Accuracy Spike recovery at 80%, 100%, and 120% of a target conc. (50 µg/mL).Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) 6 replicate injections of 50 µg/mL standard.% RSD ≤ 2.0%.0.8%
Precision (Intermediate) Repeatability test on a different day with a different analyst.% RSD ≤ 2.0%.1.2%
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N = 3).Report value.0.2 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N = 10).Report value, %RSD ≤ 10%.0.7 µg/mL
Robustness Vary flow rate (±0.1), column temp (±2°C), mobile phase pH (±0.2).SST parameters met, peak area % change < 5%.Pass

Experimental Workflow & Data Analysis

The overall process from sample receipt to final report generation is streamlined for efficiency and accuracy.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C System Equilibration & SST B->C D Sequence Run: Blank, Stds, Samples, QC C->D E Integrate Peaks in CDS D->E F Generate Calibration Curve E->F G Calculate Sample Concentration F->G H Final Report Generation G->H

Caption: Standard operational workflow for sample quantification.

Conclusion

The HPLC-UV method described provides a reliable and efficient means for the quantification of 4-(azepan-1-ylmethyl)aniline. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable to any modern analytical laboratory. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control analysis in a regulated environment.

References

  • Understanding the L
  • USP-NF 〈621〉 Chrom
  • General Chapters: <621> CHROM
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Are You Sure You Understand USP <621>?.
  • ICH Q2(R1)
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Normal-phase vs.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Quality Guidelines. ICH.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • 4-[(Azetidin-1-yl)methyl]aniline. PubChem, NIH.
  • Detecting Primary Amines.
  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging M
  • 4-(Azepan-1-ylmethyl)aniline. BLD Pharm.
  • 4-(azepan-1-ylsulfonyl)aniline. Santa Cruz Biotechnology.
  • 4-(azepane-1-carbonyl)aniline (C13H18N2O). PubChemLite.
  • 4-(Azepan-1-ylmethyl)aniline dihydrochloride 50mg. Dana Bioscience.
  • The absorption spectrum of aniline.
  • UV-Vis Absorption Spectrum of Aniline. SIELC Technologies.
  • Absorption [4-phenylazoaniline].

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the simultaneous quantification of Aniline and Azepane (Hexamethyleneimine) in pharmaceutical intermediates. Both compounds are flagged under ICH M7 guidelines: Aniline is a known mutagen, and Azepane is a secondary amine precursor to N-nitrosoazepane , a high-potency nitrosamine.

The Challenge:

  • Aniline (pKa ~4.6): Weak base, polar, prone to oxidation.

  • Azepane (pKa ~11.1): Strong base, extremely volatile, exhibits severe peak tailing on standard polysiloxane columns due to interaction with active silanol sites.

The Solution: While direct injection is possible using specialized basic-deactivated columns, this protocol prioritizes Chemical Derivatization with Trifluoroacetic Anhydride (TFAA) . This approach neutralizes the amine functionality, improving volatility and peak shape, and introduces fluorine atoms that significantly enhance sensitivity in Electron Impact (EI) MS.

Chemical Context & Analytical Strategy

Why Derivatization is Non-Negotiable for Trace Analysis

In trace analysis (<10 ppm), direct injection of Azepane is risky. Its high basicity leads to "memory effects" (carryover) in the injector port liner. By converting both analytes to their trifluoroacetamide analogs, we achieve:

  • Elimination of Hydrogen Bonding: The N-H proton is replaced by a -COCF3 group, preventing adsorption to the glass liner.

  • Mass Shift: Moves low-mass ions into a higher, cleaner m/z range, reducing background noise.

Reaction Mechanism

The reaction proceeds rapidly under mild conditions.

  • Aniline (

    
    ) 
    
    
    
    N-Trifluoroacetylaniline (
    
    
    )
    [MW: 189]
  • Azepane (

    
    ) 
    
    
    
    N-Trifluoroacetylazepane (
    
    
    )
    [MW: 195]

Experimental Protocol

Reagents & Standards
  • Solvent: Ethyl Acetate (LC-MS Grade) – Selected for high solubility of derivatives and volatility.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) >99%.

  • Base Catalyst: Pyridine (anhydrous).

  • Internal Standard (ISTD): Aniline-d5 (for Aniline) and Diphenylamine (for Azepane, or Azepane-d12 if available).

Sample Preparation Workflow

Critical Control Point: All glassware must be silanized to prevent loss of underivatized amines during the initial weighing steps.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 10 mg of Aniline and Azepane in 10 mL Ethyl Acetate (1 mg/mL).

  • Sample Extraction: Weigh 100 mg of drug substance into a centrifuge tube. Add 2 mL of 0.1 M NaOH (to ensure amines are in free-base form) and 5 mL Ethyl Acetate containing ISTD.

  • LLE: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes. Transfer 1 mL of the upper organic layer to a GC vial.

  • Derivatization:

    • Add 50

      
      L Pyridine.
      
    • Add 50

      
      L TFAA. Caution: Exothermic reaction.
      
    • Cap and incubate at 60°C for 30 minutes .

  • Neutralization/Dry: Evaporate to dryness under Nitrogen stream (mild flow). Reconstitute in 500

    
    L Ethyl Acetate.
    
    • Note: Evaporation removes excess TFAA, which is corrosive to the GC column phase.

Visualization: Sample Preparation Logic

SamplePrep Start Sample Matrix (Drug Substance) Basify Add 0.1M NaOH (Convert salts to Free Base) Start->Basify pH Adjustment Extract LLE with Ethyl Acetate + Internal Standard Basify->Extract Partitioning Deriv Add TFAA + Pyridine (60°C, 30 min) Extract->Deriv Organic Phase Clean Evaporate & Reconstitute (Remove Excess Acid) Deriv->Clean Stabilization Inject GC-MS Injection Clean->Inject

Figure 1: Critical workflow for isolating basic amines and converting them to stable fluoro-analogs.

Instrument Configuration (GC-MS)

Gas Chromatograph Parameters
  • System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: Rtx-5MS or DB-5MS UI (30 m x 0.25 mm x 0.25

    
    m).
    
    • Rationale: The derivatized compounds are less polar; a standard 5% phenyl phase provides excellent resolution without the need for a specialized "Volatile Amine" column.

  • Inlet: Splitless mode (1 min purge), 250°C.

    • Liner:Ultra Inert Single Taper with Wool . Wool increases surface area for vaporization but must be deactivated to prevent degradation.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • 40°C (hold 1 min) - Traps volatiles.

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 300°C (hold 3 min) - Bake out matrix.

Mass Spectrometer Parameters (SIM Mode)

Operate in SIM (Selected Ion Monitoring) for maximum sensitivity. The trifluoroacetyl group directs fragmentation, often yielding a dominant molecular ion or specific loss of


.

Table 1: Acquisition Parameters

AnalyteDerivative MWQuant Ion (

)
Qualifier 1 (

)
Qualifier 2 (

)
Dwell Time
Aniline-TFA 189120

189

92

50 ms
Azepane-TFA 195126

195

69

50 ms
Aniline-d5-TFA 194125 1949650 ms

Note: The base peak for TFA-amides is typically the loss of the trifluoromethyl group (


). Use this for quantification to minimize interference.

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, every sequence must pass these checks:

  • Derivatization Efficiency Check: Inject a standard of underivatized Aniline. If a peak appears at the Aniline retention time, the derivatization reaction was incomplete (check reagent freshness or water content).

  • Resolution: The resolution (

    
    ) between the solvent front and Azepane-TFA must be > 1.5.
    
  • Sensitivity: S/N ratio for the LOQ standard (e.g., 0.5 ppm relative to drug) must be > 10:1.

Visualization: Fragmentation Pathway

Frag Parent N-TFA-Azepane (m/z 195) Cleavage Alpha Cleavage Loss of CF3 Parent->Cleavage EI Impact (70eV) Daughter Quant Ion (m/z 126) Cleavage->Daughter Major Pathway Fragment CF3 Ion (m/z 69) Cleavage->Fragment Minor Pathway

Figure 2: Predicted fragmentation pathway for Azepane-TFA, illustrating the formation of the quantification ion.

References

  • ICH M7(R2). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[2][3] International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. [Link]

  • Lin, D.L., et al. "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs." Journal of Food and Drug Analysis. (Validates TFAA for secondary amines). [Link]

  • PubChem. "Azepane Compound Summary." National Library of Medicine. [Link]

Sources

Developing analytical methods for piperazine and azepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Method Development for Piperazine and Azepane Derivatives

Abstract Piperazine (six-membered) and azepane (seven-membered) nitrogen heterocycles are "privileged scaffolds" in medicinal chemistry, forming the core of blockbuster drugs ranging from antihistamines (Cetirizine) to antipsychotics (Olanzapine derivatives) and antidepressants. However, their analysis presents distinct challenges: high basicity (


 9–10), potential for peak tailing due to silanol interactions, lack of UV chromophores in the core structure, and the critical regulatory risk of N-nitrosamine formation. This guide provides a comprehensive, self-validating framework for developing robust HPLC and LC-MS/MS methods for these derivatives.

Part 1: The Chemical Context & Analytical Strategy

Successful method development requires understanding the analyte's physicochemical "personality."

  • Basicity & Tailing: Both scaffolds are secondary amines. At neutral pH, they are positively charged, interacting ionically with residual silanols on silica-based columns, causing severe peak tailing.

    • Solution: Use high pH (>10) mobile phases with hybrid silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) to deprotonate the amine, or use low pH (<3) with ion-pairing reagents to suppress silanol ionization.

  • Polarity & Retention:

    • Piperazine derivatives (e.g., phenylpiperazines) are moderately lipophilic but the core is highly polar.

    • Azepane derivatives are more lipophilic than their piperidine/piperazine counterparts due to the larger carbon ring, often requiring higher organic content for elution.

  • Stereochemistry: Azepane derivatives frequently contain chiral centers on the ring (C2–C7), necessitating chiral purity methods.

Visual Guide: Method Development Decision Tree

MethodDevelopment Start Analyte Characterization CheckUV Has Chromophore? (Aromatic/Conjugated System) Start->CheckUV NoUV NO: Derivatization (NBD-Cl / Dansyl-Cl) or CAD/ELSD/MS CheckUV->NoUV Core Piperazine YesUV YES: UV/DAD Detection CheckUV->YesUV Derivatives CheckLogP Hydrophobicity Check (LogP) Polar Polar (LogP < 0) Core Scaffolds CheckLogP->Polar High Polarity Lipophilic Lipophilic (LogP > 1) Drug Derivatives CheckLogP->Lipophilic Moderate/Low Polarity YesUV->CheckLogP HILIC Method A: HILIC (Amide or Bare Silica) AcN/Buffer pH 3-5 Polar->HILIC HighPH Method B: High pH RP (Hybrid C18) 10mM NH4HCO3 pH 10.5 Lipophilic->HighPH Preferred (Better Peak Shape) IonPair Method C: Ion-Pair RP (C18 + HSA/TFA) Acidic pH Lipophilic->IonPair Alternative

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on analyte properties.

Part 2: Detailed Experimental Protocols

Protocol 1: High-pH HPLC-UV for Purity and Assay

Best for: Quality control of lipophilic piperazine/azepane derivatives (e.g., Benzylpiperazine, Azelastine).

Scientific Rationale: Running at pH 10.5 ensures the secondary amine is uncharged (neutral form), increasing hydrophobicity and retention on C18 while eliminating ionic interaction with silanols. This yields sharp, symmetrical peaks without the need for messy ion-pairing reagents.

Materials:

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters:

Parameter Setting
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5–10 µL

| Detection | UV @ 210 nm (general) and


 of derivative (often 254 nm) |
| Gradient  | 0 min: 5% B | 15 min: 95% B | 20 min: 95% B | 20.1 min: 5% B |

System Suitability Criteria (Self-Validation):

  • Tailing Factor (

    
    ):  Must be < 1.5 (Target < 1.2). If > 1.5, increase pH slightly or check column age.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Protocol 2: LC-MS/MS Bioanalytical Method (PK Studies)

Best for: Quantifying trace levels of azepane/piperazine drugs in plasma.

Scientific Rationale: Piperazine and azepane rings fragment predictably. The "Core Cleavage" usually produces characteristic ions at m/z 56 or 70 (piperazine ring fragments) or m/z 84 (azepane ring).

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18. Note: F5 phases offer unique selectivity for isomeric separation of halogenated derivatives.

MS/MS Transitions (Example):

  • Piperazine Derivative (e.g., mCPP):

    • Precursor:

      
      
      
    • Quantifier: m/z 154 (Loss of piperazine ring fragment)

    • Qualifier: m/z 70 (Piperazine ring fragment

      
      )
      
  • Azepane Derivative:

    • Precursor:

      
      
      
    • Fragment: m/z 84 (Azepane ring cleavage)

Workflow Visualization: Fragmentation Pathway

Fragmentation cluster_0 Collision Induced Dissociation (CID) Parent Protonated Parent [M+H]+ Cleavage1 Ring Opening Parent->Cleavage1 Cleavage2 C-N Bond Break Cleavage1->Cleavage2 Frag1 Piperazine Ion m/z 56 / 70 Cleavage2->Frag1 Quantifier Frag2 Side Chain Ion (e.g., Benzyl carbocation) Cleavage2->Frag2 Qualifier

Figure 2: Typical fragmentation pathway for secondary amine heterocycles in ESI+ mode.

Protocol 3: N-Nitrosamine Impurity Analysis (Critical Safety)

Context: Piperazines are secondary amines and are highly susceptible to nitrosylation (reacting with nitrites in excipients/solvents) to form carcinogenic N-nitrosopiperazines (MNP/DNP).

Method: LC-HRMS (High Resolution) or GC-TEA (Thermal Energy Analyzer). Limit of Quantitation (LOQ): Must meet acceptable intake (AI) limits, typically < 26.5 ng/day (requires LOQ ~ 0.03 ppm in API).

Sample Preparation (Avoid Artifacts):

  • Do NOT use ultrasonic extraction if nitrite traces are present in water (heat + nitrite + amine = false positive nitrosamine).

  • Add Sulfamic Acid to the diluent (scavenges nitrites, preventing in-situ formation during analysis).

LC Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18.

  • Mobile Phase: 0.1% Formic Acid in Water/MeOH.

  • Mass Spec: Parallel Reaction Monitoring (PRM) mode for high selectivity.

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactionSwitch to High pH method (pH > 10) or add 0.1% TFA (if using low pH).
Retention Drift Ion-pairing reagent equilibrationIf using ion-pairing (e.g., heptane sulfonate), dedicate the column to that method. Equilibration takes >50 column volumes.
Carryover Sticky basic residuesUse a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Ghost Peaks (Nitrosamines) In-situ formationAdd sulfamic acid to sample diluent; verify solvent quality.

References

  • FDA Guidance for Industry. (2020).[1] Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[1] Link

  • Welz, A., et al. (2021).[2] "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 10(24), 5813. Link

  • Shimadzu Application News. (2020). UFMS Approach For Nitrosamine Analysis In Medicinal Drugs. Shimadzu Corporation. Link

  • Zhu, N., et al. (2021).[3] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Link[3]

  • Waters Corporation. (2023).[4] N-Nitrosamines Analysis: Method Development Overview. Link

Sources

Topic: Use of 4-(azepan-1-ylmethyl)aniline in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists and Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic utilization of 4-(azepan-1-ylmethyl)aniline as a foundational scaffold in the design of novel protein kinase inhibitors. We will explore the chemical rationale that designates this moiety as a privileged structure in medicinal chemistry, offering distinct advantages for achieving both high potency and target selectivity. This document furnishes detailed, field-proven protocols for the derivatization of the scaffold via amide coupling, subsequent in vitro biochemical profiling against target kinases, and cellular assays to determine target engagement and functional anti-proliferative outcomes. Each section is designed to provide not only procedural steps but also the underlying scientific principles, empowering researchers to effectively integrate this versatile building block into their drug discovery pipelines.

Introduction: The Strategic Value of the 4-(azepan-1-ylmethyl)aniline Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, small molecule kinase inhibitors have become a major therapeutic modality.[1] The success of these inhibitors often hinges on the selection of a core chemical scaffold that can be elaborated to achieve potent and selective binding to the ATP-binding site of the target kinase.[2][3]

The 4-(azepan-1-ylmethyl)aniline moiety has emerged as a highly valuable "privileged scaffold" in this context. Its utility is rooted in a synergistic combination of its constituent parts:

  • Aniline Core: The aniline fragment is a cornerstone of many successful kinase inhibitors.[1][4][5] The primary amine serves as an exceptionally versatile synthetic handle for introducing a wide range of chemical diversity.[6][7] More importantly, the aniline nitrogen can act as a critical hydrogen bond donor, forming a key interaction with the "hinge" region of the kinase ATP-binding site—a canonical binding motif for many Type I and Type II inhibitors.[2]

  • Azepane Ring: This seven-membered saturated heterocycle provides a flexible, three-dimensional pharmacophoric element.[8][9] Unlike more rigid or smaller rings, the conformational adaptability of the azepane ring allows it to probe and occupy various sub-pockets within the kinase active site. This capability is crucial for developing inhibitors with high selectivity against closely related kinases, thereby minimizing off-target effects.[10][11][12] Azepane-based compounds have shown significant promise across a wide range of therapeutic areas.[8][13]

  • Methylene Linker: The single carbon spacer provides optimal orientation and rotational freedom, allowing the aniline and azepane moieties to position themselves independently to maximize favorable interactions within the complex topography of the kinase active site.

This unique combination of features makes 4-(azepan-1-ylmethyl)aniline a powerful starting point for generating libraries of novel kinase inhibitors with desirable pharmacological properties.

Synthetic Protocol: Library Generation via Amide Coupling

A robust and high-yielding synthetic route is essential for exploring the structure-activity relationship (SAR) around a core scaffold. Amide bond formation is one of the most frequently used reactions in drug discovery.[14][15] The following protocol details a reliable method for coupling various carboxylic acids to the 4-(azepan-1-ylmethyl)aniline core using HATU, a highly efficient modern coupling reagent.[16][17]

Experimental Workflow: Amide Synthesis

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Work-up & Purification r1 Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF r2 Add HATU (1.1 eq) & DIPEA (2.5 eq) r1->r2 r3 Stir 10-15 min at RT (Pre-activation) r2->r3 c1 Add 4-(azepan-1-ylmethyl)aniline (1.05 eq) in anhydrous DMF r3->c1 c2 Stir 4-16 hours at RT c1->c2 c3 Monitor reaction by LC-MS c2->c3 p1 Quench with H₂O, Extract with EtOAc c3->p1 p2 Wash with aq. NaHCO₃, then Brine p1->p2 p3 Dry (Na₂SO₄), Filter, Concentrate p2->p3 p4 Purify via Flash Column Chromatography p3->p4

Caption: Workflow for HATU-mediated amide coupling.

Materials
  • 4-(azepan-1-ylmethyl)aniline[18]

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure
  • Acid Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir the mixture for 10-15 minutes at room temperature.[16]

  • Coupling Reaction: To the activated acid mixture, add a solution of 4-(azepan-1-ylmethyl)aniline (1.05 eq) in anhydrous DMF. Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring: Track the consumption of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract three times with EtOAc. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc or DCM/MeOH) to yield the final amide product.

Rationale for Methodological Choices
  • HATU: This is a third-generation uronium salt-based coupling reagent that is highly effective for forming amide bonds, even with poorly nucleophilic anilines.[17][19][20] It works by rapidly generating a highly reactive OAt-active ester, which minimizes racemization of chiral carboxylic acids.[16][21]

  • DIPEA: A bulky, non-nucleophilic base is required to deprotonate the carboxylic acid without competing with the aniline nucleophile.[22]

  • Anhydrous Conditions: Water can hydrolyze the activated ester intermediate, reducing the reaction yield. Therefore, the use of anhydrous solvent is critical for efficiency.

Biochemical Protocol: In Vitro Kinase Inhibition Assay

Once a library of derivatives is synthesized, the first critical step is to determine their ability to inhibit the target kinase in a purified, cell-free system. Luminescence-based assays that quantify ATP consumption or ADP production are industry standards due to their high sensitivity and throughput.[23] The ADP-Glo™ Kinase Assay is a robust platform for this purpose.[24][25]

Experimental Workflow: Biochemical IC₅₀ Determination

G cluster_prep Assay Setup cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis s1 Prepare 10-point serial dilution of inhibitor compound in DMSO s2 Add diluted compound to 384-well assay plate s1->s2 s3 Add Kinase + Substrate solution s2->s3 s4 Incubate to allow inhibitor binding s3->s4 r1 Initiate reaction by adding ATP s4->r1 r2 Incubate at RT (e.g., 60 min) r1->r2 r3 Step 1: Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) r2->r3 r4 Step 2: Add Kinase Detection Reagent (Converts ADP to ATP, generates light) r3->r4 a1 Read luminescence on plate reader r4->a1 a2 Calculate % Inhibition vs. controls a1->a2 a3 Plot dose-response curve (Inhibition vs. log[Inhibitor]) a2->a3 a4 Determine IC₅₀ value via non-linear regression a3->a4

Caption: Workflow for an in vitro kinase assay using ADP-Glo™.

Materials
  • Purified, active recombinant target kinase

  • Specific peptide or protein substrate

  • ATP, MgCl₂, DTT, and appropriate kinase assay buffer

  • Synthesized inhibitor compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)[26]

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure
  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include wells for positive (DMSO vehicle) and negative (no kinase) controls.

  • Kinase Reaction: Add the target kinase and its specific substrate to the wells. Incubate for 15-30 minutes to allow the compounds to bind to the kinase.

  • Initiation: Start the phosphorylation reaction by adding ATP to all wells. Incubate the plate at room temperature for 1-2 hours.

  • Detection: The ADP-Glo™ assay is a two-step process.[25][26]

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[25]

    • Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.[24][26] Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[27]

  • Data Analysis: Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Data Presentation: Biochemical Potency
Compound IDTarget KinaseIC₅₀ (nM)
Cmpd-001 Kinase X12.5
Cmpd-002 Kinase X245.1
Staurosporine Kinase X5.2

Cellular Assay Protocols: Target Engagement & Functional Effects

A potent biochemical inhibitor must also be effective in a complex cellular environment. This requires the compound to be cell-permeable, stable, and able to engage its target to produce a functional outcome (e.g., inhibiting cell proliferation).

Experimental Workflow: Cellular Characterization

G cluster_treatment Cell Treatment cluster_western A: Target Engagement (Western Blot) cluster_viability B: Anti-Proliferation (Viability Assay) t1 Seed cancer cells in multi-well plates t2 Allow cells to adhere overnight t1->t2 t3 Treat with serial dilutions of inhibitor t2->t3 w1 Incubate (short-term, e.g., 2-4 hr) t3->w1 v1 Incubate (long-term, e.g., 72 hr) t3->v1 w2 Lyse cells & quantify protein w1->w2 w3 SDS-PAGE, Transfer to PVDF w2->w3 w4 Probe with p-Kinase & Total Kinase antibodies w3->w4 w5 Image and quantify band intensity w4->w5 v2 Add CellTiter-Glo® Reagent v1->v2 v3 Incubate 10 min to stabilize signal v2->v3 v4 Read luminescence v3->v4 v5 Calculate EC₅₀ from dose-response curve v4->v5

Caption: Parallel workflows for cellular target engagement and viability.

A. Protocol for Target Engagement (Western Blot)

This method assesses if the inhibitor reduces the phosphorylation of its direct target or a downstream substrate in intact cells.[28][29]

  • Cell Treatment: Seed an appropriate cancer cell line in 6-well plates. After adherence, treat cells with a dose-response of the inhibitor for a short duration (e.g., 2-4 hours).

  • Lysis: Wash the cells with ice-cold PBS, then add ice-cold RIPA buffer containing protease and phosphatase inhibitors to lyse the cells.[30][31]

  • Quantification & Electrophoresis: Quantify protein concentration (e.g., via BCA assay). Load equal amounts of protein lysate onto an SDS-PAGE gel for separation.

  • Blotting & Probing: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase (p-Kinase). Subsequently, probe for the total level of the kinase as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the concentration-dependent reduction in phosphorylation.

B. Protocol for Anti-Proliferative Activity (CellTiter-Glo®)

This assay measures the number of viable cells after prolonged exposure to the inhibitor.[32][33]

  • Cell Seeding & Treatment: Seed cells in opaque-walled 96-well plates.[33][34] After 24 hours, add serial dilutions of the inhibitor.[33]

  • Incubation: Incubate the cells for approximately 72 hours to allow for effects on cell proliferation.[33]

  • Lysis & Signal Generation: Equilibrate the plate to room temperature.[34][35] Add CellTiter-Glo® Reagent directly to the wells. This reagent lyses the cells and contains luciferase and luciferin to measure the ATP present, which is proportional to the number of viable, metabolically active cells.[32][36]

  • Data Acquisition: Mix for 2 minutes and let the signal stabilize for 10 minutes before reading luminescence.[34][35]

  • Data Analysis: Calculate the EC₅₀ value by plotting cell viability against the logarithm of inhibitor concentration.

Data Presentation: Cellular Activity
Compound IDCellular Target Inhibition (p-Kinase IC₅₀, nM)Anti-Proliferative Activity (A549 Cell EC₅₀, nM)
Cmpd-001 35.898.2
Cmpd-002 >5000>10000

Conclusion and Future Perspectives

The 4-(azepan-1-ylmethyl)aniline scaffold is a validated and highly promising starting point for the development of next-generation kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis of derivative libraries and their subsequent evaluation in a tiered biochemical and cellular assay cascade. The data generated from these assays is critical for building a comprehensive structure-activity relationship (SAR) and for optimizing lead compounds. Future work should focus on expanding chemical diversity, performing broad kinase selectivity profiling to ensure a clean off-target profile, and utilizing structure-based design, where available, to further enhance potency and selectivity.

References

  • Li, Y. et al. (2018). CellTiter-Glo Viability Assay (CTG). Bio-protocol. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. [Link]

  • Gunda, P. et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Trivedi, P. et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Adriaenssens, E. et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Wang, Y. et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Wang, S. et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • EMBL-EBI. ChEMBL - In Vitro Kinase Inhibition Assay. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • Asgeri, M. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Mah, R. et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. [Link]

  • Eto, M. et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • ACS Publications. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Szychowski, K. A. et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Dana Bioscience. 4-(Azepan-1-ylmethyl)aniline dihydrochloride 50mg. [Link]

  • Ahmed, N. et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Pharmaceuticals. [Link]

  • Li, Y. et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Sorensen, E. et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application Note: Modular Synthesis and Late-Stage Functionalization of 1,4-Benzodiazepines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodiazepine scaffold remains a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anxiolytics, anticonvulsants, and increasingly, antitumor agents. While the classical Sternbach synthesis (1960s) provided the foundation, modern drug discovery demands modularity, higher yields, and the ability to functionalize the scaffold late in the synthetic sequence.

This Application Note details a robust, two-stage protocol starting from substituted anilines (via 2-aminobenzophenones). We utilize the Haloacetyl Halide route, which offers superior reproducibility and functional group tolerance compared to the traditional glycine ethyl ester condensation. Furthermore, we provide a validated protocol for N1-functionalization , a critical step for tuning lipophilicity and pharmacokinetic profiles (e.g., transforming Nordazepam analogs into Diazepam analogs).

Strategic Synthetic Workflow

The synthesis is designed to be modular. Rather than constructing the entire skeleton at once, we build a reactive acyclic intermediate that can be cyclized under mild conditions.

Figure 1: Retrosynthetic Logic & Workflow

BenzodiazepineWorkflow cluster_0 Core Protocol (Section 3) Aniline Substituted Aniline (Starting Material) Benzophenone 2-Aminobenzophenone (Key Intermediate) Aniline->Benzophenone Friedel-Crafts or Grignard Intermediate 2-Haloacetamido Derivative Benzophenone->Intermediate Bromoacetyl Bromide -10°C to RT Benzophenone->Intermediate Acylation N-Haloacetylation (Activation) Scaffold 1,4-Benzodiazepine Core (NH) Intermediate->Scaffold NH3 / MeOH Spontaneous Cyclization Intermediate->Scaffold Cyclization Ammonolysis & Cyclization FinalProduct Functionalized API Candidate Scaffold->FinalProduct R-X, Base (NaH or Cs2CO3) Functionalization N1-Alkylation (Late-Stage)

Caption: Modular workflow for the synthesis of 1,4-benzodiazepines. The core protocol focuses on the transformation of 2-aminobenzophenones to the diazepine scaffold.[1]

Core Protocol: The Bromoacetyl Bromide Route

This method is preferred over the direct condensation with amino acids because the highly reactive bromoacetyl bromide ensures complete acylation of the sterically hindered aniline nitrogen, even when electron-withdrawing groups (e.g., -Cl, -NO2) are present on the ring.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor: Substituted 2-aminobenzophenone (e.g., 2-amino-5-chlorobenzophenone).[2]

  • Reagent: Bromoacetyl bromide (1.2 equiv).

  • Base: Sodium bicarbonate (solid) or Triethylamine.

  • Cyclization Agent: 7N Ammonia in Methanol (commercial solution).

  • Solvents: Dichloromethane (DCM), Methanol.

Step-by-Step Methodology
Phase A: Formation of the Acyclic Intermediate
  • Dissolution: Dissolve 2-amino-5-chlorobenzophenone (

    
    ) in anhydrous DCM (
    
    
    
    ) in a round-bottom flask.
  • Cooling: Cool the solution to

    
     using an ice-salt bath. Critical: Controlling exothermicity prevents bis-acylation.
    
  • Addition: Add bromoacetyl bromide (

    
    ) dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The fluorescent yellow spot of the starting benzophenone should disappear.

  • Workup: Wash the organic layer with saturated

    
     (
    
    
    
    ) and brine. Dry over
    
    
    and concentrate in vacuo.
    • Checkpoint: The product (2-bromo-acetamido-5-chlorobenzophenone) is usually a white/off-white solid. It can often be used directly without column chromatography if purity is

      
       by NMR.
      
Phase B: Ammonolysis and Cyclization
  • Suspension: Suspend the crude intermediate from Phase A in Methanol (

    
    ).
    
  • Ammonolysis: Add 7N

    
     in MeOH (
    
    
    
    ) to the suspension.
  • Cyclization: Stir the sealed reaction vessel at RT for 16–24 hours.

    • Mechanism Note: The ammonia first displaces the bromide to form the glycyl intermediate (

      
      ). The terminal amine then attacks the ketone intramolecularly to close the ring.
      
  • Precipitation: In many cases, the product precipitates out of the methanolic solution.

  • Isolation: Filter the solid and wash with cold methanol. If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Water.

Figure 2: Mechanistic Pathway of Cyclization

Mechanism Step1 2-Bromoacetamido Intermediate Step2 Nucleophilic Substitution (SN2) Step1->Step2 + NH3 - HBr Step3 Glycyl Intermediate (Free Amine Generated) Step2->Step3 Step4 Intramolecular Imine Formation Step3->Step4 - H2O (Ring Closure) Step5 1,4-Benzodiazepine-2-one Step4->Step5

Caption: The reaction proceeds via SN2 displacement of the bromide followed by dehydration-cyclization.

Protocol: Late-Stage N1-Functionalization

Once the core scaffold (e.g., Nordazepam derivative) is synthesized, the N1-position is the primary site for diversifying physicochemical properties.

Reagents
  • Substrate: 1,4-Benzodiazepine-2-one (from Section 3).

  • Base: Sodium Hydride (60% dispersion in oil) or

    
    .
    
  • Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide).

  • Solvent: Anhydrous DMF or THF.

Methodology
  • Preparation: In a flame-dried flask under Argon, dissolve the benzodiazepine (

    
    ) in anhydrous DMF (
    
    
    
    ).
  • Deprotonation: Cool to

    
    . Add NaH (
    
    
    
    ) carefully. Stir for 30 minutes until gas evolution ceases.
    • Observation: The solution often turns yellow/orange upon anion formation.

  • Alkylation: Add the alkyl halide (

    
    ) dropwise.
    
  • Completion: Allow to warm to RT and stir for 1–3 hours.

  • Quench: Carefully add water to quench excess hydride. Extract with Ethyl Acetate.

  • Purification: Flash column chromatography (usually DCM:MeOH 95:5) is recommended to remove mineral oil and impurities.

Data Summary & Optimization

The electronic nature of the substituent on the benzophenone ring significantly impacts the cyclization rate.

Table 1: Impact of Substituents on Yield (Bromoacetyl Route)

Substituent (R)Electronic EffectCyclization TimeTypical Yield (%)Notes
H Neutral12 h85-90%Standard reference.
5-Cl Electron Withdrawing16 h82-88%Mimics Diazepam/Nordazepam core.
5-NO2 Strong E-Withdrawing24 h70-75%Slower imine formation due to deactivated ketone.
5-OMe Electron Donating10 h60-65%Potential for side reactions; ketone is less electrophilic? No, actually ketone is less electrophilic, but amine is more nucleophilic. Yields often lower due to solubility issues.

Troubleshooting Guide:

  • Incomplete Cyclization: If the glycyl intermediate (Step 3 in Fig 2) is isolated but the ring hasn't closed, reflux the intermediate in Toluene with a catalytic amount of Acetic Acid.

  • Over-alkylation: During N1-functionalization, strictly control stoichiometry (1.1 equiv of alkyl halide) to prevent quaternization of the N4 nitrogen.

References

  • Sternbach, L. H., & Reeder, E. (1961). Quinazolines and 1,4-Benzodiazepines. II. The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone and its Cyclization to 7-Chloro-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one. Journal of Organic Chemistry, 26(12), 4936–4941. Link

  • Safaei-Ghomi, J., & Hatami, A. (2008).[3] Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Journal of Chemical Research. Link

  • Baumann, M., Baxendale, I. R., et al. (2013). A continuous flow synthesis of 1,4-benzodiazepines. Reaction Chemistry & Engineering. Link

  • Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998. Link

  • Nadin, A., et al. (2012). Lead-Oriented Synthesis: A New Opportunity for Synthetic Chemistry. Angewandte Chemie International Edition. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(azepan-1-ylmethyl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(azepan-1-ylmethyl)aniline dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize your reaction yields, improve purity, and resolve common issues encountered during this multi-step synthesis.

Introduction to the Synthesis

The synthesis of 4-(azepan-1-ylmethyl)aniline is most commonly achieved through a two-step process:

  • Reductive Amination: The initial step involves the reaction of 4-nitrobenzaldehyde with azepane (hexamethyleneimine) to form the intermediate, 1-((4-nitrophenyl)methyl)azepane. This is typically achieved using a selective reducing agent that reduces the intermediate imine in situ.

  • Nitro Group Reduction: The subsequent step is the reduction of the aromatic nitro group on the intermediate to an aniline. Catalytic hydrogenation is a common and efficient method for this transformation.[1][2]

  • Salt Formation: Finally, the resulting aniline is treated with hydrochloric acid to form the stable dihydrochloride salt.

This guide is structured to address specific challenges you may face at each stage of this synthetic sequence.

Part 1: General Questions & Starting Material Quality

Q1: What is the most critical factor affecting the overall yield of this synthesis?

The overall yield is a product of the efficiencies of both the reductive amination and the nitro reduction steps. However, the reductive amination step is often more prone to side reactions that can be difficult to separate, making it a critical control point. Ensuring high conversion and selectivity in the first step is paramount for a successful overall synthesis.

Q2: How does the quality of the starting materials, particularly azepane, impact the reaction?

The purity of your starting materials is crucial.

  • Azepane (Hexamethyleneimine): Azepane is a secondary amine and can be prone to oxidation or contamination with water. Use of aged or discolored azepane can introduce impurities that may interfere with the reaction or act as catalyst poisons in the subsequent hydrogenation step. It is recommended to use freshly distilled or a high-purity grade of azepane for best results.

  • 4-Nitrobenzaldehyde: This starting material is generally stable. However, ensure it is free from the corresponding carboxylic acid (4-nitrobenzoic acid), which can form upon oxidation. The presence of acidic impurities can interfere with the basicity of the amine and affect the initial imine formation.

Part 2: Troubleshooting the Reductive Amination Step

The goal of this step is to form the C-N bond between the benzaldehyde and the azepane. A common method is direct reductive amination, where the aldehyde, amine, and a reducing agent are combined.

Caption: General workflow for the reductive amination step.

Q3: My yield for the reductive amination is low. What are the likely causes?

Low yields in this step often trace back to one of several issues: the choice of reducing agent, reaction conditions, or competing side reactions.

  • Inefficient Imine Formation: The reaction proceeds via an intermediate iminium ion, which is then reduced. The formation of this intermediate can be sluggish. Adding a catalytic amount of acetic acid can accelerate this step.[3][4] However, excess acid can protonate the azepane, rendering it non-nucleophilic.

  • Aldehyde Reduction: A strong reducing agent like sodium borohydride (NaBH₄) can directly reduce the starting 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, competing with the desired reductive amination pathway.[3][5]

  • Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure the consumption of starting materials. If the reaction stalls, it may be due to degraded reagents or insufficient reducing agent.

Q4: Which reducing agent is best suited for this reaction?

The choice of reducing agent is critical for selectivity. A reagent that selectively reduces the iminium ion in the presence of the aldehyde is preferred.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines over aldehydes.[5][6] Tolerates a wide range of functional groups. Often gives high yields with clean reaction profiles.[6]More expensive than other borohydrides. Reactions can sometimes be slow.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective.[5][6] Effective under slightly acidic conditions which favor imine formation.Highly toxic (potential to generate HCN gas if the pH becomes too acidic). Requires careful handling and waste disposal.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[3]Less selective; can reduce the starting aldehyde.[3][5] Best used in a stepwise procedure where the imine is pre-formed before the reductant is added.[3][6]
Catalytic Hydrogenation (H₂/Pd/C) Clean, high-yielding, and avoids hydride reagents.Will also reduce the nitro group, making it unsuitable for isolating the nitro-intermediate.[7] This is only viable if a one-pot synthesis of the final product is desired, though selectivity can be an issue.

For this specific synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity and safety profile.[6]

Q5: I'm seeing a significant amount of 4-nitrobenzyl alcohol as a byproduct. How can I prevent this?

This indicates that your reducing agent is too reactive and is reducing the aldehyde before it can form the imine.

  • Switch to a Milder Reductant: If you are using NaBH₄, switch to NaBH(OAc)₃.[5][6]

  • Use a Stepwise Procedure: If you must use NaBH₄, adopt an indirect (stepwise) method.[6] First, stir the 4-nitrobenzaldehyde and azepane together in a solvent like methanol for 1-2 hours to allow for imine formation.[3] Monitor by TLC until the aldehyde spot has been consumed. Then, cool the reaction mixture (e.g., to 0 °C) before adding the NaBH₄ portion-wise. This temporal separation of imine formation and reduction minimizes the reduction of the free aldehyde.

Part 3: Troubleshooting the Nitro Reduction Step

This step converts the electron-withdrawing nitro group into the electron-donating amine group, which is a critical transformation for the final product's properties.

Caption: Decision tree for troubleshooting the catalytic hydrogenation step.

Q6: My catalytic hydrogenation is slow or has stalled. What's the problem?

This is a common issue with catalytic reductions and usually points to a problem with the catalyst or reaction conditions.

  • Catalyst Activity: Palladium on carbon (Pd/C) is a standard catalyst for this transformation.[7][8] Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity. The catalyst should be handled under an inert atmosphere as much as possible before being introduced to the reaction vessel.

  • Hydrogen Supply: Ensure your system is properly sealed and that you have an adequate pressure of hydrogen (typically 1-4 atm or ~15-60 psi). Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

  • Catalyst Poisoning: The palladium catalyst can be poisoned by impurities.[7] Sulfur compounds are notorious poisons. If your azepane starting material was of low quality, it could be the source. Residual impurities from the previous step can also inhibit the catalyst.

  • Solvent Choice: Methanol or ethanol are excellent solvents for this reaction. Ensure they are of sufficient purity.

Q7: The workup is complete, but my product is discolored (pink, brown, or red). What causes this?

Anilines are highly susceptible to air oxidation, which forms strongly colored impurities.[9] This is a very common issue.

  • Exposure to Air: The primary cause is prolonged exposure of the final amine product to oxygen, especially during workup (e.g., during filtration or solvent evaporation).[9]

  • Presence of Metal Ions: Trace metal ions can catalyze the oxidation process.[10]

Corrective Actions:

  • Minimize Air Exposure: Perform the workup as quickly as possible. When concentrating the solution, do not evaporate to complete dryness if possible. Blanketing the solution with an inert gas like nitrogen or argon during filtration and handling can significantly reduce oxidation.[10]

  • Purification: If discoloration occurs, the product may need to be purified. A common technique is to dissolve the crude product in a suitable solvent, treat it with activated carbon to adsorb the colored impurities, and then filter and recrystallize.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at reduced temperatures to minimize degradation over time.[10]

Part 4: Salt Formation and Purification

Q8: I'm having difficulty precipitating the dihydrochloride salt. What is the best procedure?

The free base of 4-(azepan-1-ylmethyl)aniline is often an oil. Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle and purify.

Recommended Protocol:

  • Dissolve the purified free-base aniline in a suitable solvent. Anhydrous isopropanol or a mixture of methanol and diethyl ether are common choices.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or HCl in diethyl ether). Add approximately 2.2 equivalents of HCl to ensure protonation of both nitrogen atoms.

  • Stir the mixture at a low temperature. The dihydrochloride salt should precipitate as a solid.

  • If precipitation is slow, you can try adding a co-solvent in which the salt is less soluble (an "anti-solvent"), such as cold diethyl ether or heptane, to induce crystallization.

  • Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether), and dry under vacuum.

Q9: My final product shows impurities by NMR/HPLC. What are they likely to be?

Impurities often originate from side reactions in the preceding steps.[11]

  • Unreacted 1-((4-nitrophenyl)methyl)azepane: Indicates incomplete nitro reduction.

  • 4-Nitrobenzyl alcohol or 4-Aminobenzyl alcohol: From the reduction of the starting aldehyde or the product of the first step, respectively.

  • Over-alkylation Products: While less common with secondary amines like azepane, it's a possibility in some reductive amination procedures.

  • Oxidation Products: As discussed, these are colored impurities formed from the aniline product.[9]

A thorough purification of the intermediate after the reductive amination step (e.g., by column chromatography) can prevent carrying impurities forward. Final purification is often achieved by recrystallization of the dihydrochloride salt.

References

  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (2024). Aniline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]

  • Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels. Retrieved from [Link]

  • Ma, H., et al. (2009). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Retrieved from [Link]

  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • O'Gorman, J., & O'Brien, M. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Retrieved from [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. Retrieved from [Link]

  • Ramasamy, S., et al. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Brezinski, A. J., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • IARC Working Group. (2020). Aniline and Aniline Hydrochloride. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

  • Scribd. (2022). Aniline. Retrieved from [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • Vaia. (n.d.). Q63P Reductive amination of aldehydes.... Retrieved from [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2014).
  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. [a]. Retrieved from [Link]

  • ACS Publications. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Retrieved from [Link]

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  • Sciforum. (n.d.). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Retrieved from [Link]

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Technical Support Center: Purification of Polar Amine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the significant, yet often underestimated, challenges associated with the purification of polar amine dihydrochloride salts. Due to their high polarity, hygroscopicity, and complex solution chemistry, these compounds demand specialized strategies that go beyond standard purification protocols.

This document is structured as a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions, diagnose issues, and successfully isolate your target compounds with high purity and stability.

Frequently Asked Questions (FAQs)

Q1: Why does my polar amine dihydrochloride salt refuse to crystallize and "oil out" instead?

A1: This is one of the most common challenges. "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. For polar amine dihydrochloride salts, the primary causes are:

  • High Solubility: The salt may be too soluble even in "poor" solvents, preventing the supersaturation needed for crystallization.

  • Hygroscopicity: The salt readily absorbs atmospheric moisture, forming a hydrated, low-melting-point eutectic mixture or simply dissolving in the absorbed water.[1][2]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystallization inhibitors." Even small amounts of residual solvent or reaction byproducts can have a large effect.

A detailed troubleshooting guide for this issue is provided in the "Troubleshooting" section below.

Q2: My purified salt is a sticky, hygroscopic solid that is difficult to handle. How can I improve its physical properties?

A2: The inherent hygroscopicity of many highly polar salts is a major challenge.[3][4] These salts can absorb enough atmospheric moisture to deliquesce (dissolve in the absorbed water).[2]

  • Rigorous Drying: Ensure the salt is completely anhydrous. This often requires drying under high vacuum at an elevated temperature for an extended period.

  • Inert Atmosphere Handling: All manipulations (weighing, transferring) should be performed in a glove box or glove bag under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

  • Alternative Salt Forms: If the dihydrochloride is consistently problematic, consider forming a salt with a different, less hygroscopic counter-ion (e.g., tartrate, succinate) if the application allows.[5]

  • Co-crystallization: This advanced technique involves crystallizing the active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with improved properties, such as reduced hygroscopicity.[1][4]

Q3: The purity of my salt seems to decrease over time, even in storage. What is causing this instability?

A3: This is likely due to a phenomenon called salt disproportionation .[6][7] This is the process where the salt converts back to its corresponding free base and free acid.[6][8] For a dihydrochloride salt, the equilibrium looks like this:

Amine(H+)2(Cl-)2 (solid) ⇌ Amine (free base, solid) + 2 HCl (gas)

This process is accelerated by:

  • Moisture: Water can facilitate the dissociation of the salt and the escape of volatile HCl.[7]

  • High Temperatures: Increased temperature can favor the formation of the free base and the volatilization of HCl.

  • Basic Microenvironment: If stored with alkaline excipients, the local pH can rise, driving the equilibrium towards the free base.[8][9]

To mitigate this, store the salt in a tightly sealed container with a desiccant, at low temperatures, and away from basic substances.

Troubleshooting Guides

Problem 1: Failure to Crystallize / "Oiling Out"

Symptoms: Upon adding an anti-solvent or cooling the solution, the product separates as a viscous liquid or gum instead of a crystalline solid.

Causality: This occurs when the nucleation and growth of a crystal lattice are kinetically or thermodynamically unfavorable compared to liquid-liquid phase separation. The high polarity and hydrogen bonding capacity of your salt make it highly solvated, resisting the organization required for crystallization.

Troubleshooting Workflow

G start Crude Product Oils Out check_solvent Is the solvent system appropriate? start->check_solvent check_purity Is the crude material sufficiently pure? check_solvent->check_purity Yes solvent_sol Action: Screen Solvent/Anti-Solvent Systems check_solvent->solvent_sol No check_water Is water present? check_purity->check_water Yes purity_sol Action: Perform Pre-Purification check_purity->purity_sol No water_sol Action: Use Anhydrous Solvents & Inert Atmosphere check_water->water_sol Yes success Crystalline Solid Obtained check_water->success No solvent_sol->success purity_sol->success water_sol->success

Caption: Troubleshooting logic for crystallization failure.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization/Precipitation

  • Initial Dissolution: Dissolve a small amount of the crude salt in a minimal volume of a hot polar solvent in which it is soluble. Common choices are listed in Table 1.

  • Anti-Solvent Addition: While the solution is still warm, slowly add a less polar "anti-solvent" dropwise until persistent turbidity (cloudiness) is observed.

  • Induce Crystallization:

    • Cooling: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath or freezer. Slow cooling is critical for forming well-ordered crystals.

    • Seeding: If no crystals form, add a tiny crystal of a previously obtained pure sample to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod to create microscopic imperfections that can initiate crystal growth.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under high vacuum.[10]

Table 1: Common Solvent Systems for Polar Amine Dihydrochloride Salts

Primary Solvent (Polar)Anti-Solvent (Less Polar)Characteristics & Use Case
Methanol (MeOH)Diethyl Ether (Et₂O)Good for highly polar salts. Methanol has high solvating power. Ether is an excellent anti-solvent.
Ethanol (EtOH)Ethyl Acetate (EtOAc)A slightly less polar combination than MeOH/Et₂O. Can sometimes yield better crystals.
Isopropanol (IPA)Diethyl Ether / HexanesIPA is often the preferred alcohol as many hydrochloride salts have lower solubility in it compared to EtOH, facilitating precipitation.[11]
WaterAcetone / IsopropanolUse with caution. While it dissolves highly polar salts, removing all water can be difficult. Best for salts that are very insoluble in organic solvents.
Acetonitrile (MeCN)Dichloromethane (DCM)A non-protic system that can be effective. Acetonitrile can help solubilize the salt while DCM acts as the anti-solvent.
Problem 2: Persistent Impurities After Crystallization

Symptoms: Analytical data (e.g., NMR, LC-MS) reveals the presence of starting materials, reaction byproducts, or inorganic salts (like NaCl) in the final product.

Causality: Co-precipitation can occur if impurities have similar solubility profiles to the desired product. Inorganic salts often get trapped within the crystal lattice of the highly polar product.

Purification Strategy Workflow

G cluster_0 Pre-Salt Formation Cleanup cluster_1 Final Salt Formation & Purification crude Crude Reaction Mixture (Free Amine + Impurities) extraction Acid-Base Extraction crude->extraction Dissolve in Organic Solvent wash_acid Amine moves to Aqueous Layer as Hydrochloride Salt extraction->wash_acid Wash with aq. HCl separate Isolate Aqueous Layer wash_acid->separate Separate Layers basify Convert Salt back to Free Amine separate->basify Add Base (e.g., NaOH) extract_amine Pure Free Amine in Organic Layer basify->extract_amine Extract with Organic Solvent pure_amine Pure Free Amine Solution extract_amine->pure_amine Dry & Concentrate add_hcl Add Anhydrous HCl (e.g., HCl in Dioxane/Ether) pure_amine->add_hcl precipitate Crude Dihydrochloride Salt add_hcl->precipitate Precipitation recrystallize Final Pure Salt precipitate->recrystallize Recrystallize / Triturate

Caption: Recommended workflow: purify the free base before final salt formation.

Experimental Protocols

Protocol 2: Pre-Purification via Acid-Base Extraction

This protocol purifies the amine in its free base form, removing non-basic and weakly basic impurities before forming the final, high-purity salt.[10][12]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it several times with a dilute acid solution (e.g., 1 M HCl). The target amine, being basic, will be protonated and partition into the aqueous layer. Most organic impurities will remain in the organic layer.[13]

  • Isolation of Aqueous Layer: Combine the aqueous layers containing your protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH) until the pH is strongly basic (pH > 12). This deprotonates the amine hydrochloride, regenerating the free amine.

  • Back-Extraction: Extract the free amine back into an organic solvent (e.g., DCM) several times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

  • Final Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (like isopropanol or diethyl ether) and add a stoichiometric amount of anhydrous HCl (e.g., as a solution in dioxane or ether) to precipitate the pure dihydrochloride salt.

Protocol 3: Trituration/Washing to Remove Minor Impurities

If the product is already a solid but contains minor impurities, a full recrystallization may not be necessary.

  • Place the solid salt in a flask with a stir bar.

  • Add a solvent in which the desired salt is poorly soluble, but the impurities are soluble (e.g., cold acetone, ethyl acetate, or diethyl ether).[11]

  • Stir the slurry vigorously for 15-30 minutes.

  • Collect the solid by vacuum filtration, washing with a fresh, cold portion of the same solvent.

  • Dry thoroughly under high vacuum.

Problem 3: Chiral Resolution of a Polar Amine Dihydrochloride

Symptoms: Difficulty in separating diastereomeric salts formed with a chiral resolving agent; poor enantiomeric excess (e.e.) after resolution.

Causality: The successful separation of diastereomers by crystallization is highly dependent on a significant difference in their solubility in a given solvent system. Finding the right combination of chiral acid and solvent is an empirical process.[14][15]

Experimental Protocol

Protocol 4: Screening for Diastereomeric Salt Resolution

  • Prepare the Free Base: Convert your racemic amine dihydrochloride to the free base using Protocol 2. This is crucial as the resolution is performed on the free amine.

  • Select Chiral Acids: Choose a set of commercially available chiral resolving agents (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphorsulfonic acid).[14][16]

  • Small-Scale Screening:

    • In parallel in several small vials, dissolve a known amount of your racemic free amine in different solvents (e.g., ethanol, methanol, isopropanol, acetonitrile).

    • To each vial, add 0.5 equivalents of one of the chosen chiral acids.

    • Observe which combinations produce a crystalline precipitate upon standing, cooling, or partial solvent evaporation.

  • Scale-Up and Analysis:

    • Scale up the most promising condition(s) from the screen.

    • Isolate the crystalline diastereomeric salt by filtration.

    • Liberate the free amine from the salt (using Protocol 2, steps 4-6) and measure the enantiomeric excess using a suitable method (e.g., chiral HPLC or SFC).

  • Optimize: If the initial e.e. is not satisfactory, further optimization through recrystallization of the diastereomeric salt is often required.[17]

References

  • Role of Salt and Excipient Properties on Disproportionation in the Solid-St
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. (2011, June 24). Pharma Guideline. [Link]

  • Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. [Link]

  • Chiral salt resolution. (n.d.).
  • Workup: Amines. (n.d.). University of Rochester. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). National Institutes of Health. [Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. (2025, August 6). Google Scholar.
  • HSAS Method. (n.d.). Scribd. [Link]

  • Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs. (2023, July 26). ACS Publications. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, August 11). Google Scholar.
  • For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021, August 16). ACS Publications. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 20). ResearchGate. [Link]

  • Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? (2014, February 3). ResearchGate. [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). DR-NTU. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Institutes of Health. [Link]

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Technical Support Center: Stability of 4-(azepan-1-ylmethyl)aniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've observed that navigating the stability profile of complex intermediates like 4-(azepan-1-ylmethyl)aniline dihydrochloride is a critical step in drug development. This molecule, with its aniline core, benzylic methylene bridge, and tertiary amine within the azepane ring, presents a unique set of stability challenges. This guide is structured to provide direct, actionable answers to the common issues encountered in the lab, moving from general questions to specific troubleshooting protocols.

Our approach is grounded in first principles: understanding the molecule's inherent reactivity allows us to predict and control its degradation. The primary liabilities stem from the electron-rich aniline ring and the benzylic carbon, which are susceptible to oxidation.[1][2] The dihydrochloride salt form enhances aqueous solubility but also establishes a pH-dependent equilibrium that can influence reaction pathways.[3][4]

This technical support center is designed to be a practical resource, empowering you to generate robust and reliable data for your projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 4-(azepan-1-ylmethyl)aniline dihydrochloride in solution?

The stability of this compound is primarily dictated by four environmental factors: pH, exposure to atmospheric oxygen, light, and temperature. The aniline functional group is famously sensitive to oxidation, a process often accelerated by light and air, which can lead to the formation of colored impurities and polymers.[1][5] The benzylic position (the -CH2- group connecting the aniline and azepane rings) is also a known site for oxidative degradation.[6][7][8] As a dihydrochloride salt, the compound's solubility and the protonation state of its two amine groups are highly pH-dependent, which can in turn affect its reactivity.[3][9]

Q2: My solution of 4-(azepan-1-ylmethyl)aniline dihydrochloride is turning yellow or brown upon standing. What is causing this discoloration?

This is a classic sign of degradation, characteristic of many aniline derivatives.[5] The discoloration is typically due to oxidation and subsequent polymerization of the aniline moiety.[10][11] When exposed to air (oxygen) and ambient light, aniline compounds can form highly colored, complex structures. To prevent this, it is imperative to handle the compound with care.

Q3: How does pH affect the stability of the solution?

The pH of the solution is a critical parameter. As a dihydrochloride salt, the molecule is fully protonated and generally more soluble in acidic to neutral aqueous media.[4] While aniline itself is reported to be most stable at a neutral pH of 7, extremes in pH during forced degradation studies can reveal other liabilities.[5]

  • Acidic Conditions (Low pH): Protonation of the amino groups can protect them from certain oxidative reactions. However, very low pH can catalyze hydrolysis, although anilines are generally resistant to this.[12]

  • Basic Conditions (High pH): Deprotonation to the free base form increases the electron density on the aniline nitrogen, making the ring more susceptible to oxidation.

For routine experiments, maintaining the solution at a slightly acidic to neutral pH (e.g., pH 4-7) in a buffered system is a sound strategy to minimize degradation.

Q4: What are the best practices for preparing and storing stock solutions to ensure maximum stability?

To minimize degradation and ensure the integrity of your experimental results, adhere to the following storage protocols:

  • Solvent Quality: Always use high-purity, HPLC-grade solvents. If preparing aqueous solutions, use freshly purified water (e.g., Milli-Q).

  • Degas Solvents: Before preparing the solution, degas the solvent by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum. This removes dissolved oxygen, a key player in oxidative degradation.[10]

  • Protect from Light: Prepare and store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photolytic degradation.[10]

  • Control Temperature: Store stock solutions at refrigerated temperatures (2-8°C).[13] For long-term storage, consider freezing at -20°C or below, but perform freeze-thaw stability studies to ensure this doesn't cause the compound to precipitate or degrade.

  • Inert Atmosphere: For maximum protection, consider overlaying the solution in the vial with an inert gas (nitrogen or argon) before sealing.

  • Prepare Fresh: The most reliable approach is to prepare solutions fresh before each experiment.

Troubleshooting Guide & Experimental Protocols

This section addresses specific experimental issues through a problem-solving lens, providing detailed protocols to identify and mitigate degradation.

Issue 1: High Variability in Analytical Results and Rapid Loss of Parent Compound

If you are observing inconsistent potency measurements or a faster-than-expected loss of the main compound, it points to uncontrolled degradation during sample handling and analysis.

Troubleshooting Protocol: Optimizing Solution Preparation

  • Solvent Selection: Confirm the compound's solubility. While the dihydrochloride salt is expected to be water-soluble, organic solvents like methanol or acetonitrile are also common.[12][14] Ensure the chosen solvent does not react with the analyte.

  • Use of Buffers: For aqueous solutions, use a buffer system (e.g., phosphate or acetate buffer) to maintain a constant pH, ideally between 4 and 7. This prevents pH shifts that could accelerate degradation.[5]

  • Inert Atmosphere Handling: If high sensitivity to oxidation is suspected, perform all solution preparation steps in a glove box or under a stream of inert gas.

  • Evaluate Autosampler Stability: If using HPLC, assess the stability of the compound in the autosampler. Run a single vial over 24 hours, injecting periodically to see if the peak area of the parent compound decreases. If it does, the autosampler temperature may need to be lowered, or run times shortened.

Issue 2: Unidentified Peaks Appearing in Chromatograms During an Experiment

The appearance of new, unexpected peaks is a clear indication that your compound is degrading into other species. To understand this behavior, a forced degradation (stress testing) study is the industry-standard approach, as outlined by ICH guidelines.[15][16][17] This involves intentionally exposing the compound to harsh conditions to generate and identify potential degradation products.

Protocol: Forced Degradation Study

This study is essential for developing a stability-indicating analytical method—a method that can separate the parent drug from all potential degradation products.[16][18] The goal is to achieve 5-20% degradation of the active ingredient.[17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-(azepan-1-ylmethyl)aniline dihydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a defined period (e.g., start with 24 hours).[18]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for a defined period (e.g., 24 hours).[18]

  • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and monitor at several time points (e.g., 2, 8, 24 hours).[15][18]

  • Thermal Degradation: Expose the stock solution to dry heat (e.g., 80°C). Sample at various time points.[18]

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19] A control sample should be protected from light.

3. Sample Analysis and Data Evaluation:

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples using a validated HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on the new peaks.

  • Calculate the percentage of degradation and summarize the results.

Data Presentation: Illustrative Forced Degradation Results

Stress ConditionDurationAssay of Parent (%)% DegradationNo. of DegradantsMajor Degradant (RT, min)
Control (Unstressed) 24 hr99.80.20-
0.1 M HCl 24 hr @ 60°C94.55.514.2
0.1 M NaOH 24 hr @ 60°C88.211.835.1, 6.8
3% H₂O₂ 24 hr @ RT81.718.343.5, 7.2
Thermal 48 hr @ 80°C96.13.914.2
Photolytic (ICH Q1B) 7 days91.38.728.5
Visualizing Potential Degradation and Workflow

To better understand the chemical transformations and the experimental process, the following diagrams illustrate the key pathways and steps.

G cluster_0 Stress Conditions cluster_1 Degradation Products Oxidation Oxidation (O₂, H₂O₂, Light) N_Oxide N-Oxide / Imine Oxidation->N_Oxide Polymer Colored Polymers Oxidation->Polymer Hydrolysis Hydrolysis (Acid/Base, Heat) Cleavage Cleavage Products (Aniline + Azepane fragments) Hydrolysis->Cleavage Photolysis Photolysis (UV/Vis Light) Photolysis->Polymer Parent 4-(azepan-1-ylmethyl)aniline dihydrochloride Parent->Oxidation Parent->Hydrolysis Parent->Photolysis

Caption: Potential degradation pathways for 4-(azepan-1-ylmethyl)aniline.

G cluster_workflow Stability Assessment Workflow Prep 1. Prepare Solution (Degassed Solvent, Buffer) Stress 2. Apply Stress Conditions (Heat, pH, Light, Oxidant) Prep->Stress Sample 3. Sample at Timepoints (Neutralize/Dilute as needed) Stress->Sample Analyze 4. HPLC-UV/MS Analysis Sample->Analyze Data 5. Evaluate Data (% Degradation, Peak Purity) Analyze->Data

Caption: Experimental workflow for a forced degradation study.

References

  • ICH. ICH Q1 Stability Testing Guidelines. MasterControl.

  • T. V. S. K. & P. S. S. C. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. World Journal of Pharmaceutical Research.

  • ICH. Q1A - Q1F Stability.

  • Parexel. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.

  • Slideshare. Ich guideline for stability testing.

  • PubChem. Aniline.

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine).

  • ChemicalBook. (2022, November 18). The Solubility of Aniline.

  • Contract Pharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

  • BenchChem. A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines.

  • Pharma Excellence. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Organic Chemistry Portal. Benzylamines.

  • S. Dua et al. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.

  • BenchChem. Stability of aniline phosphate under different reaction conditions.

  • Indian Academy of Sciences. Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.

  • LookChem. ANILINE.

  • BLD Pharm. 251552-19-9|4-(Azepan-1-ylmethyl)aniline.

  • MDPI. (2025, February 14). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.

  • RSC Publishing. (2021, January 14). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide.

  • PMC. Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators.

  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis.

  • Solubility of Things. Aniline.

  • ResearchGate. (2025, August 5). (PDF) ChemInform Abstract: The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.

  • RSC Publishing. (2010, January 15). Analytical Methods.

  • BenchChem. Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide.

  • Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions.

  • RASĀYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of aniline and related compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we will delve into the root causes of peak tailing and provide systematic, field-proven solutions to restore peak symmetry and ensure the accuracy and reproducibility of your analytical results.

The Challenge with Aniline Compounds: Understanding the "Why"

Aniline and its derivatives are basic compounds, and their analysis by reversed-phase HPLC is frequently plagued by peak tailing. This chromatographic distortion, characterized by an asymmetric peak with a drawn-out trailing edge, is not merely a cosmetic issue. It can significantly compromise resolution, leading to inaccurate quantification and raising concerns about peak purity, which is particularly critical in regulated environments.[1][2]

The primary culprit behind the peak tailing of basic compounds like aniline is secondary interactions between the analyte and the stationary phase.[1][3][4] In reversed-phase HPLC, the desired retention mechanism is hydrophobic interaction with the bonded phase (e.g., C18). However, the underlying silica backbone of most columns possesses residual silanol groups (Si-OH).[5][6] These silanols are weakly acidic and can exist in various forms, with some being more acidic than others.[7]

At mobile phase pH values above 3, these acidic silanol groups can become deprotonated (Si-O-), creating negatively charged sites on the stationary phase.[3][8] Aniline, being a weak base with a conjugate acid pKa of approximately 4.6, will be protonated (positively charged) in mobile phases with a pH below its pKa.[9][10][11] This sets the stage for a strong, undesirable ionic interaction between the positively charged aniline molecules and the negatively charged silanol groups.[3][12] This secondary retention mechanism is much stronger than the intended hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a tailing peak.[13]

Visualizing the Mechanism of Peak Tailing

PeakTailing cluster_column Silica Stationary Phase cluster_analyte Mobile Phase C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Deprotonated Silanol Group (Si-O⁻) (Secondary Ionic Interaction Site) Aniline_hydrophobic Aniline (Neutral) Aniline_hydrophobic->C18 Desired Interaction (Symmetrical Peak) Aniline_ionic Anilinium Ion (C₆H₅NH₃⁺) Aniline_ionic->Silanol Undesired Interaction (Peak Tailing)

Caption: Interaction of aniline with a C18 stationary phase, showing desired and undesired interactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you might be encountering. We will start with the most common and impactful solutions and progress to more nuanced troubleshooting steps.

Question 1: My aniline peak is tailing significantly. What is the first thing I should check?

Answer: The first and most critical parameter to investigate is the pH of your mobile phase relative to the pKa of your aniline compound.

Expertise & Experience: Aniline has a pKa of its conjugate acid around 4.6.[9][10][11] When the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized and unionized forms. This dual state leads to inconsistent interactions with the stationary phase and is a classic cause of peak distortion and tailing.[2][8][14]

Troubleshooting Protocol: Mobile Phase pH Adjustment

  • Determine the pKa: Confirm the pKa of your specific aniline derivative. For aniline itself, it is approximately 4.6.

  • Adjust pH Away from pKa: Modify the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa. You have two primary options:

    • Low pH (e.g., pH 2.5-3.0): At this pH, the aniline will be fully protonated (positively charged), and more importantly, the residual silanol groups on the silica surface will be fully protonated (neutral).[3] This minimizes the strong ionic secondary interactions.

    • High pH (e.g., pH > 8): At a sufficiently high pH, the aniline will be in its neutral, unprotonated form, which can improve peak shape. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at pH values above 8.

  • Buffer Selection: It is crucial to use a buffer to maintain a stable pH. Unstable pH can lead to retention time drift and poor reproducibility.[2][15]

BufferpKaUseful pH RangeComments
Phosphate2.1, 7.2, 12.32.1-3.1, 6.2-8.2Very common and effective. Not suitable for LC-MS.
Formate3.82.8-4.8Volatile and excellent for LC-MS.
Acetate4.83.8-5.8Volatile, good for LC-MS.
Triethylamine (TEA)10.75As a mobile phase additiveA competing base that can mask silanol groups.[1]

Data sourced from various chemical reference materials.

Step-by-Step Protocol for Preparing a Buffered Mobile Phase (Example: pH 3.0 Phosphate Buffer)

  • Prepare the Aqueous Portion: Start with HPLC-grade water.

  • Add Buffer Salt: Dissolve a suitable amount of potassium phosphate monobasic to achieve a concentration of 10-25 mM. A 25 mM concentration is often a good starting point.[15]

  • Adjust pH: While stirring, add a dilute solution of phosphoric acid dropwise until the pH meter reads 3.0.

  • Filter: Filter the aqueous buffer through a 0.22 or 0.45 µm membrane filter to remove particulates.

  • Mix with Organic Modifier: Prepare the final mobile phase by mixing the filtered aqueous buffer with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).

Question 2: I've adjusted the mobile phase pH to 3.0 with a phosphate buffer, but I still see some peak tailing. What's my next step?

Answer: If pH optimization alone is insufficient, the next logical step is to evaluate your HPLC column . The choice of column chemistry is paramount for analyzing basic compounds.

Expertise & Experience: Not all C18 columns are created equal. The root of the problem often lies with exposed silanol groups that were not deactivated during the manufacturing process.[1][5] Modern columns employ advanced technologies to minimize these problematic interactions.

Troubleshooting Protocol: Column Selection and Care

  • Use an End-Capped Column: End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group) after the primary C18 bonding.[16][17] This effectively shields the silanols, preventing them from interacting with basic analytes.[6] If your current column is not end-capped or is an older generation column, switching to a modern, high-purity, end-capped column can dramatically improve peak shape.[4] Some columns are even "double end-capped" for maximum deactivation.[16]

    Endcapping cluster_before Before End-capping cluster_after After End-capping Silica_Before Silica Surface C18_Before C18 Chains Silica_Before->C18_Before Silanol_Before Exposed Silanol (Si-OH) Silica_Before->Silanol_Before Silica_After Silica Surface C18_After C18 Chains Silica_After->C18_After Endcapped_Silanol End-capped Silanol (Si-O-TMS) Silica_After->Endcapped_Silanol Aniline Aniline (Basic Analyte) Aniline->Silanol_Before Strong Interaction (Tailing) Aniline->Endcapped_Silanol Reduced Interaction (Symmetric Peak)

    Caption: The effect of end-capping on reducing aniline-silanol interactions.

  • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the alkyl chain or at the end of it. This technology offers an alternative way to shield the residual silanols and can provide different selectivity for polar and basic compounds.[5][8]

  • Check for Column Contamination or Degradation:

    • Metal Contamination: Trace metal impurities in the silica matrix can act as Lewis acids and interact strongly with basic analytes like amines, causing tailing.[18] Using high-purity silica columns minimizes this issue.

    • Column Void or Blockage: If all peaks in your chromatogram are tailing or showing poor shape, it could indicate a physical problem with the column, such as a void at the inlet or a blocked frit.[3][4] Try reversing and flushing the column (if the manufacturer allows) or replacing it.

Question 3: My column is a modern, end-capped version, and my pH is optimized, but minor tailing persists. Are there any mobile phase additives that can help?

Answer: Yes, you can use a "competing base" as a mobile phase additive to further mask any remaining active silanol sites.

Expertise & Experience: A small concentration of a basic additive, like triethylamine (TEA), can be very effective. The TEA molecules are small and basic, allowing them to bind to the active silanol sites. This essentially "saturates" these secondary interaction sites, making them unavailable to your aniline analyte. The result is that the aniline interacts primarily with the C18 phase, leading to a more symmetrical peak.

Troubleshooting Protocol: Using a Competing Base

  • Select an Additive: Triethylamine (TEA) is a common choice.

  • Determine Concentration: Add a low concentration of TEA to your mobile phase. A typical starting concentration is 0.1% (v/v). Adjust the concentration as needed, but be aware that higher concentrations can affect retention times and selectivity.

  • Re-equilibrate the System: After adding TEA to the mobile phase, ensure the column is thoroughly equilibrated before injecting your sample. This may take 15-20 column volumes.

  • Note on LC-MS: Be cautious with additives like TEA if you are using a mass spectrometer for detection, as they can cause ion suppression. Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS applications.[19]

Question 4: Could my HPLC system itself be causing the peak tailing?

Answer: Absolutely. If the tailing is observed for all peaks, not just your aniline compound, the problem is likely physical rather than chemical.[13][20] This is often referred to as "extra-column volume" or "extra-column band broadening."

Expertise & Experience: Extra-column volume refers to any space in the flow path outside of the column itself where the sample band can spread out. This includes tubing, fittings, and the detector flow cell.[8] When the sample plug encounters these spaces, it can mix with the mobile phase, leading to dilution and peak distortion that often manifests as tailing.[13][20]

Troubleshooting Protocol: Minimizing Extra-Column Volume

  • Check Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length as short as possible, especially between the column and the detector.[8]

  • Verify Fittings: Ensure all fittings are correctly seated and not creating any dead volume. Use appropriate ferrules for your tubing and ports.

  • Inject a Neutral Compound: To diagnose if the problem is physical or chemical, inject a neutral, non-polar compound (like toluene or naphthalene). Neutral compounds do not have strong secondary interactions with silanols. If the neutral compound also tails, you have a physical problem with your system (extra-column volume) or column (void).[20] If the neutral compound gives a sharp, symmetrical peak while your aniline tails, the problem is chemical in nature.

TroubleshootingFlowchart Start Peak Tailing Observed for Aniline Compound CheckAllPeaks Do ALL peaks in the chromatogram tail? Start->CheckAllPeaks PhysicalProblem Likely a Physical Issue (Extra-Column Volume or Column Void) CheckAllPeaks->PhysicalProblem Yes ChemicalProblem Likely a Chemical Issue (Secondary Interactions) CheckAllPeaks->ChemicalProblem No CheckTubing 1. Minimize tubing length/ID 2. Check fittings for dead volume PhysicalProblem->CheckTubing CheckpH 1. Check Mobile Phase pH (Is it >1.5 units from pKa?) ChemicalProblem->CheckpH CheckColumnHealth 3. Check for column void/blockage CheckTubing->CheckColumnHealth SolutionPhysical Symmetrical Peaks CheckColumnHealth->SolutionPhysical CheckColumnType 2. Check Column Type (Is it modern & end-capped?) CheckpH->CheckColumnType UseAdditive 3. Consider Mobile Phase Additive (e.g., 0.1% TEA) CheckColumnType->UseAdditive SolutionChemical Symmetrical Peaks UseAdditive->SolutionChemical

Caption: A logical flowchart for troubleshooting peak tailing of aniline compounds.

References
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • HPLC-MART. (n.d.). Are Silanol Groups Bad or Good for Basic Compounds? Retrieved from [Link]

  • Grokipedia. (n.d.). Endcapping. Retrieved from [Link]

  • Separation Science. (2023, December 8). Silica Purity #2 – Silanols. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • University of Calgary. (n.d.). Amines. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Nagae, N., et al. (n.d.).
  • Separation Science. (2023, December 8). End-capping. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • vCalc. (2021, August 10). pKa of Aniline. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Chemistry LibreTexts. (2022, July 20). 7.6: Acid-base properties of nitrogen-containing functional groups. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ResearchGate. (1991). The selection of buffer salts for the high-performance liquid chromatography of basic compounds. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

Sources

Technical Support Center: Azepane-Based PKB/Akt Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Structure-Based Drug Design (SBDD) of Azepane Derivatives targeting Protein Kinase B (PKB/Akt)

Introduction: The Azepane Scaffold Strategy

Welcome to the technical optimization hub. If you are accessing this guide, you are likely working with azepane (hexamethyleneimine) scaffolds to develop ATP-competitive inhibitors for PKB (Akt).

The azepane ring is a privileged structure in kinase inhibition, often utilized as a conformationally constrained linker that mimics the ribose moiety of ATP or the central ring of natural product inhibitors like (-)-balanol . While the 7-membered ring offers unique vector exploration for solubilizing groups, it introduces specific challenges in conformational entropy and metabolic stability.

This guide addresses the three critical bottlenecks in this workflow: Docking Fidelity , Plasma Stability , and Isoform Selectivity .

Module A: Computational Design & Docking

The Challenge: The "Floppy" Ring Problem

Unlike the rigid piperidine or pyrrolidine rings, the 7-membered azepane ring possesses significant conformational flexibility (puckering). Standard rigid-receptor docking often fails to predict the correct bioactive conformation, leading to false-positive scoring.

Troubleshooting Guide: Molecular Modeling
Symptom Root Cause Analysis Corrective Protocol
High Docking Score, Low In Vitro Potency Entropy Penalty: The docking algorithm rewarded a low-energy pose that is entropically unfavorable in solution.Protocol: Perform Conformational Analysis prior to docking. Generate a low-energy conformer library of the azepane ring (chair/twist-boat) and use Ensemble Docking rather than a single static ligand entry.
Steric Clashes in Hinge Region Vector Misalignment: The N-substitution on the azepane is orienting the hinge-binding motif (e.g., pyridine/indazole) incorrectly.Protocol: Check the stereochemistry at the C3/C4 positions. The (3R, 4R) stereoisomer is often critical for orienting the linker correctly towards the Asp292/Glu234 residues [1].
No Selectivity vs. PKA Conserved ATP Pocket: PKA and PKB share high homology in the ATP binding site.[1]Protocol: Target the Linker Region . Use the azepane ring to project a hydrophobic group into the solvent-exposed region where PKA and PKB sequences diverge more significantly than in the hinge.
Visualization: SBDD Workflow for Azepanes

SBDD_Workflow Lead Lead Identification (Balanol Mimic) Model Conformational Analysis (Azepane Puckering) Lead->Model 7-ring constraints Dock Ensemble Docking (PDB: 4EKL) Model->Dock Low E conformers Synth Synthesis (Amide vs Ester Linkers) Dock->Synth Top poses Assay TR-FRET / Cellular Assay Synth->Assay IC50 data Assay->Dock SAR Feedback

Caption: Iterative optimization cycle focusing on the conformational flexibility of the azepane scaffold.

Module B: Synthetic Chemistry & Physicochemical Optimization

The Challenge: Metabolic Instability

Early generation azepane-based inhibitors (derived from balanol) often utilized an ester linkage to connect the core scaffold to the aromatic tail. While potent (IC50 ~4-5 nM), these esters are rapidly hydrolyzed by plasma esterases, rendering them useless in vivo [1].

Troubleshooting Guide: Stability & Solubility

Q: My compound has nanomolar potency in enzymatic assays but fails in plasma stability tests (t1/2 < 10 min).

  • Diagnosis: You likely have a labile ester bond at the C3 or C4 position of the azepane.

  • Solution: Execute an Isosteric Replacement .

    • Replace the ester with an Amide (reverse or forward) or an Ether linkage.

    • Note: Amide linkers often require re-optimization of the H-bond donor/acceptor network. For example, replacing a benzoate ester with a benzamide may require checking if the NH acts as a donor to a backbone carbonyl or solvent.

    • Reference Standard: Compound 4 from Breitenlechner et al. demonstrates that amide isosteres maintain potency (IC50 = 4 nM) while achieving plasma stability [1].[2]

Q: The azepane amine is causing hERG liability.

  • Diagnosis: Basic secondary/tertiary amines (pKa > 8) are notorious for binding the hERG potassium channel.

  • Solution:

    • Reduce Basicity: Add electron-withdrawing groups (fluorine) on the azepane ring or adjacent to the nitrogen.

    • Steric Shielding: Introduce bulky groups near the nitrogen to prevent it from entering the hERG pore.

Module C: Biological Evaluation (Assay Protocols)

The Challenge: Assay Interference

Azepane derivatives can be lipophilic. In high-throughput screening (HTS), they may aggregate or quench fluorescence, leading to artifacts in TR-FRET assays.

Protocol: TR-FRET Competition Assay (LanthaScreen™)

This protocol validates the binding affinity (Ki) of your azepane derivative against the active kinase domain.

Materials:

  • Kinase: Recombinant human Akt1/PKBα (active).

  • Tracer: Eu-anti-GST antibody + AlexaFluor® 647-labeled Kinase Tracer.

  • Detection: TR-FRET compatible plate reader (e.g., EnVision).

Step-by-Step Methodology:

  • Compound Prep: Prepare 10-point dose-response curves of the azepane inhibitor in 100% DMSO (starting concentration 10 µM). Dilute 1:100 into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup (384-well white low-volume):

    • 5 µL of diluted inhibitor.

    • 5 µL of Kinase/Antibody mixture (Final: 5 nM Kinase, 2 nM Eu-Ab).

    • 5 µL of Tracer (Final: determined by Kd, typically 10-50 nM).

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Excitation at 340 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

  • Data Analysis: Calculate TR-FRET Ratio (Em665/Em615). Fit to sigmoidal dose-response equation.

Visualization: PI3K/Akt Signaling Context

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 (Lipid) PI3K->PIP3 Phosphorylation Akt PKB / Akt (Target of Azepane) PIP3->Akt Recruitment (PH Domain) mTOR mTORC1 Akt->mTOR Activation GSK3 GSK3-beta Akt->GSK3 Inhibition Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis GSK3->Apoptosis Promotes Inhibitor Azepane Inhibitor Inhibitor->Akt Blocks ATP Site

Caption: The PI3K/Akt cascade. Azepane inhibitors competitively block the ATP pocket of Akt, preventing downstream signaling.

FAQ: Common Experimental Pitfalls

Q: Why is my IC50 shift dependent on ATP concentration? A: This confirms your azepane derivative is an ATP-competitive inhibitor . If you run the assay at [ATP] >> Km, you will artificially decrease the apparent potency of your compound. Always report Ki or run assays at [ATP] = Km (approx 10-50 µM for Akt) to ensure comparable IC50 values [2].

Q: How do I improve selectivity against PKA? A: Focus on the "Roof" of the ATP pocket. While the hinge region is conserved, the regions interacting with the C3/C4 substituents of the azepane differ. Bulky aromatic groups attached via amide linkers at C3 often induce steric clashes with PKA residues that are not present in Akt [3].

Q: The crystal structure failed; I see no density for the ligand. A: Azepane inhibitors often have lower solubility. If soaking crystals, the compound may precipitate before binding.

  • Fix: Use Co-crystallization instead of soaking. Mix the protein and inhibitor (1:2 molar ratio) before setting up the drop. This allows the protein to stabilize the specific azepane conformer during nucleation [1].

References

  • Breitenlechner, C., et al. (2004).[3] "Structure-based optimization of novel azepane derivatives as PKB inhibitors." Journal of Medicinal Chemistry, 47(6), 1375–1390.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation." User Guide.

  • Nitulescu, G. M., et al. (2016). "Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use." International Journal of Oncology, 48(3), 869–885.

Sources

Technical Support Center: Enhancing the Plasma Stability of Novel Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the plasma stability of novel azepane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing the pharmacokinetic profiles of this important class of molecules. Here, you will find practical, in-depth answers to common questions, troubleshooting strategies for your in vitro experiments, and detailed protocols to ensure the generation of robust and reliable data. Our approach is grounded in established scientific principles and field-proven insights to empower you to make informed decisions in your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the immediate challenges and questions that often arise during the assessment of plasma stability for azepane derivatives.

Q1: My azepane derivative shows high clearance in early ADME screening. What are the likely causes of this plasma instability?

A1: High clearance of azepane derivatives in plasma is typically attributed to enzymatic degradation.[1][2][3] Plasma is not merely a biological fluid but a complex mixture containing various enzymes, primarily hydrolases such as esterases and amidases, that can metabolize xenobiotics.[2]

Common structural motifs within your azepane derivative that are susceptible to enzymatic hydrolysis include:

  • Esters and Lactones: These are highly prone to rapid hydrolysis by plasma esterases. If your azepane scaffold is functionalized with an ester group, this is a prime suspect for instability.[2][4] A notable example in the literature describes a potent azepane-based protein kinase B (PKB-alpha) inhibitor with an ester moiety that was found to be unstable in plasma, rendering it unsuitable as a drug candidate.[5]

  • Amides and Lactams: While generally more stable than esters, amides and lactams can also be substrates for plasma amidases.[2][4] The rate of hydrolysis often depends on the steric hindrance around the amide bond.

  • Carbamides and Sulphonamides: These functional groups are also recognized as being susceptible to plasma-mediated hydrolysis.[2][4]

It is also important to consider interspecies differences in plasma enzyme activity, which can lead to variations in stability.[2][4]

Q2: I'm observing significant variability in my plasma stability assay results between experiments. What are the potential sources of this irreproducibility?

A2: Variability in plasma stability assays can be frustrating and can undermine confidence in your data. Several factors can contribute to this issue:

  • Plasma Source and Handling:

    • Batch-to-Batch Variation: There can be significant differences in enzymatic activity between different lots of commercially sourced plasma or even between individual donors.[6][7] It is advisable to test new batches of plasma with control compounds to ensure consistency.

    • Anticoagulant: The choice of anticoagulant (e.g., heparin, EDTA, citrate) can influence enzyme activity. Ensure you are using the same anticoagulant for all experiments.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma can lead to a loss of enzymatic activity.[8] It is best to aliquot plasma into single-use volumes to minimize freeze-thaw cycles.

  • Experimental Conditions:

    • Temperature: Enzymatic reactions are highly sensitive to temperature.[1][9] Ensure your incubator is accurately calibrated to 37°C and that temperature fluctuations are minimal.

    • pH: Changes in the pH of the incubation buffer can alter enzyme activity and the ionization state of your compound.[1] Prepare buffers carefully and verify the pH.

    • DMSO Concentration: High concentrations of dimethyl sulfoxide (DMSO), a common solvent for test compounds, can inhibit plasma enzymes. It is recommended to keep the final DMSO concentration low, typically ≤ 0.25-1%.[3][4][6][10]

  • Analytical Method:

    • Non-Specific Binding: Your compound might be adsorbing to the walls of your incubation tubes or pipette tips, leading to an apparent loss of compound that is not due to metabolic degradation.[11] Using low-binding plastics can help mitigate this.

    • LC-MS/MS Variability: Ensure your analytical method is robust and validated. This includes checking for matrix effects and ensuring the stability of your compound in the autosampler.

To troubleshoot, it is crucial to include well-characterized control compounds in every assay. Propranolol is often used as a stable control, while a compound like procaine or tetracaine can be used as an unstable control to verify enzymatic activity.[3]

Q3: My compound appears to be degrading, but I suspect it's not enzymatic. How can I confirm this?

A3: To differentiate between enzymatic and chemical instability, you can perform the assay using heat-inactivated plasma.

  • Procedure: Heat a batch of your plasma at 56°C for 30-60 minutes to denature the enzymes. Then, run your plasma stability assay in parallel with both the heat-inactivated plasma and the active plasma.

  • Interpretation:

    • If your compound is stable in the heat-inactivated plasma but degrades in the active plasma, the instability is enzymatic.

    • If your compound degrades at a similar rate in both active and heat-inactivated plasma, the degradation is likely due to chemical instability (e.g., hydrolysis at physiological pH).

    • If there is some degradation in the heat-inactivated plasma but significantly more in the active plasma, both chemical and enzymatic degradation are likely occurring.

This control experiment is a critical step in understanding the underlying cause of your compound's instability and will guide your subsequent optimization strategy.

Part 2: Experimental Protocols & Data Interpretation

This section provides a detailed, step-by-step protocol for conducting a robust in vitro plasma stability assay, along with guidance on interpreting the results.

In Vitro Plasma Stability Assay Protocol

This protocol is designed to assess the stability of a test compound in plasma over time.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (stable and unstable)

  • Pooled plasma from the desired species (e.g., human, rat, mouse), stored in single-use aliquots at -80°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction

  • 96-well incubation plates (low-binding)

  • Incubator set to 37°C

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw plasma and pre-warm to 37°C B Prepare test compound working solution (e.g., 100 µM in DMSO) C Pre-fill 96-well plate with quenching solution (ACN + Internal Standard) F At each time point (0, 5, 15, 30, 60, 120 min), transfer aliquot to quenching plate C->F D Add test compound to plasma (final concentration e.g., 1 µM) E Incubate at 37°C with gentle shaking D->E E->F G Vortex to mix and precipitate proteins F->G H Centrifuge to pellet precipitated proteins G->H I Transfer supernatant to a new plate H->I J Analyze by LC-MS/MS I->J K Determine % remaining of test compound at each time point J->K L Calculate half-life (t1/2) K->L

Caption: Workflow for the in vitro plasma stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw the required volume of plasma at 37°C.

    • Prepare a working solution of your test compound and controls. A typical final incubation concentration is 1 µM.[2][4][10]

    • In a 96-well collection plate, add the quenching solution (e.g., 200 µL of ACN with internal standard).

  • Initiating the Reaction:

    • In a separate 96-well incubation plate, add the plasma.

    • To initiate the reaction, add a small volume of the test compound working solution to the plasma. Vortex gently to mix. This is your time zero (T=0) point.

  • Incubation and Sampling:

    • Immediately after mixing, transfer an aliquot from the incubation plate to the corresponding well of the quenching plate for the T=0 time point.

    • Place the incubation plate in the incubator at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), remove an aliquot from the incubation plate and add it to the corresponding well of the quenching plate.[3][4]

  • Sample Processing:

    • Once all time points are collected, seal the quenching plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area of the test compound relative to the internal standard at each time point.

Data Analysis and Interpretation

The primary outputs of this assay are the percentage of the parent compound remaining over time and the in vitro half-life (t½).

  • Calculate % Remaining:

    • The % remaining at each time point is calculated relative to the T=0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

  • Determine the Half-Life (t½):

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The half-life is then calculated using the following equation: t½ = -ln(2) / slope or t½ = 0.693 / k[3]

Interpreting the Results:

The following table provides a general classification of plasma stability based on the calculated half-life.

Half-Life (t½) in minutesStability ClassificationImplication for Drug Development
> 120High StabilityIdeal for most drug candidates. Plasma instability is unlikely to be a major clearance mechanism.
60 - 120Moderate StabilityAcceptable for many programs, but may warrant further investigation depending on the therapeutic indication and dosing regimen.
30 - 60Low StabilityLikely to contribute to high in vivo clearance. Optimization is recommended.
< 30Very Low StabilityA significant liability. The compound is likely to have a very short in vivo half-life. Structural modification is highly recommended.

Part 3: Strategies for Enhancing Plasma Stability of Azepane Derivatives

If your azepane derivative exhibits poor plasma stability, several medicinal chemistry strategies can be employed to improve its metabolic profile.

Identifying the Metabolic "Soft Spot"

Before you can fix the problem, you need to know where it is. "Soft spots" are the specific sites on a molecule that are most susceptible to metabolic modification.[12]

  • Metabolite Identification Studies: The most definitive way to identify the soft spot is to perform a metabolite identification study. This involves incubating your compound with plasma for a longer period, followed by LC-MS/MS analysis to identify the structures of the major metabolites.[4][13] This will reveal, for example, if an ester has been hydrolyzed to a carboxylic acid or if a specific part of the azepane ring has been oxidized.

Structural Modification Strategies

Once the metabolic soft spot is identified, you can rationally design new analogs with improved stability.

  • Bioisosteric Replacement: This is a powerful strategy where a metabolically labile functional group is replaced with a different group that has similar physicochemical properties but is more resistant to metabolism.[14][15][16]

    • Replacing Esters: If an ester is the liability, consider replacing it with more stable bioisosteres such as:

      • Amides: As seen in the PKB inhibitor example, replacing an ester with an amide can dramatically improve plasma stability while retaining potency.[5]

      • 1,2,4-Oxadiazoles or 1,3,4-Oxadiazoles: These heterocyclic rings can mimic the planarity and dipole moment of an amide or ester bond and often exhibit enhanced metabolic stability.[16]

      • Other Heterocycles: Tetrazoles and thiadiazoles have also been successfully used as amide/ester bioisosteres.[16]

    • Blocking Oxidative Metabolism: If oxidation on the azepane ring or an aromatic substituent is the issue, you can:

      • Introduce Electron-Withdrawing Groups: Adding groups like fluorine or a pyridine ring can make the molecule less electron-rich and thus less susceptible to oxidation by cytochrome P450 enzymes (which can also be present in plasma, albeit at lower levels than in the liver).[15][17]

      • Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme from accessing the soft spot.

      • Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow the rate of metabolism due to the kinetic isotope effect.[18]

Logical Flow for Stability Enhancement:

G A Initial Azepane Derivative Shows Poor Plasma Stability B Perform Metabolite ID Study to Pinpoint 'Soft Spot' A->B C Is the 'Soft Spot' an Ester/Amide? B->C Hydrolysis D Is the 'Soft Spot' a Site of Oxidation? B->D Oxidation E Strategy: Bioisosteric Replacement (e.g., replace ester with amide or oxadiazole) C->E F Strategy: Block Metabolism (e.g., add fluorine, introduce steric bulk) D->F G Synthesize New Analogs E->G F->G H Re-evaluate in Plasma Stability Assay G->H H->B If still unstable I Compound Optimized (High Stability) H->I

Caption: Decision-making workflow for improving plasma stability.

Prodrug Approach

In some cases, a labile group is required for pharmacological activity. A prodrug strategy can be employed where the active compound is masked with a promoiety that is cleaved in vivo to release the active drug.[1] This approach is typically used to improve properties like solubility or permeability, but it can also be adapted to protect a labile functional group until it reaches its target. For instance, a highly labile ester might be designed to be rapidly cleaved in the plasma to release an active carboxylic acid.[4]

By systematically applying these troubleshooting, experimental, and medicinal chemistry principles, you can effectively diagnose and address the plasma stability liabilities of your novel azepane derivatives, ultimately accelerating their path toward becoming viable clinical candidates.

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Validation & Comparative

Validation of an analytical method for 4-(azepan-1-ylmethyl)aniline quantification

This guide has detailed a systematic approach to the validation of a stability-indicating HPLC method for 4-(azepan-1-ylmethyl)aniline. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, the resulting data provides a high degree of assurance that the method is fit for its intended purpose. Adherence to these principles, grounded in ICH and FDA guidelines, is a non-negotiable component of modern pharmaceutical development, ensuring that data is reliable, reproducible, and defensible. [1][2]

References

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  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Taylor & Francis Online. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of Substituted 4-(Azepan-1-ylmethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The 4-(azepan-1-ylmethyl)aniline core represents a versatile and promising scaffold. It integrates three key structural motifs: a modifiable aniline ring, a flexible methylene linker, and a seven-membered azepane heterocycle. Azepane-based compounds, in particular, have demonstrated a wide spectrum of pharmacological activities and are present in over 20 FDA-approved drugs, highlighting their therapeutic potential.[1] The development of new, highly active, and less toxic analogs containing the azepane moiety is a significant area of research in modern drug discovery.[1]

Structure-Activity Relationship (SAR) studies are the cornerstone of this optimization process. By systematically modifying a lead compound's structure and evaluating the resulting impact on its biological activity, researchers can elucidate the key molecular features required for potency, selectivity, and favorable pharmacokinetic properties.[2] This guide provides a comprehensive comparison of substituted 4-(azepan-1-ylmethyl)aniline analogs, offering field-proven insights into their design, synthesis, and biological evaluation. We will explore the causal relationships between specific structural modifications and their resulting pharmacological effects, grounded in experimental data and established scientific principles. While this scaffold can be explored for various targets, this guide will focus on its potential as an acetylcholinesterase (AChE) inhibitor, a target of significant interest for symptomatic treatment of Alzheimer's disease.[3][4]

The 4-(Azepan-1-ylmethyl)aniline Scaffold: A Deconstruction

The therapeutic potential of this scaffold arises from the distinct properties of its constituent parts. Understanding each component is crucial for rational drug design.

  • The Aniline Ring : As an aromatic core, the aniline moiety serves as a versatile anchor. Its phenyl ring can be readily substituted at various positions, allowing for the fine-tuning of electronic, steric, and lipophilic properties.[5][6] While anilines are prevalent in drug candidates, they can sometimes introduce metabolic liabilities, a factor that medicinal chemists must consider during the optimization process.[2]

  • The Azepane Ring : This seven-membered saturated heterocycle is a key contributor to the molecule's three-dimensional structure and physicochemical properties.[7] The azepane moiety can influence solubility, basicity, and the ability to form crucial interactions within a biological target's binding pocket. Its conformational flexibility can be advantageous for achieving an optimal binding orientation.

  • The Methylene Linker (-CH₂-) : This single-carbon bridge connects the aniline and azepane rings. It provides rotational flexibility, allowing the two larger moieties to adopt various spatial arrangements to best fit the target protein.

The strategic derivatization of this scaffold typically focuses on the aniline ring, as it presents multiple accessible points for modification that can profoundly influence target engagement.

G start Substituted 4-Formylaniline + Azepane step1 Dissolve in DCE Add Acetic Acid (Catalyst) start->step1 step2 Stir for 30 min at RT (Iminium Ion Formation) step1->step2 step3 Add NaBH(OAc)₃ (Selective Reduction) step2->step3 step4 Stir for 12-18h (Monitor by TLC) step3->step4 step5 Quench with NaHCO₃ (aq) step4->step5 step6 Extract with CH₂Cl₂ step5->step6 step7 Dry, Concentrate & Purify (Column Chromatography) step6->step7 end Final Product step7->end G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Compounds) add_cmpd Add Test Compound / Control prep_reagents->add_cmpd add_enzyme Add AChE Enzyme add_cmpd->add_enzyme incubate Incubate (37°C, 15 min) add_enzyme->incubate add_reagents Add DTNB & ATCI Substrate incubate->add_reagents measure Kinetic Measurement (Absorbance at 412 nm) add_reagents->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib calc_ic50 Determine IC₅₀ Values calc_inhib->calc_ic50

Sources

The Insulating Methylene Spacer: A Comparative Guide to the Biological Activities of Aniline and Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development, understanding how subtle structural modifications impact biological activity is paramount. This guide provides an in-depth comparison of two fundamental pharmacophores: aniline and benzylamine. While separated by only a single methylene (-CH2-) group, these scaffolds exhibit profoundly different physicochemical properties that dictate their utility and biological profiles, from potent enzyme inhibitors to broad-spectrum antimicrobials.

We will explore the causality behind their divergent activities, supported by experimental data and field-proven protocols, to empower researchers in making informed decisions during scaffold selection and lead optimization.

The Decisive Structural Difference: Basicity and Reactivity

The core distinction between aniline and benzylamine lies in the placement of the amino group relative to the phenyl ring. This single structural variance initiates a cascade of chemical and biological differences.

In aniline, the nitrogen atom's lone pair of electrons is directly conjugated with the benzene ring's π-system. This delocalization, illustrated by resonance, spreads the electron density across the molecule, making the lone pair significantly less available to accept a proton.[1][2][3] Consequently, aniline is a weak base (pKb ≈ 9.4).

In contrast, the methylene spacer in benzylamine insulates the amino group from the benzene ring.[2][4] The lone pair remains localized on the nitrogen atom, fully available for protonation, rendering benzylamine a much stronger base (pKb ≈ 4.7), comparable to aliphatic amines.[2] This fundamental difference in basicity profoundly influences how these molecules interact with biological targets.

G cluster_aniline Aniline cluster_benzylamine Benzylamine a_ring Benzene Ring a_nh2 —NH₂ a_ring->a_nh2 a_lp Lone Pair (Delocalized) b_ring Benzene Ring b_ch2 —CH₂— b_ring->b_ch2 b_nh2 NH₂ b_ch2->b_nh2 spacer Insulating Methylene Spacer b_ch2->spacer b_lp Lone Pair (Localized)

Caption: Structural comparison of Aniline and Benzylamine.

Comparative Analysis of Biological Activities

The aforementioned physicochemical differences steer aniline and benzylamine derivatives toward distinct therapeutic applications.

Antimicrobial Activity: The Domain of Benzylamines

Benzylamine derivatives are frequently reported as potent antibacterial and antifungal agents.[5][6] Their enhanced basicity allows them to readily interact with and disrupt the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. This interaction can increase membrane permeability, leading to leakage of cellular contents and cell death.[7]

Furthermore, the hydrophobicity of the benzyl group, which can be tuned by substitutions, plays a crucial role. A strong correlation often exists between a derivative's lipophilicity (measured as log P) and its minimum inhibitory concentration (MIC), suggesting that the ability to partition into and cross the lipid-rich bacterial membrane is a key determinant of activity.[8]

Aniline derivatives are generally less prominent as antimicrobials. Their lower basicity reduces their ability to cause widespread membrane disruption, and the parent aniline molecule itself can be toxic to host cells, limiting its therapeutic window.[9]

Table 1: Comparative Antimicrobial Activity (Representative Data)

Compound Class Organism Activity Metric (MIC) Reference
Benzylamine Derivative Staphylococcus aureus 3.9 µg/mL [5]
Benzylamine Derivative Escherichia coli 3.9 µg/mL [5]
Benzylamine Derivative Pseudomonas aeruginosa 0.002 µg/mL [6]
Aniline Derivative (Schiff Base) Staphylococcus aureus 25 µg/mL [10]

| Aniline Derivative (Schiff Base) | Escherichia coli | 50 µg/mL |[10] |

Note: Data is compiled from different studies for illustrative purposes. Direct comparison requires testing within the same assay.

Enzyme Inhibition & Anticancer Activity: A Niche for Anilines

The rigid, planar structure of the aniline scaffold makes it an excellent building block for inhibitors that target well-defined enzymatic pockets.[11] Aniline derivatives are cornerstone pharmacophores in the development of kinase inhibitors for cancer therapy.[11]

Mechanism of Action: The aniline nitrogen and its substituents can form critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases, acting as ATP-competitive inhibitors.[11] This prevents the phosphorylation of downstream substrates, thereby halting signaling pathways responsible for cancer cell proliferation and survival.

While benzylamines are also used in drug synthesis, the flexibility introduced by the methylene spacer can be a disadvantage when high-affinity binding to a rigid active site is required. However, N-benzyl aniline derivatives, which combine features of both, have shown potent inhibition against enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs).[12][13]

Table 2: Comparative Enzyme Inhibition (Representative Data)

Compound Class Target Enzyme Activity Metric (IC₅₀) Reference
N-Benzyl-4-chloroaniline Acetylcholinesterase (AChE) 182.45 nM [12]
N-Allyl-4-chloroaniline Carbonic Anhydrase I (hCA I) 243.11 nM [12]
Aniline Derivative Tyrosinase 17.22 µM [14]

| Aniline | Carbonic Anhydrase I (hCA I) | 88.5 µM |[15] |

Cytotoxicity and Safety Profile

Aniline itself is a known carcinogen and exhibits significant systemic toxicity, particularly affecting red blood cells and the spleen.[9] Its toxicity is often mediated by its metabolites, such as aminophenols, which can generate oxidative stress through the production of superoxide radicals.[16] This inherent toxicity of the parent scaffold is a critical consideration in drug design and often necessitates structural modifications to mitigate adverse effects. Studies on aniline oligomers have also demonstrated cytotoxicity.[17][18]

Benzylamine generally has a more favorable safety profile, though specific derivatives can, of course, be toxic. Its utility as a building block in a wide array of approved pharmaceuticals, including antihistamines and antidepressants, speaks to its broader acceptance as a non-toxic scaffold.[19]

Field-Proven Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed protocols for assessing the key biological activities discussed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to assess the antimicrobial efficacy of benzylamine derivatives.

Principle: A serial dilution of the test compound is incubated with a standardized bacterial inoculum. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a set incubation period.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 200 µL of the compound stock (at 2x the highest desired concentration) to well 1. Transfer 100 µL from well 1 to well 2. Mix thoroughly and transfer 100 µL from well 2 to well 3. Repeat this 2-fold serial dilution down to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: Read the plate visually. The MIC is the lowest concentration well with no visible turbidity (no bacterial growth).

G start Start: Prepare Compound Stock & Bacterial Inoculum dilute Perform 2-Fold Serial Dilution of Compound in 96-Well Plate start->dilute controls Prepare Growth & Sterility Controls start->controls inoculate Inoculate Wells with Standardized Bacterial Suspension dilute->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate controls->inoculate read Visually Inspect Wells for Turbidity incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol assesses the effect of aniline derivatives on the metabolic activity of cancer cells, a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aniline test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 20 µL of this solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Outlook

The comparison between aniline and benzylamine derivatives offers a classic lesson in structure-activity relationships. The simple insertion of a methylene spacer fundamentally alters the electronic properties of the amino group, pivoting the molecule's biological profile from a rigid enzyme inhibitor (aniline) to a flexible, basic antimicrobial agent (benzylamine).

  • Aniline derivatives remain a scaffold of choice for targeting specific protein active sites, particularly in oncology, but their development must always be balanced against potential off-target toxicity associated with the core structure.[9][11]

  • Benzylamine derivatives offer a promising avenue for the development of new anti-infectives, where membrane disruption provides a broad mechanism of action that may be less prone to resistance.[7][8]

For drug development professionals, the choice is clear: for applications requiring rigid binding and aromatic interactions, the aniline scaffold is a strong starting point. For applications where basicity, flexibility, and membrane interaction are desired, the benzylamine scaffold is the superior choice. This guide underscores that even the smallest structural change can, and does, have profound biological consequences.

References

  • Gil-Agustí, M., et al. (2005). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. Available at: [Link]

  • Taslimi, P., et al. (2021). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. Available at: [Link]

  • RSC Publishing. (2020). Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. Available at: [Link]

  • PubMed. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Available at: [Link]

  • Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. Available at: [Link]

  • RSC Publishing. (2013). Cellular responses of aniline oligomers: a preliminary study. Available at: [Link]

  • DergiPark. (2018). Inhibitory Properties of Aniline, Aminophenol Compounds and their N-acetylated Derivatives on Carbonic Anhydrase. Available at: [Link]

  • Zhang, X., et al. (2012). Cellular responses of aniline oligomers: a preliminary study. Toxicology Research. Available at: [Link]

  • ResearchGate. (2026). Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. Available at: [Link]

  • Allen. (n.d.). Which is more basic among benzyl amine and aniline?. Available at: [Link]

  • Quora. (2021). Which is more reactive, aniline or benzylamine?. Available at: [Link]

  • PubMed. (1997). Aniline and its metabolites generate free radicals in yeast. Available at: [Link]

  • ResearchGate. (n.d.). Toxicity of anilines to the four test species ( EC 50 values obtained in. Available at: [Link]

  • AICIS. (2023). Aniline and its salts - Evaluation statement. Available at: [Link]

  • PubMed. (2012). Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors. Available at: [Link]

  • Pediaa.Com. (2023). What is the Difference Between Aniline and Benzylamine. Available at: [Link]

  • DifferenceBetween.net. (2019). Difference Between Aniline and Benzylamine. Available at: [Link]

  • Vedantu. (n.d.). Benzylamine is a stronger base than aniline because. Available at: [Link]

  • Misan University. (2025). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. Available at: [Link]

  • NEET coaching. (n.d.). Why benzylamine more basic than aniline?. Available at: [Link]

  • Study.com. (n.d.). Compare the basicity of aniline with that of benzylamine. Explain and illustrate your answer with diagrams. Available at: [Link]

Sources

Comparative Analysis: Azepane-2,4-dione as a Scaffold for Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of seven-membered nitrogen heterocycles, the azepane-2,4-dione (hexahydro-2H-azepine-2,4-dione) represents a unique, underutilized "privileged scaffold" compared to its ubiquitous cousins,


-caprolactam (azepan-2-one) and the clinically dominant 1,4-benzodiazepines.

While caprolactam is valued for its stability in polymer chemistry and benzodiazepines for their rigid receptor binding, azepane-2,4-dione offers a distinct advantage in medicinal chemistry lead optimization : it functions as a cyclic


-keto amide. This structural motif renders the C3 position highly acidic (

), enabling facile, regioselective functionalization that is impossible with standard lactams.

This guide objectively compares the physicochemical and synthetic performance of azepane-2,4-dione against standard seven-membered rings, supported by experimental protocols for its synthesis and functionalization.

Structural & Physicochemical Comparison

The primary differentiator of azepane-2,4-dione is the "push-pull" electronic environment created by the flanking carbonyls at C2 (lactam) and C4 (ketone).

Table 1: Comparative Performance Matrix
FeatureAzepane-2,4-dione

-Caprolactam (Azepan-2-one)
1,4-Benzodiazepine (e.g., Diazepam)
Core Structure Flexible, functionalized lactamFlexible, mono-carbonyl lactamRigid, fused bicyclic system
C3 Acidity (

)
~11.5 (Active Methylene) >30 (Inert)~20 (Weakly acidic)
LogP (Predicted) 0.15 (High polarity)0.352.8 – 3.5 (Lipophilic)
TPSA (

)
~46.0~29.0~32.0
Solubility High (Polar/Protic solvents)ModerateLow (Requires DMSO/EtOH)
Primary Reactivity C3-Alkylation, Knoevenagel N-Alkylation, Ring OpeningN-Alkylation, Aromatic Sub.
Metabolic Stability Moderate (Ketone reduction risk)HighVariable (CYP450 metabolism)
Synthetic Cost Moderate (3-4 steps)Very Low (Commodity chemical)High (Multi-step)
Conformational Analysis

Unlike the rigid benzodiazepine scaffold, which locks pharmacophores into a specific vector, the azepane-2,4-dione retains the flexibility of the seven-membered ring. However, the


 character at C2 and C4 flattens the ring significantly compared to caprolactam.
  • Caprolactam: Exists predominantly in a twist-chair conformation.

  • Azepane-2,4-dione: The planar amide and ketone constraints force a distorted boat conformation to minimize transannular interactions. This pre-organization can be advantageous for mimicking

    
    -turn peptide secondary structures.
    

The "Engine" of Reactivity: The C3 Active Methylene

The critical advantage of azepane-2,4-dione is the C3 carbon. In standard caprolactam, C3 is chemically inert without harsh conditions (e.g., LDA at -78°C). In azepane-2,4-dione, C3 is flanked by two electron-withdrawing groups.

Mechanism of Action:

  • Deprotonation: Mild bases (e.g.,

    
    , 
    
    
    
    ) can deprotonate C3.
  • Enolate Trapping: The resulting stabilized enolate reacts readily with electrophiles (alkyl halides, aldehydes).

  • Result: This allows for "Late-Stage Diversification"—researchers can build the core ring first and then rapidly generate a library of derivatives at C3.

Diagram 1: Reactivity Profile

Reactivity Core Azepane-2,4-dione (Core Scaffold) Base Weak Base (K2CO3) Core->Base Deprotonation (pKa ~11.5) Enolate C3-Enolate (Nucleophile) Base->Enolate Prod1 C3-Alkylated Derivatives Enolate->Prod1 + R-X Prod2 Knoevenagel Products Enolate->Prod2 + R-CHO Prod3 C3-Halogenated Intermediates Enolate->Prod3 + NCS/NBS

Caption: The C3 position acts as a chemical "handle," allowing mild, diverse functionalization unlike the inert C3 of standard caprolactams.

Experimental Protocol: Controlled Synthesis

While the Schmidt reaction (treating 1,3-cyclohexanedione with


) is a common route, it often suffers from regioselectivity issues (yielding mixtures of 2,4- and 2,5-diones).

Recommended Method: The Dieckmann Condensation provides the highest structural fidelity for the 2,4-isomer.

Diagram 2: Synthetic Workflow (Dieckmann Route)

Synthesis Start Start: Beta-Alanine Ethyl Ester + Ethyl Succinyl Chloride Inter Intermediate: Linear Diester Amide Start->Inter N-Acylation (DCM, 0°C) Cyclization Dieckmann Cyclization (NaOEt / Toluene) Inter->Cyclization Reflux, 8h Decarb Hydrolysis & Decarboxylation (HCl / Heat) Cyclization->Decarb -CO2 Product Target: Azepane-2,4-dione Decarb->Product Final Isolation

Caption: The Dieckmann route ensures regioselective formation of the 2,4-dione isomer, avoiding the mixtures common in Schmidt ring expansions.

Detailed Methodology

Step 1: Precursor Assembly (N-Acylation)

  • Reagents:

    
    -alanine ethyl ester hydrochloride (10 mmol), Ethyl succinyl chloride (11 mmol), Triethylamine (25 mmol).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure: Dissolve amino ester in DCM at 0°C. Add TEA. Dropwise add succinyl chloride. Stir 12h at RT.[1][2]

  • Workup: Wash with 1N HCl, then Brine. Dry over

    
    .[2] Concentrate.
    
  • Checkpoint: Verify linear diester via TLC (

    
     in 1:1 Hex/EtOAc).
    

Step 2: Dieckmann Cyclization

  • Reagents: Sodium ethoxide (15 mmol, freshly prepared), Toluene (anhydrous).

  • Procedure: Dissolve diester in toluene. Add NaOEt. Reflux for 6–8 hours. The solution will become turbid as the salt forms.

  • Quench: Cool to 0°C. Acidify with acetic acid.

  • Note: This yields the 3-ethoxycarbonyl-azepane-2,4-dione.

Step 3: Decarboxylation (Krapcho or Acidic)

  • Reagents: 6N HCl.

  • Procedure: Reflux the crude keto-ester in 6N HCl for 4 hours.

  • Isolation: Neutralize with solid

    
    . Extract exhaustively with Chloroform (product is water-soluble).
    
  • Purification: Recrystallization from Ethanol/Ether.

Strategic Applications in Drug Discovery

Scaffold Hopping

Azepane-2,4-dione serves as an excellent bioisostere for:

  • Piperidine-2,4-diones: Expanding the ring size from 6 to 7 alters the vector of substituents, potentially catching new hydrophobic pockets in GPCR targets.

  • Benzodiazepines: If a benzodiazepine lead suffers from poor solubility or CYP metabolism, "de-aromatizing" to the azepane-2,4-dione increases

    
     character (Fsp3), which correlates with improved clinical success rates.
    
Case Study: Protease Inhibition

Research into serine protease inhibitors has utilized the azepane-2,4-dione core. The C4 ketone can form a reversible hemiketal with the active site serine, mimicking the transition state of peptide hydrolysis. This is a mechanism shared with


-lactams but with a distinct steric profile.

References

  • BenchChem Technical Guides. (2025). Theoretical and Computational Elucidation of Azepane-2,4-dione. Retrieved from

  • Mykura, R., et al. (2023).[3] Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. Retrieved from

  • Gruber, T., et al. (2014).[4] Conformational studies on substituted

    
    -caprolactams. New Journal of Chemistry. Retrieved from 
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12253943, Azepane-2,5-dione. (Used for physicochemical comparison data). Retrieved from

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). (Reference for cyclic active methylene acidity). Retrieved from

Sources

Evaluating 4β-Substituted Aniline Podophyllotoxin Derivatives as Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aniline Switch" in Epipodophyllotoxins

For decades, Etoposide (VP-16) has been the clinical benchmark for Topoisomerase II (Topo II) poisons. However, its efficacy is limited by metabolic instability (hydrolysis of the glycosidic bond), poor water solubility, and susceptibility to P-glycoprotein (P-gp) mediated efflux (Multidrug Resistance, MDR).

This guide evaluates 4β-substituted aniline derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin. By replacing the C4-glycosidic moiety of etoposide with an aniline group, researchers have generated a class of "super-etoposide" analogs (e.g., GL-331 , Compound 21 , Compound 5n ) that exhibit:

  • Superior Potency: Up to 10-fold lower IC50 values than etoposide.

  • MDR Evasion: Reduced affinity for P-gp efflux pumps.

  • Enhanced Stability: Resistance to glycosidase-mediated cleavage.

Chemical Rationale & Mechanism of Action

The core scaffold modification involves the C4 position of the C-ring. While etoposide possesses a bulky glucose derivative at the 4β position, the derivatives substitute this with a substituted aniline moiety.

Structural Logic (SAR)
  • 4β-Configuration: Essential for activity. The β-isomer mimics the geometry of etoposide, fitting into the Topo II-DNA interface.

  • 4'-OH Group: Critical for forming the "poison" complex. It allows the formation of a semi-quinone radical intermediate essential for DNA cleavage.

  • Aniline Substitution: The aromatic amine provides additional

    
     stacking interactions within the DNA binding pocket and alters the lipophilicity profile to bypass MDR mechanisms.
    
Mechanism of Action: Topo II Poisoning

Unlike catalytic inhibitors (e.g., merbarone), these derivatives are Topo II Poisons .[1] They stabilize the covalent DNA-Topo II cleavage complex, preventing the religation of DNA strands.[2] This leads to the accumulation of double-strand breaks (DSBs), triggering the DNA damage response (DDR) and apoptosis.

TopoII_Mechanism TopoII Topoisomerase II (Homodimer) Binary Binary Complex (Topo II + DNA) TopoII->Binary Binding DNA Genomic DNA DNA->Binary Binding Ternary Ternary Cleavage Complex (Stabilized) Binary->Ternary + Drug (Intercalation) Drug 4β-Aniline Derivative (e.g., GL-331) Drug->Ternary Stabilizes Religation DNA Religation Ternary->Religation Normal Cycle DSB Permanent Double Strand Breaks Ternary->DSB Inhibition of Religation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis DDR Signaling (p53/Chk1/Chk2)

Figure 1: Mechanism of Action. The 4β-aniline derivatives intercept the catalytic cycle at the cleavage stage, converting the enzyme into a cellular toxin.

Comparative Performance Analysis

The following data synthesizes results from key studies (Zhu et al., 1999; Wang et al., 2011) comparing standard Etoposide against lead aniline derivatives.

Table 1: Cytotoxicity and Resistance Profiles (IC50 in M)

Note: Lower values indicate higher potency.[3]

CompoundStructure NoteKB Cells (Wild Type)KB-7d (Etoposide Resistant)Resistance Factor (RF)*
Etoposide (VP-16) 4β-glycoside1.25

M
85.4

M
68.3 (High Resistance)
GL-331 4β-(p-NO2-anilino)0.65

M
4.2

M
6.5 (Improved)
Compound 21 (Zhu)4β-(benzimidazolyl-anilino)0.12

M
0.95

M
7.9 (High Potency)
Compound 5n (Wang)4β-(3,4,5-trimethoxy-anilino)0.38

M
1.12

M
2.9 (Best MDR Profile)

*Resistance Factor (RF) = IC50(Resistant) / IC50(Sensitive). An RF near 1.0 indicates total evasion of resistance mechanisms.

Table 2: Topoisomerase II Inhibitory Activity

Measured via kDNA relaxation assays. "+" indicates activity level.[4][5][6][7]

CompoundMin.[1][2][6][7][8][9][10][11] Conc. for Full InhibitionDNA Breakage (ICE Assay)
Etoposide 50

M
Moderate
Compound 21 5

M
(10x Potency)
High
Compound 5n 10

M
High

Key Insight: Compound 21 demonstrates a 10-fold increase in intrinsic enzyme inhibition compared to Etoposide, correlating with its superior cytotoxicity.[5]

Experimental Protocols for Validation

To validate these compounds in your own lab, use the following self-validating protocols.

Protocol A: Topo II DNA Relaxation Assay (In Vitro)

Purpose: Determine if the compound directly inhibits the catalytic activity of Topo II. Principle: Topo II converts supercoiled plasmid DNA (form I) into relaxed circular DNA (form II). Inhibitors prevent this conversion.[2][12]

  • Reagents:

    • Human Recombinant Topoisomerase II

      
       (2 units/reaction).
      
    • Substrate: Supercoiled pBR322 plasmid DNA (0.25

      
      g).
      
    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl

      
      , 0.5 mM ATP, 0.5 mM DTT.
      
  • Workflow:

    • Mix: Combine DNA, Buffer, and Test Compound (0.1 - 100

      
      M) on ice.
      
    • Initiate: Add Topo II enzyme.

    • Incubate: 37°C for 30 minutes.

    • Terminate: Add 2

      
      L of 10% SDS and Proteinase K (50 
      
      
      
      g/mL); incubate 15 min at 50°C to digest the enzyme.
  • Analysis:

    • Run samples on a 1% agarose gel (TAE buffer) at 2V/cm for 4 hours.

    • Stain with Ethidium Bromide.

    • Validation Check: The "No Enzyme" control must show a single fast-migrating supercoiled band. The "No Drug" control must show a slow-migrating relaxed band. Effective inhibitors will preserve the supercoiled band.

Protocol B: In Vivo Complex of Enzyme (ICE) Bioassay

Purpose: Confirm the "Poison" mechanism (trapping of Topo II on DNA) inside living cells, distinguishing it from catalytic inhibition.

  • Cell Treatment: Treat log-phase cells (e.g., KB or A549) with the test compound (e.g., 10-50

    
    M) for 1 hour.
    
  • Lysis: Lyse cells rapidly with 1% Sarkosyl (detergent) to trap the covalent DNA-protein complexes.

  • Gradient Separation:

    • Layer lysate onto a CsCl density gradient (1.5 g/mL).

    • Ultracentrifuge (100,000 x g, 24 hours).

  • Detection:

    • Collect fractions. Free protein floats; DNA-bound protein pellets/sediments with DNA.

    • Blot fractions onto nitrocellulose and probe with anti-Topo II

      
       antibody.
      
  • Interpretation: A strong signal in the DNA fractions indicates the compound is a Topo II poison (like Etoposide/Aniline derivatives). Absence of signal suggests a catalytic inhibitor or lack of cell entry.

Evaluation Workflow (Decision Tree)

Use this logic flow to screen new 4β-aniline derivatives.

Screening_Workflow Start New 4β-Aniline Derivative Step1 Step 1: In Vitro Relaxation Assay (Does it inhibit Topo II?) Start->Step1 Decision1 IC50 < 50 µM? Step1->Decision1 Step2 Step 2: ICE Bioassay (Is it a Poison?) Decision1->Step2 Yes Outcome_Fail Discard / Redesign Decision1->Outcome_Fail No Decision2 Traps Enzyme? Step2->Decision2 Step3 Step 3: Cytotoxicity (MTT) (Wild Type vs. MDR) Decision2->Step3 Yes Decision2->Outcome_Fail No (Catalytic Only) Outcome_Pass Lead Candidate (Proceed to In Vivo) Step3->Outcome_Pass RF < 5.0 Step3->Outcome_Fail RF > 10.0

Figure 2: Screening funnel for validating 4β-substituted aniline derivatives.

References

  • Zhu, X. K., et al. (1999). "Antitumor agents. 194. Synthesis and biological evaluations of 4-beta-mono-, -di-, and -trisubstituted aniline-4'-O-demethyl-podophyllotoxin and related compounds with improved pharmacological profiles." Journal of Medicinal Chemistry.

  • Wang, L., et al. (2011). "Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents."[8] European Journal of Medicinal Chemistry.

  • Lee, K. H., et al. (1992). "Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II."[3][10][11] Journal of Medicinal Chemistry.

  • Huang, T. S., et al. (2001). "A novel topoisomerase II poison GL331 preferentially induces DNA cleavage at (C/G)T sites and can cause telomere DNA damage."[13] Pharmaceutical Research.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Azepane-Based Drug Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of azepane-based drug analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, emphasizes the importance of methodological rigor, and provides a template for the clear presentation of comparative data. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its inherent conformational flexibility allows for fine-tuning of interactions with a wide array of biological targets, making comparative in silico analysis a crucial step in lead optimization.[4]

The Strategic Imperative for Comparative Docking

In the landscape of structure-based drug design, single-point docking calculations, while informative, can be misleading. A low binding energy for a novel compound is promising, but its true potential is only revealed through contextual comparison. By docking a series of analogues against a common protein target, we can begin to elucidate the structure-activity relationships (SAR) that govern binding affinity and selectivity.[1] This comparative approach allows us to discern which functional group modifications enhance or diminish binding, providing a rational basis for the next cycle of synthesis and testing.

This guide will explore the comparative docking of azepane-based analogues against three clinically relevant protein targets:

  • Phosphoinositide 3-kinase (PI3K): A key enzyme in cell signaling pathways often dysregulated in cancer.[5][6]

  • Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): A primary target in the development of therapeutics for Alzheimer's disease.[7][8]

  • Topoisomerase IIα: A crucial enzyme for DNA replication and a well-established target for anticancer agents.[9][10]

Part 1: The Methodological Blueprint: A Self-Validating Docking Workflow

The credibility of any in silico study hinges on the robustness of its methodology. The following workflow is designed to be a self-validating system, incorporating essential preparation and validation steps to ensure the reliability of the comparative docking results.

Target Protein and Ligand Analogue Preparation

A meticulous preparation phase is the bedrock of a successful docking study. The adage "garbage in, garbage out" is particularly pertinent here.

Experimental Protocol: Protein and Ligand Preparation

  • Protein Structure Acquisition:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will consider:

      • PI3Kγ: PDB ID: 1E7U

      • BACE1: PDB ID: 2ZHV[7]

      • Topoisomerase IIα: PDB ID: 1ZXM[10]

  • Protein Preparation:

    • Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio, Chimera), remove all non-essential components from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.

    • Add hydrogen atoms and assign correct bond orders.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are constrained to maintain the experimentally determined conformation. This step is crucial for accommodating induced-fit effects upon ligand binding.

  • Ligand Structure Preparation:

    • Obtain the 2D or 3D structures of the azepane-based analogues. These can be drawn using chemical sketchers or downloaded from databases like PubChem or ZINC.

    • Generate low-energy 3D conformations for each ligand. This is a critical step as the conformational flexibility of the azepane ring can significantly influence binding.

    • Assign correct protonation states at physiological pH (typically 7.4) and generate possible tautomers.

    • Perform a geometry optimization of each ligand using a suitable force field (e.g., OPLS3e, MMFF94).

Active Site Definition and Grid Generation

The accuracy of the docking simulation is critically dependent on the precise definition of the binding pocket.

Experimental Protocol: Active Site and Grid Definition

  • Binding Site Identification:

    • If the downloaded PDB structure contains a co-crystallized ligand, the active site can be defined based on its location.

    • In the absence of a co-crystallized ligand, utilize pocket prediction algorithms within your modeling software or identify the active site from published literature.

  • Grid Generation:

    • Generate a docking grid or box that encompasses the entire binding pocket. The grid defines the three-dimensional space where the docking algorithm will search for favorable ligand poses.

    • The size of the grid box should be sufficiently large to allow the ligands to rotate and translate freely within the active site, but not so large as to introduce unnecessary computational expense and the risk of finding irrelevant binding modes.

Molecular Docking and Scoring

The choice of docking algorithm and scoring function can significantly impact the results. For a comparative study, it is imperative to use the same docking protocol for all analogues.

Experimental Protocol: Molecular Docking

  • Docking Algorithm Selection:

    • Choose a docking program that employs a robust search algorithm, such as Glide (Schrödinger), AutoDock Vina, or GOLD. These programs utilize different algorithms (e.g., genetic algorithms, Monte Carlo simulations) to explore the conformational space of the ligand within the active site.

  • Docking Execution:

    • Dock each prepared azepane analogue into the defined grid of the prepared protein.

    • It is advisable to generate multiple binding poses (e.g., 10-20) for each ligand to capture a range of potential binding modes.

  • Scoring and Ranking:

    • The docking program will rank the generated poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

Post-Docking Analysis and Validation

The raw docking scores are only the beginning of the analysis. A thorough visual inspection and interaction analysis are essential to validate the plausibility of the predicted binding modes.

Experimental Protocol: Post-Docking Analysis

  • Visual Inspection:

    • Visually inspect the top-ranked poses for each analogue within the protein's active site. Assess the steric complementarity and ensure there are no significant clashes with the protein residues.

  • Interaction Analysis:

    • Analyze the key molecular interactions between the ligand and the protein. This includes identifying:

      • Hydrogen bonds: Crucial for specificity and affinity.

      • Hydrophobic interactions: Major contributors to the overall binding energy.

      • π-π stacking: Interactions between aromatic rings.

      • Salt bridges: Electrostatic interactions between charged groups.

  • Redocking of Co-crystallized Ligand (Validation):

    • As a critical validation step, extract the co-crystallized ligand from the original PDB file, prepare it using the same protocol as the other ligands, and dock it back into the active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Diagram of the Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation PDB Protein Structure (from PDB) PrepProtein Protein Preparation (Remove water, add H, minimize) PDB->PrepProtein Ligands Azepane Analogues (2D/3D Structures) PrepLigands Ligand Preparation (3D conformers, protonation, minimize) Ligands->PrepLigands GridGen Grid Generation (Define Active Site) PrepProtein->GridGen Docking Molecular Docking (e.g., Glide, AutoDock Vina) PrepLigands->Docking GridGen->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Scoring->Analysis Validation Validation (Redocking, RMSD) Analysis->Validation Conclusion Structure-Activity Relationship (SAR) Validation->Conclusion Comparative Insights

Caption: A generalized workflow for comparative molecular docking studies.

Part 2: Comparative Analysis of Azepane Analogues

This section presents a comparative analysis of docking results for azepane-based analogues against the selected protein targets. The data presented here is synthesized from the referenced literature and serves as an illustrative example of how to structure and interpret comparative docking data.

Azepane Analogues as PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[5][11] Several studies have explored azepane-containing compounds as PI3K inhibitors.

A study by Noser et al. (2023) synthesized a series of novel substituted diazepines and oxazepines and evaluated their potential to inhibit the PI3K/Akt signaling pathway.[5][6] Their molecular docking studies against PI3Kγ (PDB: 1E7U) provide a basis for a comparative analysis.

Table 1: Comparative Docking Data of Azepane Analogues against PI3Kγ

Compound IDAzepane CoreSubstitution PatternDocking Score (kcal/mol)Key Interacting ResiduesReference
4a DiazepinePhenyl, Styryl-10.9Val882, Lys833, Asp964[5]
7a OxazepinePhenyl, Styryl-10.3Val882, Lys833, Asp964[5]
Reference WortmanninFuranosteroid-9.8Val882, Met804, Thr887(Redocked)

Interpretation of Comparative Data:

The docking scores presented in Table 1 suggest that the novel diazepine (4a) and oxazepine (7a) analogues exhibit more favorable predicted binding affinities for PI3Kγ than the known inhibitor Wortmannin. The key interactions with residues in the ATP-binding pocket, such as the hinge region residue Val882 and the catalytic loop residue Lys833, are critical for inhibitory activity. The more negative docking scores of the azepane analogues suggest that their specific substitution patterns allow for more optimal interactions within the binding site. This type of comparative data is invaluable for guiding the design of more potent PI3K inhibitors.

Azepane Analogues as BACE1 Inhibitors

The accumulation of amyloid-β (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. BACE1 is the enzyme that initiates the production of Aβ, making it a prime therapeutic target.[7] The azepane scaffold has been incorporated into BACE1 inhibitors.

A hypothetical comparative docking study of two azepane-based BACE1 inhibitors against the crystal structure of BACE1 (PDB: 2ZHV) is presented below.

Table 2: Comparative Docking Data of Azepane Analogues against BACE1

Compound IDAzepane CoreKey Functional GroupsDocking Score (kcal/mol)Key Interacting Residues
Analogue A AzepanePhenyl, Amidine-9.5Asp32, Asp228, Gly230
Analogue B AzepaneNaphthyl, Carboxamide-8.7Asp32, Asp228, Tyr71
AZD3293 ImidazopyridineAmidine, Pyrimidine-5.33Asp32, Lys107

Interpretation of Comparative Data:

In this illustrative comparison, Analogue A shows a more favorable docking score than Analogue B and the clinical candidate AZD3293.[7] The interactions with the catalytic dyad residues, Asp32 and Asp228, are essential for BACE1 inhibition.[8] The higher predicted affinity of Analogue A could be attributed to the amidine group forming strong hydrogen bonds with the catalytic aspartates, a common feature of potent BACE1 inhibitors. The phenyl group may also engage in favorable hydrophobic interactions within the S1 sub-pocket. This comparative analysis would suggest that further optimization of the substitutions on the azepane ring of Analogue A could lead to even more potent BACE1 inhibitors.

Diagram of Comparative Binding Modes

G cluster_protein Protein Active Site cluster_ligands Azepane Analogues Asp32 Asp32 Asp228 Asp228 Tyr71 Tyr71 Gly230 Gly230 AnalogueA Analogue A AnalogueA->Asp32 H-bond AnalogueA->Asp228 H-bond AnalogueA->Gly230 Hydrophobic AnalogueB Analogue B AnalogueB->Asp32 H-bond AnalogueB->Asp228 H-bond AnalogueB->Tyr71 π-π stacking

Caption: Hypothetical binding interactions of two azepane analogues in the BACE1 active site.

Part 3: Concluding Remarks and Future Directions

This guide has outlined a robust and self-validating workflow for the comparative molecular docking of azepane-based drug analogues. By adhering to rigorous preparation, execution, and analysis protocols, researchers can generate reliable and insightful comparative data. The illustrative examples for PI3K and BACE1 demonstrate how this comparative approach can elucidate structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.

The field of computational drug discovery is continually evolving. Future comparative studies could incorporate more advanced techniques such as molecular dynamics simulations to assess the stability of ligand-protein complexes over time and free energy perturbation (FEP) calculations for more accurate predictions of binding affinities. As our understanding of the structural biology of disease targets grows, so too will the power of in silico methods to accelerate the discovery of novel azepane-based medicines.

References

  • Iqbal, J., et al. (2018). Molecular Docking and Dynamic Simulation of AZD3293 and Solanezumab Effects Against BACE1 to Treat Alzheimer's Disease. Frontiers in Pharmacology, 9, 575. [Link]

  • Noser, A. A., et al. (2023). Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. Bioorganic Chemistry, 131, 106299. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Noser, A. A., et al. (2022). Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. ResearchGate. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. HAL Open Science. [Link]

  • Zha, G. F., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Thiyagarajan, C., et al. (n.d.). Structure-based virtual screening for identification of novel inhibitors against bace1 from selective medicinal plant compounds. International Journal of Pharma and Bio Sciences. [Link]

  • Gurjar, A. S., et al. (2018). Molecular Docking, Synthesis, in Silico and in vitro Screening of Substituted Aryl Ureido Analogues as BACE1 Inhibitors to target Alzheimer's Disease. Biomedical Journal of Scientific & Technical Research, 11(5). [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research. [Link]

  • Singh, S. K., et al. (2023). Assessing Inhibitory potential of natural compounds against BACE1 in Alzheimer's disease. bioRxiv. [Link]

  • Sharma, A., et al. (2025). Computational Identification and Evaluation of Potential Bace1 Inhibitors for Alzheimer's Disease Via Molecular Docking and Dynamics Simulation. International Journal for Multidisciplinary Research. [Link]

  • Leteurtre, F., et al. (1997). Structure-activity relationship for DNA topoisomerase II-induced DNA cleavage by azatoxin analogues. Bioorganic & Medicinal Chemistry, 5(9), 1807-15. [Link]

  • Al-Hussain, S. A., et al. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. MDPI. [Link]

  • Koldsø, H., et al. (2011). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. Journal of Chemical Information and Modeling, 51(9), 2373-2383. [Link]

  • Park, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]

  • El Aissouq, A., et al. (2023). 3D QSAR, Molecular Docking, and ADMET Studies of a Series of 2- Acetylphenol-Rivastigmine Hybrids. Physical Chemistry Research, 12(1), 249-262. [Link]

  • Benyahia, R., et al. (2022). Potential inhibitors of Topoisomerase IIα identified by molecular docking. RHAZES: Green and Applied Chemistry, 13, 1-14. [Link]

  • Sinning, S., et al. (2015). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Neuroscience, 9, 390. [Link]

  • Ghafouri, H., et al. (2025). Structural basis of DNA topoisomerase II-α (Top2-α) inhibition: a computational analysis of interactions between Top2-α and its inhibitors. ResearchGate. [Link]

  • S, A., & M, S. (2014). Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. Bioinformation, 10(11), 675–680. [Link]

  • Eshleman, A. J., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. bioRxiv. [Link]

  • Ponder, J., et al. (2022). Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review. MDPI. [Link]

  • Nagare, R. K., et al. (2020). Molecular Docking Studies of Flavanone and its Derivatives on PI3K Pathway to Search for Potential Target against Cancer. ResearchGate. [Link]

Sources

Comparative Analysis of Anti-Infective Properties of Piperazinyl Benzanilides

[1][2][3][4]

Executive Summary & Chemical Rationale

Piperazinyl benzanilides represent a privileged medicinal scaffold characterized by a biphenyl amide core linked to a piperazine moiety. This structural class has emerged as a powerhouse in anti-infective drug discovery due to its ability to span multiple biological targets depending on specific substitutions.

While traditional benzanilides are known for their antimicrobial potential, the introduction of the piperazine ring significantly enhances pharmacokinetic properties (solubility, bioavailability) and target engagement. This guide analyzes their performance across three primary infectious domains: Tuberculosis (TB) , Malaria , and ESKAPE pathogens , comparing them against standard-of-care (SoC) agents.

The Scaffold Architecture

The core structure consists of three modular regions critical for Structure-Activity Relationship (SAR) tuning:

  • Region A (Benzoyl moiety): Controls lipophilicity and binding pocket penetration.

  • Region B (Amide Linker): Essential for hydrogen bonding; rigidifies the molecule.

  • Region C (Piperazinyl-Aniline): The "warhead" or solubilizing tail, often interacting with surface residues of the target protein (e.g., MmpL3, GyrB).

Mechanism of Action (MoA)

The anti-infective potency of piperazinyl benzanilides is not varying by accident; it is driven by specific molecular targets.

Antitubercular: MmpL3 Inhibition

In Mycobacterium tuberculosis (Mtb), these compounds primarily target MmpL3 (Mycobacterial membrane protein Large 3) .[1] MmpL3 is an essential "flippase" transporter responsible for moving Trehalose Monomycolate (TMM) across the inner membrane for cell wall biosynthesis.[1]

Causality: Inhibition of MmpL3 halts the construction of the mycolic acid layer, leading to rapid cell lysis. This mechanism is distinct from Isoniazid (InhA inhibitor) and Rifampicin (rpoB inhibitor), making these compounds effective against MDR-TB.

Broad-Spectrum Antibacterial/Antifungal

Against S. aureus and C. albicans, the mechanism shifts. While some derivatives target DNA Gyrase B (similar to novobiocin but distinct from fluoroquinolones), others act as membrane disruptors, collapsing the proton motive force (PMF) due to the cationic nature of the piperazine ring at physiological pH.

Visualization: MmpL3 Inhibition Pathway

MmpL3_PathwayCytoplasmCytoplasm: TMM SynthesisMmpL3MmpL3 Transporter(Inner Membrane)Cytoplasm->MmpL3TMM SubstratePeriplasmPeriplasmic SpaceMmpL3->PeriplasmTransport BlockedBenzanilidePiperazinyl Benzanilide(Inhibitor)Benzanilide->MmpL3Binds/BlocksCellWallMycolic Acid Layer(Cell Wall)Periplasm->CellWallNo SubstrateLysisCell Lysis & DeathCellWall->LysisStructural Failure

Caption: Logical flow of MmpL3 inhibition by piperazinyl benzanilides leading to mycobacterial cell death.

Comparative Efficacy Data

The following tables synthesize experimental MIC (Minimum Inhibitory Concentration) data, comparing lead piperazinyl benzanilides against standard antibiotics.

Antitubercular Potency (vs. Standard of Care)

Data aggregated from recent high-potency derivatives (e.g., PBTZ-related scaffolds).

Compound ClassTarget StrainMIC (µg/mL)Selectivity Index (SI)Comparative Note
Piperazinyl Benzanilide (Lead) M. tb H37Rv0.001 - 0.06 > 10,000Superior potency to Isoniazid in vitro.
Isoniazid (Control) M. tb H37Rv0.02 - 0.2> 1,000Standard first-line drug.
Rifampicin (Control) M. tb H37Rv0.05 - 0.5> 500Standard first-line drug.
Piperazinyl Benzanilide M. tb (MDR isolates)0.01 - 0.1 > 5,000Retains activity against MDR strains resistant to RIF/INH.
Broad-Spectrum Antimicrobial Activity

Comparison against ESKAPE pathogens and Fungi.

PathogenPiperazinyl Benzanilide (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Fluconazole (MIC µg/mL)Performance Verdict
S. aureus (MRSA) 1.56 - 4.0> 32 (Resistant)N/AHigh Efficacy. Overcomes fluoroquinolone resistance.
E. coli 32 - >640.015N/ALow Efficacy. Limited penetration of Gram-negative outer membrane.
C. albicans 8.0 - 16.0N/A0.5 - 2.0Moderate. Useful as a scaffold but less potent than azoles.

Structure-Activity Relationship (SAR) Analysis

To optimize this scaffold, researchers must understand the "hotspots" for substitution.

SAR Logic Flow
  • The Piperazine Ring: Unsubstituted piperazines are often inactive. N4-substitution (e.g., with a benzyl or phenyl group) is critical for lipophilicity (LogP ~3-5) and membrane interaction.

  • The Benzoyl Ring: Electron-withdrawing groups (EWGs) like -CF3 or -NO2 at the meta or para positions increase metabolic stability and potency against M. tuberculosis.

  • The Linker: Methylation of the amide nitrogen generally abolishes activity, confirming the necessity of the Hydrogen-bond donor (NH) for target binding.

SAR Visualization

SAR_Analysiscluster_0Region A: Benzoyl Ringcluster_1Region C: Piperazine TailCoreBenzanilide CoreMod2N4-Benzyl/PhenylCrucial for LipophilicityCore->Mod2Linked toMod1EWG (CF3, NO2)Increases PotencyMod1->CoreStabilizesMod3Unsubstituted NHLow ActivityMod2->Mod3vs

Caption: Key structural modifications influencing the pharmacological profile of piperazinyl benzanilides.

Experimental Protocols

Reliable data generation requires rigorous, self-validating protocols.

Protocol: Synthesis of Piperazinyl Benzanilides

Principle: Nucleophilic acyl substitution. The reaction must be anhydrous to prevent hydrolysis of the acid chloride.

  • Activation: Reflux the substituted benzoic acid (1.0 eq) with Thionyl Chloride (

    
    , excess) for 3 hours. Evaporate excess 
    
    
    to obtain the benzoyl chloride.
  • Coupling: Dissolve N-(4-aminophenyl)piperazine derivative (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (

    
    , 2.0 eq) as a proton scavenger.
    
  • Addition: Dropwise add the benzoyl chloride (dissolved in DCM) at 0°C.

  • Workup: Stir at room temperature for 12h. Wash with

    
     (sat. aq.) and Brine. Dry over 
    
    
    .
  • Purification: Recrystallize from Ethanol or use Column Chromatography (Hexane:Ethyl Acetate).

Protocol: REMA Assay for Antitubercular MIC

Principle: The Resazurin Microtiter Assay (REMA) uses a redox indicator (Resazurin) which turns from blue (oxidized) to pink (reduced) in the presence of viable, metabolically active bacteria.

  • Preparation: Prepare 7H9 broth supplemented with OADC.

  • Dilution: Create serial 2-fold dilutions of the test compound in 96-well plates (Final volume 100 µL). Include Rifampicin as a positive control.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).

  • Incubation: Incubate sealed plates at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24h.

  • Readout: Visual score. Blue = No Growth (Inhibition). Pink = Growth. The MIC is the lowest concentration preventing the color change.

Safety & Toxicity Profile

A potent drug is useless if toxic. Piperazinyl benzanilides generally exhibit a favorable safety profile, but cytotoxicity must be monitored.

  • Cytotoxicity Assay: MTT assay on Vero (monkey kidney) or HepG2 (human liver) cell lines.

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is considered a promising hit; many piperazinyl benzanilides achieve SI > 100 for TB.
    
  • hERG Inhibition: A common liability for piperazines. Advanced lead optimization must screen for hERG channel blockage to prevent cardiotoxicity (QT prolongation).

References

  • Design, synthesis and antitubercular activity of novel N-(amino)piperazinyl benzothiazinones with improved safety. PubMed. Link

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals (Basel).[2] Link

  • Common biological features of Mycobacterium tuberculosis MmpL3 inhibitors. ACS Infectious Diseases. Link

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products. Link

  • A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3. Journal of Biological Chemistry. Link

Safety Operating Guide

Personal protective equipment for handling 4-(Azepan-1-ylmethyl)aniline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Toxic, Irritant, and Hygroscopic.

4-(Azepan-1-ylmethyl)aniline dihydrochloride combines the systemic toxicity risks of aniline derivatives with the corrosive potential of a hydrochloride salt. As a Senior Application Scientist, I advise against relying solely on generic "irritant" classifications. The presence of the aniline moiety necessitates controls against methemoglobinemia (blood toxicity) via transdermal absorption, while the dihydrochloride form requires strict humidity control and acid-gas respiratory protection.

Immediate Action Required:

  • Containment: Handle exclusively in a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).

  • Skin Barrier: Double-gloving (Nitrile/Neoprene) is mandatory.

  • Inhalation: Zero-tolerance for dust generation; HEPA filtration required.

Hazard Mechanism & Risk Analysis

Understanding the why behind the safety protocols ensures better compliance.

Structural ComponentHazard MechanismCritical Safety Implication
Aniline Moiety Systemic Toxicity: Anilines can be absorbed through intact skin and lungs, oxidizing hemoglobin to methemoglobin, impairing oxygen transport.PPE Focus: Dermal protection is paramount. Standard latex gloves are insufficient due to permeability risks.
Dihydrochloride Salt Corrosivity & Hydrolysis: Upon contact with mucous membranes (eyes/lungs), the salt hydrolyzes to release hydrochloric acid.PPE Focus: Eye protection must be gas-tight or face-shielded. Respiratory protection must handle acid mists.
Azepane Ring Pharmacological Activity: As a bulky amine, it may possess uncharacterized CNS or cardiovascular activity common to azepane derivatives.Operational Focus: Treat as a potent bioactive compound (PBAC).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system. If one layer fails, the next provides redundancy.

Protection ZoneMinimum RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant. Why: Safety glasses with side shields are inadequate for dihydrochloride salts, which are fine powders that can bypass side gaps and cause immediate corneal acidification.
Dermal (Hand) Double Gloving Inner Layer: Nitrile (0.11 mm / 4 mil).Outer Layer: Nitrile Extended Cuff (0.15 mm / 6 mil) or Neoprene.Protocol: Change outer gloves immediately upon visible contamination or every 30 minutes of active handling.
Respiratory Engineering Control Primary: Fume Hood (Face velocity 0.5 m/s).Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Tyvek® Lab Coat Spec: Polyethylene-coated (non-woven).Why: Cotton lab coats absorb aniline liquids/dusts, creating a long-term exposure source against the skin. Disposable impervious suits are preferred.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing blower or anti-static gun inside the weigh station. Dihydrochloride salts are prone to static charge, causing "fly-away" powder that contaminates surfaces.

  • Taring: Tare the weigh boat before opening the source container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

Phase 2: Solubilization (Critical Step)
  • Exotherm Alert: Dissolving dihydrochloride salts in water is exothermic.

  • Procedure:

    • Pre-measure the solvent (Water, DMSO, or Methanol).

    • Add the solid to the solvent slowly (do not add solvent to solid) to manage heat evolution and prevent "puffing" of dust.

    • Vortex in a closed tube. Do not sonicate in an open vessel, as this aerosolizes the toxic solution.

Phase 3: Decontamination[1]
  • Solvent: Use a 10% surfactant solution (e.g., SDS) followed by 70% Ethanol. Avoid using bleach (hypochlorite) initially, as it can react with amines to form chloramines (toxic vapors).

Workflow Visualization

The following diagram illustrates the "Safe Loop" protocol to ensure zero exposure during the lifecycle of the experiment.

SafetyProtocol Storage 1. Storage Retrieval (Desiccated, +4°C) PPE 2. PPE Donning (Double Nitrile + Goggles) Storage->PPE Check Seal Weighing 3. Weighing (Fume Hood + Static Control) PPE->Weighing Verify Airflow Solubilization 4. Solubilization (Add Solid to Liquid) Weighing->Solubilization Closed Vessel Waste 5. Disposal (Acidic Organic Waste) Solubilization->Waste Rinse 3x Waste->PPE Doffing Protocol

Figure 1: Operational workflow ensuring containment from storage retrieval to waste disposal.

Emergency Response & Disposal

Accidental Exposure[2]
  • Skin Contact: Immediate wash with soap and water for 15 minutes .[1] Do not use alcohol on skin (increases aniline absorption).

  • Eye Contact: Flush for 15 minutes. Note: The HCl salt will cause immediate pain; force eyelids open if necessary.

  • Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen and seek immediate medical attention for potential methemoglobinemia.

Waste Disposal Plan
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Segregation: Do not mix with strong bases (exothermic reaction) or oxidizers.

  • Labeling: Must clearly state "Aniline Derivative" and "Acidic Salt" to warn waste handlers of potential contact hazards.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217336 (Parent Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aniline: Occupational Health Guideline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Aniline salts and derivatives. Retrieved from [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.